N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
Description
Properties
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSASMXBVVMAAS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427731 | |
| Record name | AC1OFBZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113231-04-2 | |
| Record name | AC1OFBZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and biochemical research, the strategic modification of amino acids provides a powerful toolkit for enhancing the therapeutic properties of peptides and small molecules.[][2] Lysine, with its versatile ε-amino group, is a frequent target for chemical modification to improve drug efficacy, stability, and delivery.[] This guide focuses on a specific, multifunctional lysine derivative: N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine .
This molecule is a rationally designed synthetic amino acid that incorporates two key functionalities:
-
A Metal-Chelating Headgroup: The N-terminus of the L-lysine core is modified with two carboxymethyl groups, forming an N²,N²-bis(carboxymethyl) moiety.[3][4][5] This structure, also known as an iminodiacetic acid (IDA) group, is a well-established chelator for various metal ions. This feature opens up applications in areas such as radio-imaging, targeted radionuclide therapy, and biosensing.[4]
-
A Protected Linker Arm: The ε-amino group (at the N⁶ position) of the lysine side chain is protected by a carbobenzyloxy (Cbz or Z) group.[6][7] The Cbz group is a classic amine-protecting group in peptide synthesis, valued for its stability during many reaction conditions and its susceptibility to clean removal via methods like catalytic hydrogenolysis.[8][9] This protection allows for the selective functionalization of the α-amino group and the carboxylic acid, making it a valuable building block in multi-step synthetic routes.[7][10]
The combination of a metal-chelating head and a protected, flexible linker arm in a single chiral molecule makes N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine a compound of significant interest for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents.[][11]
Chemical Structure
The structure of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is depicted below:
Caption: Chemical structure of the title compound.
Proposed Synthesis and Characterization
The synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a multi-step process requiring careful control of protecting group chemistry to ensure regioselectivity. The most logical approach involves a sequential protection and alkylation strategy.
Synthetic Workflow
A plausible synthetic route is outlined below. The causality behind this specific sequence is to first protect the more reactive ε-amino group of the lysine side chain. This allows for the subsequent, exhaustive alkylation of the α-amino group without competing side reactions.
Caption: Proposed synthetic workflow diagram.
Experimental Protocols
Step 1: Synthesis of N⁶-Carbobenzyloxy-L-lysine (N⁶-Cbz-L-Lysine)
The objective of this initial step is to selectively protect the ε-amino group of the lysine side chain. The α-amino group's reactivity is temporarily suppressed by forming a copper complex, which can be subsequently removed.
Methodology:
-
Copper Complex Formation: Dissolve L-lysine monohydrochloride in water and add a stoichiometric amount of copper(II) sulfate. Adjust the pH to alkaline (pH 9-10) with sodium hydroxide to precipitate the lysine-copper complex.
-
Protection Reaction: Suspend the copper complex in a suitable solvent mixture (e.g., water/THF). Cool the mixture to 0-5°C. Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the alkaline pH with a base like sodium carbonate.[6][12] The Cbz-Cl will preferentially react with the more accessible and nucleophilic ε-amino group.
-
Complex Decomposition: After the reaction is complete, decompose the copper complex by acidifying the solution with hydrochloric acid or by treatment with a chelating agent like EDTA.
-
Isolation and Purification: The N⁶-Cbz-L-lysine product can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The crude product is then collected by filtration, washed with cold water and ether, and can be further purified by recrystallization.[6]
Step 2: Synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine
This step introduces the iminodiacetic acid moiety at the α-amino position.
Methodology:
-
Reaction Setup: Dissolve N⁶-Cbz-L-lysine in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5°C in an ice bath.
-
Alkylation: Add a solution of bromoacetic acid or chloroacetic acid dropwise to the reaction mixture. It is crucial to maintain a basic pH (pH 9-11) throughout the addition by concurrently adding a base (e.g., 2M NaOH) to neutralize the hydrohalic acid formed during the reaction. A molar excess of the haloacetic acid is required to ensure complete bis-alkylation.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxyl groups and precipitate the final product. The precipitate is then collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.
Characterization
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the two methylene protons of the carboxymethyl groups, alongside characteristic peaks for the lysine backbone and the Cbz group (aromatic and benzylic protons). |
| ¹³C NMR | Appearance of new signals for the methylene carbons and the carboxyl carbons of the IDA moiety. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated exact mass of the target compound (C₂₀H₂₈N₂O₈). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (from both carboxyl and carbamate groups), O-H stretching (from carboxyl groups), and N-H stretching (from the carbamate).[6] |
| Purity (HPLC) | A single major peak should be observed under appropriate chromatographic conditions, confirming the purity of the compound. |
Potential Applications in Drug Development
The unique trifunctional structure of N⁶-Cbz-N²,N²-bis(carboxymethyl)-L-lysine makes it a highly valuable building block for creating sophisticated therapeutic and diagnostic agents.[2][13]
Bifunctional Chelators for Radiopharmaceuticals
After deprotection of the Cbz group, the resulting N²,N²-bis(carboxymethyl)-L-lysine can be conjugated to a targeting moiety (e.g., a peptide or antibody). The IDA headgroup can then be used to chelate a radionuclide for either imaging (e.g., Gallium-68 for PET imaging) or therapy (e.g., Lutetium-177 for targeted radionuclide therapy).
Caption: Logic diagram of the molecule as a bifunctional chelator.
Linker in Antibody-Drug Conjugates (ADCs)
The lysine backbone provides a defined-length, hydrophilic spacer, which can be beneficial for the pharmacokinetic properties of an ADC. The molecule can be incorporated into a larger linker structure, connecting a cytotoxic payload to an antibody. The dual carboxyl groups at the N-terminus could also be used as attachment points for other functionalities, such as solubility enhancers.[][11]
Building Block in Peptide Synthesis
The compound can be used as a non-standard amino acid in solid-phase or solution-phase peptide synthesis.[5] This allows for the site-specific incorporation of a metal-chelating residue into a peptide sequence. The Cbz group is orthogonal to many other protecting groups used in peptide chemistry (like Boc and Fmoc), allowing for selective deprotection and functionalization of the lysine side chain at a later stage.[14]
Component of Targeted Drug Delivery Systems
The amine groups of lysine derivatives can be functionalized with targeting ligands to direct nanoparticles or other drug carriers to specific cells or tissues.[15] The chelating properties of the IDA headgroup could be exploited to create stimuli-responsive systems, where drug release is triggered by the presence of specific metal ions.
Conclusion
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a sophisticated and versatile chemical entity with significant potential in the fields of medicinal chemistry, radiopharmacy, and drug delivery. Its design, which combines a metal-chelating iminodiacetic acid group with a selectively protected amine on a chiral lysine framework, provides researchers with a powerful tool for the rational design and synthesis of next-generation targeted therapeutics and diagnostics. The synthetic route, while requiring careful control, is based on well-established chemical principles, making this molecule an accessible and valuable asset for advanced research and development projects.
References
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- Title: Preparation of N6-CBZ-L-lysine. Source: Baishixing Co.,Ltd.
- Title: N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | 1676-86-4. Source: Benchchem.
- Title: Lysine deriv
- Title: N6-Cbz-L-Lysine synthesis. Source: ChemicalBook.
- Title: N₆-Cbz-L-Lysine - Protected Amino Acids.
- Title: Microwave-assisted synthesis of N6-CBZ-L-lysine. Source: Baishixing Co.,Ltd.
- Title: Application Notes and Protocols: L-Lysine Monohydrochloride in Drug Formulation and Delivery Research. Source: Benchchem.
- Title: Lysine Deriv
- Title: N,N-Bis(carboxymethyl)-L-lysine | CAS#:113231-05-3. Source: Chemsrc.
- Title: Bis(carboxymethyl)
- Title: Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1. Source: Fengchen.
- Title: Site-selective lysine conjugation methods and applications towards antibody–drug conjug
- Title: Nα,Nα-Bis(carboxymethyl)-L-lysine | Bitter taste receptors 4 Inhibitor. Source: MedChemExpress.
- Title: Developing deprotectase biocatalysts for synthesis. Source: Faraday Discussions (RSC Publishing).
- Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal.
- Title: Amino protecting group—benzyloxycarbonyl (Cbz). Source: Suzhou Highfine Biotech.
- Title: Nα,Nα-Bis(carboxymethyl)
- Title: N-Boc-N'-Cbz-L-lysine 2389-45-9 wiki. Source: Guidechem.
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The Versatile Toolkit of NTA-Functionalized Amino Acids: An In-depth Technical Guide for Biochemical Research
Introduction: The Power of Controlled Molecular Interactions
In the intricate world of biochemical research, the ability to selectively capture, immobilize, and study proteins and other biomolecules is paramount. Among the myriad of tools available, nitrilotriacetic acid (NTA)-functionalized amino acids have emerged as a cornerstone technology, particularly for their robust and reversible interaction with histidine-tagged (His-tagged) proteins. This guide provides a comprehensive overview of the core principles, key applications, and detailed methodologies for leveraging NTA-functionalized amino acids in your research, empowering you to unlock new insights in protein science, drug discovery, and diagnostics.
The fundamental principle behind the utility of NTA lies in its ability to act as a tetradentate chelating agent for transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺).[1] When an NTA molecule binds a metal ion, it leaves two coordination sites available, which can then be occupied by the imidazole side chains of two histidine residues.[2] This interaction forms the basis of immobilized metal affinity chromatography (IMAC), a widely used technique for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).[2]
This guide will delve into the synthesis of these powerful molecules and explore their diverse applications, from purifying proteins to constructing sophisticated biosensors and targeted drug delivery systems.
I. The Chemistry of NTA-Functionalized Amino Acids: Synthesis and Principles
The versatility of NTA-functionalized amino acids stems from the ability to chemically link the NTA moiety to a variety of molecular scaffolds. The most common approach involves the use of a primary amine-containing NTA derivative, such as (1S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid (NTA-NH₂), which can be readily coupled to a carboxylic acid-terminated molecule via standard amide bond formation chemistry.[3]
Synthesis of Nε-(N,N-dicarboxymethyl)lysine: A Key Building Block
One of the most widely used NTA-functionalized amino acids is Nε-(N,N-dicarboxymethyl)lysine. Its synthesis provides a foundational example of how the NTA group can be incorporated into a biologically relevant molecule. While multiple synthetic routes exist, a common strategy involves the reaction of a protected lysine derivative with a haloacetic acid.
A simplified conceptual pathway for the synthesis of an NTA-functionalized lysine derivative is as follows:
-
Protection of Lysine: The α-amino group and the α-carboxyl group of lysine are protected to ensure selective modification of the ε-amino group.
-
Alkylation of the ε-Amino Group: The protected lysine is reacted with an excess of a haloacetic acid, such as bromoacetic acid, under basic conditions. This results in the addition of two carboxymethyl groups to the ε-nitrogen, forming the NTA moiety.
-
Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final NTA-functionalized lysine.
For detailed synthetic protocols, researchers are encouraged to consult specialized organic chemistry literature.[4][5][6][7][8]
II. Core Applications in Biochemical Research
The ability to create stable yet reversible linkages to His-tagged proteins has led to a wide array of applications for NTA-functionalized amino acids.
Protein Purification via Immobilized Metal Affinity Chromatography (IMAC)
The most established application of NTA chemistry is in the purification of His-tagged proteins. Ni-NTA agarose resin, where NTA is coupled to an agarose matrix and charged with Ni²⁺ ions, is a workhorse in molecular biology laboratories.
Materials:
-
Ni-NTA agarose resin slurry
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Cell lysate containing the His-tagged protein of interest
Procedure:
-
Column Preparation:
-
Add the desired volume of Ni-NTA agarose slurry to a chromatography column.
-
Allow the storage solution to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis Buffer.
-
-
Protein Binding:
-
Load the clarified cell lysate onto the equilibrated column.
-
Allow the lysate to flow through the column by gravity or at a slow, controlled flow rate.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm (A₂₈₀) of the wash fractions until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein by applying Elution Buffer to the column.
-
Collect the eluate in fractions.
-
Monitor the A₂₈₀ of the fractions to identify those containing the purified protein.
-
-
Regeneration (Optional):
-
To reuse the resin, strip the Ni²⁺ ions with a solution of EDTA (e.g., 100 mM EDTA, pH 8.0).
-
Wash thoroughly with water and then recharge with Ni²⁺ (e.g., 100 mM NiSO₄).
-
Re-equilibrate with Lysis Buffer before the next use.
-
Workflow for Ni-NTA Protein Purification
Caption: A flowchart illustrating the key steps in His-tagged protein purification using Ni-NTA affinity chromatography.
Surface Plasmon Resonance (SPR) Biosensors
NTA-functionalized surfaces are extensively used in SPR biosensors to study biomolecular interactions in a label-free and real-time manner. By immobilizing a His-tagged protein (the ligand) onto an NTA-functionalized sensor chip, the binding of an analyte can be precisely measured.
Materials:
-
NTA-functionalized SPR sensor chip
-
Running Buffer (e.g., HBS-EP buffer)
-
NiCl₂ solution (e.g., 0.5 mM in running buffer)
-
His-tagged ligand solution (in running buffer)
-
Regeneration Solution (e.g., 350 mM EDTA in running buffer)
Procedure:
-
Surface Preparation:
-
Prime the SPR instrument with running buffer.
-
Perform a conditioning step by injecting the Regeneration Solution to ensure the NTA surface is free of any bound metal ions.
-
-
Nickel Charging:
-
Inject the NiCl₂ solution over the sensor surface to charge the NTA groups with nickel ions.
-
-
Ligand Immobilization:
-
Inject the His-tagged ligand solution over the Ni²⁺-charged surface. The protein will be captured via the His-tag.
-
Monitor the response units (RU) to determine the amount of immobilized ligand.
-
-
Stabilization:
-
Allow the baseline to stabilize by flowing running buffer over the surface.
-
-
Analyte Binding Analysis:
-
Inject the analyte solution at various concentrations and monitor the binding and dissociation phases.
-
-
Regeneration:
-
After each analyte injection, regenerate the surface by injecting the Regeneration Solution to remove the bound analyte and the immobilized ligand. The surface is then ready for the next cycle.
-
Workflow for SPR Ligand Immobilization
Caption: A procedural flowchart for the immobilization of a His-tagged ligand on an NTA-functionalized SPR sensor chip.
Drug Delivery and Cellular Targeting
NTA-functionalized lipids can be incorporated into liposomes and other nanoparticles to create targeted drug delivery vehicles.[9][10][11][12][13][14] By conjugating His-tagged targeting moieties, such as antibodies or peptides, to the surface of these nanoparticles, they can be directed to specific cells or tissues.
-
Lipid Film Hydration: A mixture of lipids, including an NTA-functionalized lipid, is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.
-
Hydration and Liposome Formation: The lipid film is hydrated with an aqueous buffer, which can contain the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: The MLVs are subjected to sonication or extrusion through membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) of a desired size.
-
Nickel Charging and Ligand Conjugation: The liposomes are incubated with a Ni²⁺ solution to charge the NTA groups. Subsequently, the His-tagged targeting ligand is added and binds to the liposome surface.
-
Purification: The functionalized liposomes are purified from unincorporated drug and unbound ligand using techniques such as size exclusion chromatography or dialysis.
Cell Adhesion and Biomaterial Functionalization
Surfaces functionalized with NTA can be used to study cell adhesion by immobilizing His-tagged extracellular matrix proteins or other cell adhesion molecules. This allows for the creation of well-defined surfaces to investigate cellular responses to specific ligands.
-
Surface Preparation: A substrate, such as a glass coverslip or a polymer surface, is first modified to introduce carboxylic acid groups. This can be achieved through various surface chemistry techniques.
-
NTA-Amine Coupling: The carboxylated surface is activated using EDC/NHS chemistry, followed by the addition of an amine-terminated NTA molecule to form a stable amide bond.[11][15][16]
-
Nickel Charging and Protein Immobilization: The NTA-functionalized surface is charged with Ni²⁺ ions, and then the His-tagged protein of interest is immobilized.
-
Cell Seeding and Adhesion Assay: Cells are seeded onto the functionalized surface, and their adhesion, spreading, and other behaviors are monitored over time.
III. Enhancing Affinity: The Advantage of Multivalent NTA
While the interaction between a single NTA-Ni²⁺ complex and a His-tag is relatively modest, with a dissociation constant (Kd) in the micromolar range, the affinity can be dramatically increased through multivalency. Tris-NTA, a molecule containing three NTA groups, exhibits a significantly higher affinity for His-tagged proteins, with Kd values in the low nanomolar range.[1][2] This enhanced affinity is due to the avidity effect, where the simultaneous binding of multiple NTA groups to the His-tag greatly reduces the overall dissociation rate.
| NTA Construct | Typical Dissociation Constant (Kd) | Key Advantage |
| Mono-NTA | ~1-10 µM | Reversible binding, suitable for purification |
| Tris-NTA | ~1-20 nM | High affinity, stable immobilization for assays |
Note: The actual Kd values can vary depending on the specific protein, the accessibility of the His-tag, and the experimental conditions.[17][18][19]
IV. Quantitative Considerations: Binding Capacity of Ni-NTA Resins
The binding capacity of Ni-NTA resins is a critical parameter for protein purification, and it can vary depending on the specific resin and the protein being purified. Manufacturers typically report a range for the binding capacity, often between 5 and 60 mg of His-tagged protein per mL of resin.[9][20][21][22]
| Resin Type | Reported Binding Capacity (mg/mL) | Notes |
| Standard Ni-NTA Agarose | 5 - 20 | Widely used for general purpose purification. |
| High-Density Ni-NTA | 40 - 80 | Higher density of NTA groups for increased capacity.[22] |
| Ni-NTA Magnetic Beads | Variable, often high | Convenient for small-scale purifications and pull-down assays. |
Factors that can influence the actual binding capacity include:
-
Protein size and structure: Larger proteins may have lower binding capacities due to steric hindrance.
-
His-tag accessibility: The position and exposure of the His-tag can affect its ability to bind to the resin.
-
Buffer composition: The presence of certain additives can interfere with binding.
V. Conclusion and Future Perspectives
NTA-functionalized amino acids represent a remarkably versatile and powerful tool in the biochemical research armamentarium. Their ability to mediate specific and controllable interactions with His-tagged proteins has revolutionized protein purification and enabled a wide range of applications in areas such as biosensing, drug delivery, and cell biology. The ongoing development of new NTA-based reagents, such as multivalent constructs with enhanced affinity and novel functionalization chemistries, promises to further expand the utility of this technology. As our understanding of complex biological systems deepens, the precise molecular control afforded by NTA-functionalized amino acids will undoubtedly continue to play a pivotal role in driving new discoveries.
VI. References
-
AntBio. (n.d.). Labeled protein purification resin solutions. AntBio. Retrieved from [Link]
-
Cha, T., et al. (2004). Grafting Nitrilotriacetic Groups onto Carboxylic Acid-Terminated Self-Assembled Monolayers on Gold Surfaces for Immobilization of Histidine-Tagged Proteins. The Journal of Physical Chemistry B, 108(49), 18873-18880. [Link]
-
Chen, C. (2016). Why the binding capacity of Ni-NTA resin to heme protein is much lower than other proteins? ResearchGate. Retrieved from [Link]
-
Cytiva. (n.d.). Capture of histidine-tagged molecules to Biacore Sensor Chip NTA. Cytiva. Retrieved from [Link]
-
Gruber, H. (2016). Functionalization of AFM tips with tris-NTA for binding of His6-tagged proteins. Johannes Kepler University Linz.
-
Huang, W., et al. (2005). NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins. 2005 IEEE Engineering in Medicine and Biology 27th Annual Conference. [Link]
-
Kim, J. H., et al. (2012). Formation and inhibition of Nε-(carboxymethyl)lysine in saccharide-lysine model systems during microwave heating. Molecules, 17(11), 12758-12770. [Link]
-
Lata, S., & Piehler, J. (2005). Stable and functional immobilization of histidine-tagged proteins on trifunctional lipid-chelate/copper(II) films. Analytical Chemistry, 77(4), 1096-1105. [Link]
-
Lauber, M. A., et al. (2013). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Methods in Molecular Biology, 979, 239-256. [Link]
-
Lubej, M. (2022, April 7). Graphviz (create charts and diagrams with Python) [Video]. YouTube. [Link]
-
Moise, A. R., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3697. [Link]
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Patsnap. (2025, May 9). Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin. Patsnap Synapse. Retrieved from [Link]
-
QIAGEN. (n.d.). What is the binding capacity of the Ni-NTA Superflow Cartridges?. QIAGEN. Retrieved from [Link]
-
Rabkin, E., et al. (2012). High-Affinity Capturing of Histidine-Tagged Proteins by Tris-NTA Sensor Chips. Bio-Rad.
-
Rangl, M., et al. (2007). The NTA-HiS(6) bond is strong enough for AFM single-molecular recognition studies. Journal of Molecular Recognition, 20(6), 490-494. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of Nε-(Carboxymethyl)lysine, a Key Advanced Glycation Endproduct Biomarker. ResearchGate. Retrieved from [Link]
-
Seras-Franzoso, J., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Membranes, 11(10), 777. [Link]
-
Son, H. J., et al. (2019). Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars. Food Science and Biotechnology, 28(5), 1435-1441. [Link]
-
Thermo Fisher Scientific. (n.d.). Particle Reagent Optimization - Recommended Adsorption and Covalent Coupling Procedures. Thermo Fisher Scientific.
-
van Broekhoven, C. L., et al. (2016). Designer lipids for drug delivery: from heads to tails. Bioconjugate Chemistry, 27(1), 3-16. [Link]
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Yoon, J. H., et al. (2017). Preparation of Protein Nanoparticles Using NTA End Functionalized Polystyrenes on the Interface of a Multi-Laminated Flow Formed in a Microchannel. International Journal of Molecular Sciences, 18(11), 2445. [Link]
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A-Technical-Guide-to-the-Synthesis-and-Application-of-Cbz-Protected-Lysine-Derivatives
Authored by a Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and multifaceted applications of Carboxybenzyl (Cbz)-protected lysine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of amine protection, detailed synthetic methodologies for Cbz-lysine, and its critical role in modern organic and medicinal chemistry. We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to ensure scientific integrity and practical utility. Visual diagrams of key processes and workflows are included to enhance understanding.
Introduction: The Imperative of Amine Protection in Lysine Chemistry
Lysine, a fundamental amino acid, is characterized by the presence of two amine groups: the α-amino group at the chiral center and the ε-amino group on its side chain. This dual functionality, while biologically significant, presents a formidable challenge in chemical synthesis. Uncontrolled reactivity of these nucleophilic amines can lead to a cascade of undesired side reactions, including polymerization and non-specific acylation, thereby compromising reaction yields and purity.
To orchestrate precise chemical transformations, a strategy of selective protection and deprotection is paramount. The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, remains a cornerstone in peptide chemistry and organic synthesis due to its unique stability and selective removal conditions. This guide will focus on the synthesis and utility of Cbz-protected lysine derivatives, which are indispensable intermediates in a wide array of applications, from peptide synthesis to the development of novel therapeutics.[]
The Carboxybenzyl (Cbz) Group: A Stalwart in Amine Protection
The Cbz group is lauded for its robustness under a variety of reaction conditions, yet its facile removal via catalytic hydrogenolysis makes it an invaluable tool for synthetic chemists.[2] This section will detail the synthesis of selectively protected Cbz-lysine derivatives.
Synthesis of Nε-Cbz-L-lysine: A Step-by-Step Protocol
The selective protection of the ε-amino group of L-lysine is a crucial first step for its incorporation into peptide chains where the α-amino group must remain free for coupling. The synthesis typically employs benzyl chloroformate under Schotten-Baumann conditions.[3][4][5]
Detailed Experimental Protocol: Synthesis of Nε-Cbz-L-lysine [3]
-
Step 1: Dissolution and Cooling: A solution of L-lysine in dichloromethane is added to a clean, dry round-bottom flask and cooled to a temperature range of -5 to 5°C.[3]
-
Step 2: Basification: An appropriate amount of a base, such as triethylamine, is added to the reaction mixture, which is then stirred for 30 minutes. The base serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction forward.[3]
-
Step 3: Addition of Benzyl Chloroformate: A solution of benzyl chloroformate in dichloromethane is added dropwise to the reaction mixture while maintaining the temperature between -5 and 5°C. The mixture is stirred for an additional 40 minutes.[3]
-
Step 4: Quenching and Extraction: Upon completion of the reaction, a 3N HCl solution is added dropwise, keeping the temperature between 0 and 10°C. After stirring for 30 minutes, the layers are allowed to separate.[3]
-
Step 5: Purification: The organic phase is washed with water, and the dichloromethane is removed under reduced pressure. Petroleum ether is then added, and the mixture is stirred and cooled to 0°C to precipitate the Nε-Cbz-L-lysine.[3]
-
Step 6: Isolation and Drying: The precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield the final product as a white solid.[3]
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [3] |
| Appearance | White to off-white solid powder | [3] |
| Molecular Formula | C14H20N2O4 | [6] |
| Molecular Weight | 280.32 g/mol | [6] |
Synthesis of Orthogonally Protected Lysine Derivatives
In more complex syntheses, it is often necessary to protect both the α- and ε-amino groups with orthogonal protecting groups, which can be removed under different conditions. A common example is Nα-Boc-Nε-Cbz-L-lysine.[7][8]
Detailed Experimental Protocol: Synthesis of Nα-Boc-Nε-Cbz-L-lysine [8]
-
Step 1: Initial Dissolution: (2S)-6-amino-2-(tert-butoxycarbonylamino)hexanoic acid (Boc-Lys-OH) and sodium bicarbonate are dissolved in a mixture of tetrahydrofuran (THF) and water.[8]
-
Step 2: Cbz Protection: The solution is cooled to 0°C, and N-(Benzyloxycarbonyloxy)succinimide (CbzOSu) is added slowly.[8]
-
Step 3: Reaction: The reaction mixture is stirred at 30°C for 16 hours.[8]
-
Step 4: pH Adjustment and Extraction: The pH of the mixture is adjusted to 5-6 with 1N HCl, followed by extraction with ethyl acetate.[8]
-
Step 5: Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[8]
| Parameter | Value | Reference |
| Yield | 91.9% | [8] |
| Appearance | Yellow oil | [8] |
| Molecular Formula | C19H28N2O6 | [8] |
| Molecular Weight | 380.44 g/mol | [8] |
Diagram of Orthogonal Protection Strategy
Caption: Cbz deprotection of lysine.
Applications of Cbz-Protected Lysine Derivatives
The utility of Cbz-protected lysine derivatives spans a wide range of scientific disciplines, from fundamental research to the pharmaceutical industry.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Cbz-protected lysine is a crucial building block. [9]The Cbz group on the ε-amino function prevents the formation of branched peptides during the sequential addition of amino acids. [9]Its stability to the mildly acidic conditions used for the removal of temporary Nα-protecting groups like Boc makes it an ideal choice for orthogonal protection strategies. [10]
Drug Development and Medicinal Chemistry
Cbz-protected lysine derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds, including antibiotics and antiviral drugs. [11]The lysine backbone can be modified to enhance the pharmacological properties of a drug, such as its solubility, bioavailability, and half-life. []For instance, Cbz-protected lysine can be incorporated into drug delivery systems, such as dendrimers, to facilitate the targeted release of therapeutic agents. [10][12]
Bioconjugation and Material Science
The ε-amino group of lysine is a common site for bioconjugation, allowing for the attachment of labels, such as fluorescent dyes or biotin, to proteins and peptides. Cbz-protected lysine enables the site-specific modification of lysine residues. Furthermore, poly-L-lysine, synthesized from Cbz-protected lysine N-carboxyanhydride, is a versatile polymer used in drug delivery, gene therapy, and as a component in biomaterials. [13]
Conclusion
Cbz-protected lysine derivatives are indispensable tools in modern chemical synthesis. Their robust nature, coupled with the mild conditions required for deprotection, provides chemists with a reliable method for managing the reactivity of lysine's amino groups. The detailed protocols and foundational principles discussed in this guide are intended to empower researchers to confidently and effectively utilize these versatile building blocks in their synthetic endeavors, from the construction of complex peptides to the design of innovative drug delivery systems. The continued application and adaptation of Cbz-protection strategies will undoubtedly contribute to future advancements in chemistry, biology, and medicine.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Disposal of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Bioconjugation and Material Science
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is a protected amino acid derivative of significant interest in modern chemical and biological research. Its unique structure, featuring a carbobenzyloxy (Cbz or Z) protecting group on the epsilon-amine and two carboxymethyl groups on the alpha-amine, renders it a valuable precursor in the synthesis of complex molecules. Primarily, it serves as a key component in the creation of nickel-chelating fluorinated lipids, which are instrumental in the crystallization of proteins for structural studies.[1][2][3] The careful handling and disposal of this compound are paramount to ensure laboratory safety and environmental stewardship. This guide provides an in-depth overview of the safety protocols, handling procedures, and disposal guidelines for this compound, grounded in established safety principles and regulatory standards.
I. Hazard Identification and Risk Assessment: Understanding the Compound's Profile
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards, as identified in its Safety Data Sheet (SDS), are related to its irritant properties.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Source: G-Biosciences Safety Data Sheet
The causality behind these classifications lies in the chemical nature of the compound. The carboxylic acid moieties can be irritating to the skin and mucous membranes upon direct contact. As a fine powder, it can also become airborne and irritate the respiratory tract if inhaled. Therefore, a comprehensive risk assessment should be conducted before any handling, considering the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.
II. Safe Handling and Storage: A Proactive Approach to Laboratory Safety
Adherence to meticulous handling and storage protocols is critical to minimize the risks associated with this compound.
A. Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
The primary engineering control for handling this compound, particularly when in powdered form, is a certified chemical fume hood. This prevents the inhalation of airborne particles. When handling the solid, appropriate PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against eye irritation from dust or splashes.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals, including organic acids.[4][5] It is crucial to inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
B. Experimental Workflow: A Step-by-Step Guide to Safe Manipulation
The following is a generalized protocol for the use of this compound in a solid-phase peptide synthesis (SPPS) context, a common application for protected amino acids.[6][7][8] This protocol is illustrative and should be adapted based on the specific requirements of the synthesis.
Experimental Protocol: Incorporation of this compound in SPPS
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) within a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate the mixture for the required coupling time (typically 1-2 hours).
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for subsequent amino acid additions.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group is generally stable to TFA and will remain on the lysine side chain if desired.[9]
Causality Behind Experimental Choices:
-
The use of a fume hood is dictated by the potential for respiratory irritation from the powdered form of the amino acid derivative.
-
Nitrile gloves are chosen for their broad chemical resistance, which is necessary when working with organic solvents like DMF and reagents like TFA.
-
The step-wise nature of SPPS with thorough washing between steps is crucial to ensure the purity of the final peptide product by removing unreacted reagents and byproducts at each stage.
Caption: A logical workflow for the safe handling of this compound.
C. Storage Requirements: Maintaining Compound Integrity
Proper storage is essential to maintain the stability and purity of this compound.
-
Container: Store in a tightly sealed container to prevent moisture absorption, as the compound is likely hygroscopic.
-
Environment: Keep in a cool, dry, and well-ventilated area.[10]
-
Light Sensitivity: While not explicitly stated, it is good practice to protect protected amino acids from direct light to prevent potential degradation.[11] Storing the container in a dark cabinet or using an amber vial is recommended.
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, which could potentially react with the organic structure of the compound.
III. Disposal Guidelines: Responsible Chemical Waste Management
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.[12] As a chemical substance, it should not be disposed of in the regular trash or down the drain.
A. Waste Characterization and Segregation
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, should be considered hazardous waste. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.
B. Treatment and Disposal Pathway
The recommended disposal method is through a licensed hazardous waste disposal company. For waste solutions containing this compound, neutralization of the acidic carboxymethyl groups can be considered as a pre-treatment step to reduce its corrosivity, if permitted by institutional and local regulations.
Protocol for Neutralization of Acidic Waste (General Guidance):
-
Work in a Fume Hood: Perform all neutralization procedures in a chemical fume hood.
-
Dilution: Dilute the acidic waste solution with a large volume of cold water in a suitable container.
-
Slow Addition of Base: While stirring, slowly add a weak base, such as sodium bicarbonate, or a dilute solution of a strong base, like sodium hydroxide. This should be done cautiously as the neutralization reaction can be exothermic.[13][14]
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Target pH: The target pH for neutralization is typically between 6 and 8.
-
Final Disposal: Once neutralized, the solution should still be collected as hazardous waste, as it contains the organic molecule.
The carbobenzyloxy group can be removed via catalytic hydrogenolysis, but this is a chemical reaction that generates byproducts and is not typically performed as a waste treatment step in a standard laboratory setting.[15][16] Therefore, the entire molecule should be disposed of as hazardous chemical waste.
Caption: A decision tree for the proper disposal of waste containing the target compound.
IV. Conclusion: A Culture of Safety in Research
This compound is a valuable tool for researchers pushing the boundaries of science. Its effective and safe use is contingent upon a thorough understanding of its properties and a commitment to rigorous safety protocols. By implementing the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues while contributing to the advancement of scientific knowledge.
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G-Biosciences. (n.d.). Safety Data Sheet N6-Carbobenzyloxy-N2,N2- bis (carboxymethyl)-L- lysine. Retrieved from [Link]
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Hussein, W. M., Ross, B. P., Landsberg, M. J., Lévy, D., Hankamer, B., & McGeary, R. P. (2009). Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations. The Journal of Organic Chemistry, 74(4), 1473–1479. [Link]
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Roy, B. C., & Mallik, S. (1999). Synthesis of New Polymerizable Metal-Chelating Lipids. The Journal of Organic Chemistry, 64(8), 2969–2974. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine Department of Chemistry. Retrieved from [Link]
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Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of visualized experiments : JoVE, (57), 3249. [Link]
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The Researcher's Guide to N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine: From Procurement to Application
This technical guide provides an in-depth overview of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine, a key building block in the development of advanced life science research tools. Tailored for researchers, scientists, and drug development professionals, this document explores the commercial landscape, fundamental applications, and detailed protocols related to this versatile molecule.
Introduction: A Versatile Scaffold for Molecular Recognition
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine (Cbz-NTA-Lys) is a protected amino acid derivative that has garnered significant interest in the scientific community. Its structure uniquely combines a lysine backbone with a nitrilotriacetic acid (NTA) moiety at the α-amino group and a carbobenzyloxy (Cbz) protecting group at the ε-amino group. This arrangement makes it an ideal precursor for the synthesis of chelating agents, particularly for the immobilization and purification of histidine-tagged (His-tagged) proteins.
The core utility of Cbz-NTA-Lys lies in the ability of the NTA headgroup to coordinate with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). This complex, in turn, exhibits a high affinity and selectivity for the polyhistidine tag, a widely used fusion tag in recombinant protein expression. The Cbz protecting group offers a stable handle for further chemical modifications or can be removed to expose the primary amine for conjugation to other molecules or surfaces.
Commercial Availability and Sourcing
A critical first step in any research endeavor is the procurement of high-quality starting materials. N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is available from a range of specialized chemical suppliers. Pricing and purity can vary, so it is advisable to compare offerings from different vendors.
| Supplier | Product Name | CAS Number | Purity | Pack Size | Price (USD) |
| G-Biosciences | N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 | >95% | 1 g | $313.00 |
| 10 g | $1,992.00 | ||||
| Santa Cruz Biotechnology | This compound | 113231-04-2 | Not specified | Contact for pricing | Contact for pricing |
| LGC Standards | This compound | 113231-04-2 | Not specified | 1 g | Contact for pricing |
| Creative Peptides | N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 | Not specified | Contact for pricing | Contact for pricing |
| Astral Scientific | This compound | 113231-04-2 | Not specified | Contact for pricing | $4,373.00 (pack size not specified) |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
Synthesis of a Mono-NTA Synthon: A Foundational Protocol
For research groups with synthetic chemistry capabilities, the in-house synthesis of NTA-functionalized building blocks can be a cost-effective alternative. The following is a generalized protocol for the synthesis of a mono-NTA synthon from a protected lysine derivative, based on established methodologies[1][2].
Materials
-
Nε-Z-L-lysine
-
Bromoacetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Dowex 50 (H⁺ form)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents: Dioxane, Water, Diethyl ether, Methanol
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure
-
Alkylation of Nε-Z-L-lysine:
-
Dissolve Nε-Z-L-lysine in an aqueous solution of sodium bicarbonate.
-
Add a solution of bromoacetic acid in dioxane dropwise while maintaining the pH between 10 and 11 with the addition of 2 M NaOH.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2 with a strong acid (e.g., HCl).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Ion-Exchange Chromatography:
-
Dissolve the crude product in water and apply it to a Dowex 50 (H⁺ form) column.
-
Wash the column with water to remove unreacted starting materials.
-
Elute the product with an appropriate buffer (e.g., aqueous ammonia).
-
-
Final Product Isolation:
-
Lyophilize the product-containing fractions to obtain the purified N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine.
-
Application in Protein Immobilization and Crystallization
A primary application of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is in the synthesis of nickel-chelating lipids for the immobilization and two-dimensional crystallization of His-tagged proteins at lipid monolayers.[3][4][5][6][7][8][9] This technique is particularly valuable for structural studies of membrane proteins.
Experimental Workflow: 2D Crystallization of His-Tagged Proteins
The following diagram illustrates the general workflow for the 2D crystallization of a His-tagged protein on a Ni-NTA functionalized lipid monolayer.
Caption: Workflow for 2D protein crystallization using a Ni-NTA lipid monolayer.
Detailed Protocol: Protein Immobilization on a Ni-NTA Monolayer
This protocol provides a more detailed procedure for the immobilization step, which is a crucial part of the overall crystallization process.
-
Preparation of the Ni-NTA Lipid Monolayer:
-
Synthesize the Ni-NTA chelating lipid by coupling N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine to a suitable lipid tail (e.g., a dialkyl glycerol).
-
Prepare a solution of the chelating lipid in a volatile organic solvent (e.g., chloroform).
-
In a Langmuir-Blodgett trough, spread the lipid solution onto an aqueous subphase (e.g., a buffered solution at a specific pH).
-
Allow the solvent to evaporate, forming a lipid monolayer at the air-water interface.
-
Compress the monolayer to the desired surface pressure.
-
Introduce a solution of NiCl₂ into the subphase to charge the NTA headgroups with nickel ions.
-
-
Protein Binding and Immobilization:
-
Inject the purified His-tagged protein into the subphase beneath the compressed lipid monolayer.
-
The His-tags on the protein will specifically bind to the Ni-NTA complexes on the lipid headgroups, leading to the immobilization of the protein at the monolayer interface.
-
Incubate the system for a sufficient period to allow for protein binding and, if conditions are optimal, the formation of 2D crystalline arrays.
-
-
Analysis of Protein Immobilization:
-
The binding of the protein to the monolayer can be monitored by measuring the increase in surface pressure at a constant area or by surface plasmon resonance (SPR) if using a supported lipid bilayer.
-
For visualization, the monolayer can be transferred to a solid support (e.g., an electron microscopy grid) for imaging by techniques such as transmission electron microscopy (TEM) or atomic force microscopy (AFM).
-
Conclusion and Future Perspectives
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a cornerstone molecule for researchers working on the immobilization, purification, and structural analysis of His-tagged proteins. Its commercial availability and the established synthetic routes provide a solid foundation for its use in a wide range of applications. The ability to create well-defined, functionalized surfaces using derivatives of this compound will continue to drive advancements in structural biology, proteomics, and the development of novel biosensors and drug delivery systems. As our understanding of protein-surface interactions grows, we can expect to see even more innovative applications of this versatile chemical tool.
References
-
Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations. (2009). PubMed. [Link]
-
Design, Synthesis, and Performance of NTA-modified Lipids as Templates for Histidine-tagged Protein Crystallization. (2007). Oxford Academic. [Link]
-
RETRACTED: Monolayer purification: A rapid method for isolating protein complexes for single-particle electron microscopy. (2008). PNAS. [Link]
-
Nickel-NTA conjugation chemistry. Capsid Constructors. [Link]
-
Nitrilotriacetate (NTA) Oligo Conjugates. Bio-Synthesis. [Link]
-
Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. (2006). PubMed. [Link]
-
Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications. ResearchGate. [Link]
-
Synthesis of Nickel-Chelating Fluorinated Lipids for Membrane Protein Monolayer Crystallisations. The University of Queensland eSpace. [Link]
-
A Metal-Chelating Lipid for 2D Protein Crystallization Via Coordination of Surface Histidines. (1997). Journal of the American Chemical Society. [Link]
-
This compound. G-Biosciences. [Link]
-
Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in mice of a liposome-attached his6-protein. National Institutes of Health. [Link]
-
Synthesis of nitrilotriacetic acid terminated tethers for the binding of His-tagged proteins to lipid bilayers and to gold. ResearchGate. [Link]
-
This compound. Wibi+Works. [Link]
-
This compound. Astral Scientific. [Link]
Sources
- 1. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Capsid Constructors [capsidconstructors.github.io]
- 6. This compound [lgcstandards.com]
- 7. This compound [gbiosciences.com]
- 8. This compound [lgcstandards.com]
- 9. astralscientific.com.au [astralscientific.com.au]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine, a key intermediate for creating advanced chelating agents. This lysine derivative, featuring a nitrilotriacetic acid (NTA) moiety at the α-amino position, is pivotal for applications in protein purification, biosensor development, and targeted drug delivery systems.[1][2] The protocol is designed for researchers in chemistry, biochemistry, and drug development, offering detailed procedural steps, mechanistic insights, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction: The Scientific Rationale
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a synthetic amino acid derivative that combines two crucial functional elements: a selectively protected ε-amino group and a metal-chelating NTA headgroup. The NTA moiety is renowned for its ability to form stable, reversible complexes with metal ions, most notably Nickel (Ni²⁺), which is the cornerstone of immobilized metal-affinity chromatography (IMAC) for purifying histidine-tagged (His-tagged) proteins.
The strategic placement of the NTA group on the α-amino nitrogen of lysine, while the ε-amino group is protected with a carbobenzyloxy (Cbz) group, creates a versatile building block. The Cbz group provides robust protection during the NTA synthesis and can be selectively removed later to expose a primary amine for further conjugation, for example, to lipids, polymers, or drug molecules. This guide presents a reliable and reproducible pathway to this compound, beginning with the selective protection of L-lysine.
Overall Synthesis Workflow
The synthesis is a two-step process. First, the ε-amino group of L-lysine is selectively protected. Second, the α-amino group of the resulting intermediate is alkylated to install the NTA moiety.
Caption: Overall synthesis workflow from L-lysine to the final product.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| L-Lysine | ≥98% | Sigma-Aldrich, etc. | |
| Dichloromethane (DCM) | Anhydrous | Acros Organics, etc. | Use dry solvent. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific, etc. | Acts as a base.[3] |
| Benzyl Chloroformate (Cbz-Cl) | 98% | Alfa Aesar, etc. | Corrosive, Lachrymator. Handle in a fume hood. |
| Hydrochloric Acid (HCl) | 3N Solution | VWR, etc. | For workup. |
| Petroleum Ether | ACS Grade | For precipitation. | |
| Bromoacetic Acid | 99% | Sigma-Aldrich, etc. | Toxic and Corrosive. Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | For preparing 2N and 1N solutions. | |
| Round-bottom flasks | Various sizes | ||
| Magnetic stirrer and stir bars | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Buchner funnel and filter paper | |||
| pH meter or pH paper | For precise pH adjustments. |
Experimental Protocol
Part A: Synthesis of N⁶-Carbobenzyloxy-L-lysine (Intermediate)
This first stage selectively protects the more nucleophilic ε-amino group of L-lysine. The α-amino group is protonated as a zwitterion under the reaction conditions, reducing its reactivity and allowing for selective acylation at the terminal N⁶ position.
Reaction Scheme:
Caption: Selective Cbz-protection of the ε-amino group of L-lysine.
Step-by-Step Procedure:
-
Preparation: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-lysine (e.g., 14.6 g, 100 mmol) in 150 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to between -5 and 5°C with gentle stirring.
-
Base Addition: Add triethylamine (e.g., 30.4 mL, 220 mmol) to the flask. The triethylamine acts as a base to deprotonate the ε-amino group and to neutralize the HCl byproduct generated during the reaction.[3] Stir the mixture for 30 minutes at this temperature.
-
Cbz Protection: Prepare a solution of benzyl chloroformate (Cbz-Cl) (e.g., 15.7 mL, 110 mmol) in 50 mL of DCM. Add this solution dropwise to the lysine suspension over 40-60 minutes, ensuring the internal temperature remains between -5 and 5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2-3 hours.
-
Workup: Slowly add 100 mL of 3N HCl solution dropwise to quench the reaction and neutralize excess triethylamine. Maintain the temperature below 10°C during this addition.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate, and collect the organic (DCM) phase. Wash the organic phase sequentially with 100 mL of water.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
Precipitation: Add 200 mL of petroleum ether to the oil and stir vigorously. A white precipitate of N⁶-Cbz-L-lysine should form. Cool the mixture to 0°C to maximize precipitation.[3]
-
Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. The expected yield is typically 70-85%.
Part B: Synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine
In this step, the α-amino group of N⁶-Cbz-L-lysine undergoes a double nucleophilic substitution with bromoacetic acid under strongly basic conditions to form the desired NTA moiety.[4]
Reaction Scheme:
Caption: N,N-dicarboxymethylation of the α-amino group.
Step-by-Step Procedure:
-
Reagent Preparation: In a 500 mL flask, dissolve bromoacetic acid (e.g., 11.1 g, 80 mmol, 2.0 eq) in 80 mL of 2N NaOH solution. Cool this solution in an ice bath to 0-10°C. Caution: Bromoacetic acid is highly toxic and corrosive.
-
Substrate Preparation: In a separate beaker, dissolve the N⁶-Cbz-L-lysine (e.g., 11.2 g, 40 mmol, 1.0 eq) from Part A in 120 mL of 2N NaOH solution.
-
Reaction Initiation: Add the N⁶-Cbz-L-lysine solution dropwise to the cold bromoacetic acid solution over approximately 1 hour. Maintain the temperature between 0 and 10°C. A white precipitate may form initially.[4] The reaction is performed under basic conditions to keep the α-amino group deprotonated, rendering it nucleophilic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16-18 hours).
-
Heating: Increase the temperature of the reaction mixture to 60°C and maintain for 2 hours to ensure the reaction goes to completion.[4]
-
Product Precipitation: Cool the reaction mixture back to room temperature. Slowly and carefully add 1N HCl solution while stirring until the pH of the solution reaches ~2-3. This will protonate the carboxylate groups and cause the product to precipitate out of the solution as a white solid.
-
Isolation: Cool the mixture in a refrigerator (4°C) for at least 2 hours to maximize precipitation. Collect the white solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of 1N NaOH and then re-precipitate by neutralizing with an equivalent amount of 1N HCl. Filter the purified product, wash with cold water, and dry under vacuum.[4] The expected yield is 60-75%.
Characterization and Validation
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (in D₂O/NaOD): Expect to see characteristic peaks for the benzyl group of the Cbz protector (~7.4 ppm), the benzylic CH₂ (~5.1 ppm), the α-CH of the lysine backbone, and the newly introduced singlet peaks for the N-(CH₂-COOH)₂ protons.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 397.16 or [M-H]⁻ at m/z 395.15, confirming the molecular weight of 396.39 g/mol .
-
Infrared Spectroscopy (IR): The IR spectrum should display characteristic absorption peaks for the O-H stretch of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretch of the carboxyl and carbamate groups (~1700-1750 cm⁻¹), and peaks corresponding to the aromatic ring of the Cbz group.[3]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl chloroformate is corrosive and a lachrymator. Avoid inhalation and skin contact.
-
Bromoacetic acid is highly toxic and corrosive. It can cause severe burns. Handle with extreme care and have an appropriate quenching agent (e.g., sodium bicarbonate solution) nearby.
-
Handle strong acids (HCl) and bases (NaOH) with caution.
References
-
H.S. P., Lee, J.H., et al. (2002). Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjugate Chemistry, 13(4), 885-891. Available at: [Link]
-
Zhen, G., Zürcher, S., et al. (2005). NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins. 2005 IEEE Engineering in Medicine and Biology 27th Annual Conference. Available at: [Link]
-
Baishixing Co.,Ltd. (2024). Preparation of N6-CBZ-L-lysine. Available at: [Link]
Sources
- 1. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine in Immobilized Metal Affinity Chromatography (IMAC)
Introduction: A Novel Chelating Ligand for High-Performance IMAC
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of proteins and peptides, most notably those engineered to feature a polyhistidine tag.[1][2] The selectivity of IMAC is governed by the interaction between electron-donating amino acid side chains (primarily histidine) on the protein surface and a metal ion immobilized on a chromatographic support via a chelating ligand.[3] While iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) are the most common chelating agents, the pursuit of enhanced purity, yield, and stability has driven the development of novel chelating molecules.
This document introduces N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, a unique chelating ligand for the preparation of high-performance IMAC resins. This molecule integrates a tetradentate NTA chelating moiety with a lysine backbone, which, upon immobilization, serves as a flexible spacer arm. This design offers distinct advantages in protein purification workflows.
The core of this ligand is the N,N-bis(carboxymethyl)amino group, which is structurally analogous to NTA.[1][4] As a tetradentate ligand, NTA coordinates a metal ion at four positions, creating a more stable complex compared to the tridentate IDA.[5][6][7] This enhanced stability translates to lower metal ion leaching during the chromatography process and often results in higher purity of the target protein.[2][6] The carbobenzyloxy (Cbz) group on the N6-amino position of the lysine is a protecting group that can be removed to facilitate covalent coupling to a chromatography matrix.
Principle of Action and Key Advantages
The strategic design of this compound offers several key benefits for IMAC applications:
-
High Stability and Low Metal Leaching: The tetradentate NTA core ensures a strong and stable chelation of divalent metal ions such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺, minimizing contamination of the purified protein with leached metal ions.[5][6]
-
In-built Spacer Arm: The lysine backbone, once coupled to the support, acts as a natural and flexible spacer arm. This spacer reduces steric hindrance, making the immobilized metal ion more accessible to the polyhistidine tag of the target protein, which can lead to improved binding capacity and more efficient capture.
-
Enhanced Purity: The stable metal chelation and improved accessibility can lead to more specific binding of the target protein and reduced non-specific interactions with contaminant proteins, resulting in a higher degree of purity in the eluted fraction.[7]
-
Versatility: The resin prepared with this ligand can be charged with various metal ions to fine-tune the selectivity and affinity for different target proteins. For instance, Ni²⁺ generally offers high affinity, while Co²⁺ can provide higher specificity.[7][8]
Part 1: Preparation of the IMAC Resin
The following protocol describes a general procedure for the immobilization of this compound onto an agarose-based chromatography support. This involves the deprotection of the N6-amino group followed by coupling to an activated matrix.
Diagram: Immobilization Workflow
Caption: Workflow for the preparation of NTA-Lys-Sepharose resin.
Protocol 1: Immobilization of NTA-Lysine
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (for deprotection)
-
Hydrogen source
-
NHS-activated Sepharose (or similar activated chromatography matrix)
-
Coupling Buffer: 100 mM NaHCO₃, 500 mM NaCl, pH 8.3
-
Blocking Buffer: 100 mM Tris-HCl, pH 8.0
-
Wash Buffer A: 100 mM Acetate, 500 mM NaCl, pH 4.0
-
Wash Buffer B: 100 mM Tris-HCl, 500 mM NaCl, pH 8.0
-
1 mM HCl (ice-cold)
Methodology:
-
Deprotection of Cbz-NTA-Lysine:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Pd/C.
-
Perform hydrogenolysis by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the Pd/C catalyst and evaporate the solvent to obtain the deprotected N2,N2-bis(carboxymethyl)-L-lysine (NTA-Lys).
-
-
Preparation of the Activated Matrix:
-
Weigh out the desired amount of NHS-activated Sepharose. 1 gram of dry powder will yield approximately 3.5 mL of gel.
-
Wash the resin on a sintered glass filter with an excess of ice-cold 1 mM HCl to preserve the activity of the NHS esters.[9]
-
-
Ligand Coupling:
-
Immediately wash the activated resin with Coupling Buffer.
-
Dissolve the deprotected NTA-Lys in Coupling Buffer to a final concentration of 10-20 mg/mL.
-
Mix the resin with the NTA-Lys solution in an end-over-end mixer for 2 hours at room temperature or overnight at 4°C. The amino group on the ligand will react with the NHS ester to form a stable amide bond.
-
-
Blocking Unreacted Groups:
-
After coupling, centrifuge the resin and remove the supernatant (which can be saved to determine coupling efficiency).
-
Resuspend the resin in Blocking Buffer and incubate for at least 2 hours at room temperature to block any remaining active NHS groups.[9]
-
-
Washing the Resin:
-
To remove non-covalently bound ligand and blocking agent, wash the resin with alternating cycles of Wash Buffer A and Wash Buffer B. Perform 3-5 cycles of washing.[9]
-
Finally, wash the resin with distilled water and store in 20% ethanol at 4°C. The resin is now ready for metal ion charging.
-
Part 2: Using the NTA-Lysine IMAC Resin
This section provides a comprehensive protocol for the purification of polyhistidine-tagged proteins using the custom-prepared NTA-Lysine resin.
Diagram: IMAC Workflow
Caption: Standard workflow for protein purification using IMAC.
Protocol 2: Purification of His-tagged Proteins
Buffer Preparation:
-
Charging Buffer: 100 mM NiSO₄ (or other desired metal salt) in distilled water.
-
Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20-40 mM Imidazole, pH 7.4.
-
Wash Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 40-60 mM Imidazole, pH 7.4.
-
Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 250-500 mM Imidazole, pH 7.4.
-
Stripping Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.4.
-
Regeneration Solution: 20% Ethanol.
Note: The optimal imidazole concentrations for binding, washing, and elution are protein-dependent and should be optimized empirically.[10]
Methodology:
-
Column Packing and Charging:
-
Pack the NTA-Lys-Sepharose resin into a suitable chromatography column.
-
Wash the column with 5 column volumes (CV) of distilled water.
-
Load 2 CV of Charging Buffer onto the column to immobilize the metal ions. A color change in the resin should be visible.
-
Wash the column with 5-10 CV of distilled water to remove excess, unbound metal ions.
-
-
Equilibration:
-
Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the flow-through are stable.
-
-
Sample Preparation and Loading:
-
Prepare the cell lysate containing the His-tagged protein in Binding Buffer. It is crucial to include a low concentration of imidazole (20-40 mM) to prevent non-specific binding of host proteins.[10]
-
Clarify the sample by centrifugation and filtration (0.45 µm filter) before loading onto the column.
-
Load the clarified sample onto the column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove unbound and weakly bound contaminant proteins. The imidazole concentration in the wash buffer should be high enough to disrupt weak, non-specific interactions but not so high as to elute the target protein.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein using the Elution Buffer. This can be done in a single step or with a linear gradient of imidazole to separate proteins with different binding affinities. A step elution with 5 CV of Elution Buffer is typically sufficient.[10]
-
Collect fractions and analyze for the presence of the target protein using SDS-PAGE.
-
-
Regeneration and Storage:
-
To reuse the column, strip the metal ions by washing with 5 CV of Stripping Buffer.
-
Wash with 10 CV of distilled water.
-
The column can be recharged for immediate reuse (return to step 1) or stored in 20% ethanol at 4°C.
-
Quantitative Data and Performance Characteristics
The performance of an IMAC resin is characterized by its binding capacity and the purity of the eluted protein. While specific values for a resin prepared with this compound must be determined experimentally, the following table provides expected ranges based on typical NTA-agarose resins.
| Parameter | Typical Value | Rationale and Considerations |
| Ligand Density | 15-25 µmol/mL resin | Higher density does not always equate to higher protein binding capacity due to steric hindrance. |
| Metal Ion Capacity | >15 µmol Ni²⁺/mL resin | NTA's tetradentate nature ensures strong metal binding.[6] |
| Dynamic Binding Capacity | 20-60 mg protein/mL resin | Highly dependent on the specific protein's size, tag accessibility, and flow rate. |
| Recommended Imidazole (Binding) | 20-40 mM | Crucial for minimizing non-specific binding of host proteins.[10] |
| Recommended Imidazole (Elution) | 250-500 mM | Lower concentrations may be sufficient compared to some IDA resins due to the specific coordination chemistry.[1] |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Imidazole concentration in the binding buffer may be too high.
-
Solution: Reduce the imidazole concentration in the sample and binding buffer or perform binding in the absence of imidazole and introduce it during the wash step.
-
Cause: The His-tag may be inaccessible.
-
Solution: If possible, re-clone with the tag at the other terminus or use denaturing purification conditions (e.g., with 6 M Guanidine-HCl or 8 M Urea).
-
-
Low Purity:
-
Cause: Non-specific binding of contaminant proteins.
-
Solution: Increase the imidazole concentration in the binding and wash buffers. A shallow imidazole gradient during elution can also help separate the target protein from contaminants.
-
Cause: Co-purification of host metalloproteins.
-
Solution: Consider using a different metal ion. For example, cobalt often shows higher specificity than nickel.[7]
-
-
Expert Insight - The Lysine Spacer Advantage: The lysine backbone provides a hydrophilic, 6-carbon spacer arm. This is advantageous over resins where the NTA group is coupled directly or via a short, hydrophobic linker. The flexibility and hydrophilicity of the lysine spacer can improve the accessibility of the chelated metal to the His-tag, especially for large proteins or where the tag is partially buried. This can lead to more efficient capture and potentially higher binding capacity.
References
-
Immobilized Metal-Ion Affinity Chromatography . Springer Nature Experiments. [Link]
-
Metal Ion Free NTA or IDA Agarose (C.) . Molecular Cloning Laboratories (MCLAB). [Link]
-
Differences of NTA & IDA . Cube Biotech. [Link]
-
This compound . G-Biosciences. [Link]
-
NTA vs. IDA: a tale of two ligands . Cube Biotech. [Link]
-
IMAC and His-tagged Protein Purification: Your best choice . Agarose Bead Technologies. [Link]
-
What You Need to Know About NTA and IDA Ligands . G-Biosciences. [Link]
-
Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography . Cold Spring Harbor Protocols. [Link]
-
Coupling Antibody to Cyanogen Bromide-Activated Sepharose . PMC - NIH. [Link]
-
Site-specific immobilization of lysozyme upon affinity chromatography resin by forecasting lysine activity and controlling pH and epoxy group density . PubMed. [Link]
-
What is the difference between a chelating resin and an IMAC resin containing IDA? Is that the latter has already immobilized a metal? . ResearchGate. [Link]
-
Tetradentate ligand . Wikipedia. [Link]
-
coupling of proteins to sepharose beads . wwwuser.gwdg.de. [Link]
-
Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-TALON for the Purification of Recombinant Human Erythropoietin . UI Scholars Hub. [Link]
-
Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance . Cytiva. [Link]
Sources
- 1. cube-biotech.com [cube-biotech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific immobilization of lysozyme upon affinity chromatography resin by forecasting lysine activity and controlling pH and epoxy group density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mclab.com [mclab.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. IMAC and His-tagged Protein Purification: Your best choice - Agarose Bead Technologies [abtbeads.com]
- 8. "Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-" by Yana Rubiyana, Adi Santoso et al. [scholarhub.ui.ac.id]
- 9. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]
- 10. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
Procedure for coupling N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine to a solid support.
Application Note & Protocol
Topic: Covalent Immobilization of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine onto Amine-Functionalized Solid Supports
Abstract
This document provides a comprehensive guide for the covalent coupling of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine to amine-functionalized solid supports. This lysine derivative incorporates a nitrilotriacetic acid (NTA) chelation moiety, making the resulting functionalized resin invaluable for applications in immobilized metal affinity chromatography (IMAC), specifically for the purification of histidine-tagged proteins. We will explore the fundamental chemical principles, provide a detailed, step-by-step protocol for the immobilization procedure, and outline essential quality control methods to validate the final product. The causality behind each step is explained to empower researchers to adapt and troubleshoot the process effectively.
Foundational Principles
The Target Molecule: A Bifunctional Reagent
The molecule at the core of this procedure is N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine.[1][2][3] Its structure is specifically designed for this application. The N⁶ (epsilon) amino group is protected by a Carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis, which prevents its participation in the coupling reaction.[4] The N² (alpha) amino group is derivatized with two carboxymethyl groups, forming an NTA-like structure capable of chelating divalent metal ions such as Ni²⁺ or Co²⁺. This leaves three available carboxylic acid groups for potential coupling to the solid support.
Figure 2: Overall experimental workflow for immobilization.
The activation process using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) is a field-proven method. [5]DIC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions. HOBt salvages this by reacting with the O-acylisourea to form a more stable, yet still highly reactive, HOBt-active ester. This active ester then cleanly reacts with the resin's primary amines to form the desired amide bond with minimal risk of side product formation. [4][5]
Materials and Equipment
Reagents
-
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine (CAS: 113231-04-2)
-
Amine-functionalized solid support (e.g., Amino-methylated polystyrene, TentaGel-NH₂)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Kaiser Test Kit reagents (Phenol, KCN in Pyridine, Ninhydrin)
Equipment
-
Solid-phase synthesis vessel with a fritted disc
-
Shaker or vortex mixer for agitation
-
Vacuum manifold for washing
-
Analytical balance
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol assumes a starting resin with a loading capacity of 0.5 mmol/g. Adjust reagent quantities proportionally for resins with different loading capacities.
Resin Preparation and Swelling
Causality: The polymer matrix of the resin must be fully solvated and expanded to ensure that the reactive amine sites within the bead are accessible. DMF is an excellent swelling solvent for most common resins.
-
Weigh 1.0 g of the amine-functionalized resin into the synthesis vessel.
-
Add 10 mL of DMF.
-
Agitate the suspension on a shaker for 60 minutes at room temperature.
-
Drain the DMF using a vacuum manifold.
-
Wash the resin with DMF (3 x 10 mL), agitating for 1 minute during each wash.
Activation of the Lysine Derivative
Causality: This pre-activation step creates the reactive HOBt-ester intermediate immediately before it is introduced to the resin, maximizing coupling efficiency. Performing this step in a separate vessel prevents the resin from being exposed to the highly reactive and unstable O-acylisourea intermediate.
-
In a separate glass vial, dissolve the reagents according to the table below in 5 mL of DMF.
-
Add the DIC last.
-
Allow the activation reaction to proceed for 20 minutes at room temperature.
| Reagent | Molar Eq. (to resin amines) | Moles (for 1g resin @ 0.5 mmol/g) | Mass/Volume Required |
| N⁶-Cbz-N²,N²-bis(carboxymethyl)-L-lysine (MW: 396.39 g/mol ) | 3.0 | 1.5 mmol | 595 mg |
| HOBt | 3.0 | 1.5 mmol | 203 mg |
| DIC | 3.0 | 1.5 mmol | 235 µL |
Coupling to the Solid Support
-
Add the pre-activated solution from step 3.2 to the swollen resin in the synthesis vessel.
-
Agitate the mixture continuously for 4-6 hours at room temperature. A longer reaction time (overnight) can also be employed to ensure maximum coupling.
-
Drain the reaction solution and wash the resin thoroughly:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
Capping of Unreacted Amine Groups
Causality: It is highly probable that a small fraction of the amine groups on the resin will not have reacted. These must be permanently blocked, or "capped," to prevent them from interfering with downstream applications (e.g., by non-specifically binding proteins). Acetylation with acetic anhydride is an efficient and irreversible method for capping.
-
Prepare the capping solution: Acetic Anhydride / DIPEA / DMF (1:1:8 v/v/v). For a 10 mL solution, use 1 mL Acetic Anhydride, 1 mL DIPEA, and 8 mL DMF.
-
Add 10 mL of the capping solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution.
Final Washing and Drying
Causality: A rigorous final wash sequence is critical to remove all residual reagents and byproducts from the porous resin beads.
-
Wash the resin with the following sequence of solvents (10 mL each, 2 min agitation):
-
DMF (x3)
-
DCM (x3)
-
MeOH (x3)
-
DCM (x3)
-
-
After the final wash, dry the resin under a high vacuum for several hours until it is a free-flowing powder.
-
Store the final NTA-functionalized resin in a desiccator.
Quality Control and Characterization
Trustworthiness: A protocol is only reliable if its outcome can be verified. The following tests confirm the success of the coupling and capping steps.
Qualitative Assessment of Free Amines (Kaiser Test)
The Kaiser test is a colorimetric assay to detect the presence of primary amines. [6]
-
Procedure:
-
Take a small sample of resin beads (5-10 mg) before and after the coupling/capping procedure.
-
Add 2-3 drops of each Kaiser test reagent (Phenol, KCN/Pyridine, Ninhydrin).
-
Heat at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Free Amines Present): Deep blue beads and/or solution. The starting amine-functionalized resin should give a strong positive result.
-
Negative Result (No Free Amines): Yellow/colorless beads and solution. The final capped resin should be negative, indicating successful coupling and capping.
-
Quantitative Loading Determination
Determining the final loading (in mmol/g) of the immobilized lysine derivative is crucial for standardizing its use in downstream applications. A common method is the "indirect" Fmoc quantitation method.
-
Split the Resin: Before coupling (after step 3.1), split off a small, accurately weighed portion of the swollen amine resin (e.g., 50 mg).
-
Couple with Fmoc-Amino Acid: To this small sample, perform a standard coupling reaction using an excess of an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) instead of the lysine derivative.
-
Cleave Fmoc Group: After coupling and washing, treat the Fmoc-resin with 20% piperidine in DMF for 20 minutes.
-
Quantify: Collect the supernatant, which now contains the dibenzofulvene-piperidine adduct. Measure the absorbance of this solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate: Use the Beer-Lambert law (A = εcl) to calculate the concentration and, subsequently, the initial loading of the resin. The molar extinction coefficient (ε) for the adduct at 301 nm is typically 7800 M⁻¹cm⁻¹.
-
Assumption: While this measures the initial loading, the success of the coupling (confirmed by a negative Kaiser test) implies that the final loading of the NTA-lysine derivative is approximately equal to this initial value.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Positive Kaiser test after capping | 1. Inefficient coupling. 2. Incomplete capping reaction. | 1. Increase coupling time or reagent equivalents. Ensure activation step was performed correctly. 2. Repeat the capping step. Ensure capping reagents are fresh. |
| Low final loading | 1. Steric hindrance. 2. Low reactivity of reagents. | 1. Use a resin with a longer linker or lower initial loading. 2. Use fresh DIC, HOBt, and anhydrous solvents. |
| Resin clumping or poor swelling | 1. Poor quality resin. 2. Inappropriate solvent. | 1. Source resin from a reputable supplier. 2. Ensure DMF is high-purity and anhydrous. Test swelling in alternative solvents like NMP or DCM. |
References
- Google. (n.d.). Current time in Delhi, IN.
-
Guzaev, A. P., & Manoharan, M. (2001). Versatile 5'-Functionalization of Oligonucleotides on Solid Support: Amines, Azides, Thiols, and Thioethers via Phosphorus Chemistry. Journal of the American Chemical Society, 123(5), 783–793. [Link]
-
Krintel, S. L., et al. (2012). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Organic Letters, 14(10), 2650–2653. [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved January 13, 2026, from [Link]
-
G-Biosciences. (n.d.). N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved January 13, 2026, from [Link]
-
Meldal, M. (1997). Properties of solid supports. Methods in Enzymology, 289, 83–104. [Link]
- Fields, C. G., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
-
ResearchGate. (n.d.). Multifunctional polyether grafted dendritic solid supports: Novel class of solvent like high loading hybrid supports for solid phase organic synthesis. Request PDF. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Preparation and Characterization of Magnetic Metal–Organic Frameworks Functionalized by Ionic Liquid as Supports for Immobilization of Pancreatic Lipase. Molecules. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Polymers. Retrieved January 13, 2026, from [Link]
-
Szechner, B., et al. (2001). Methods of the site-selective solid phase synthesis of peptide-derived Amadori products. Journal of Peptide Science, 7(8), 406–414. [Link]
-
Florencio, M. H., et al. (2001). Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions). MDPI. [Link]
- Kaskel, S. (Ed.). (2016).
-
SPR-Pages. (2022). Amine-coupling. Retrieved January 13, 2026, from [Link]
-
Lohse, J., et al. (1997). Fluorescein-conjugated lysine monomers for solid phase synthesis of fluorescent peptides and PNA oligomers. Bioconjugate Chemistry, 8(4), 503–509. [Link]
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Astral Scientific. (n.d.). This compound. Retrieved January 13, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 13, 2026, from [Link]
-
Stephenson, K. A., & Zubieta, J. (2012). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions, 41(42), 13095–13097. [Link]
-
Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161–165. [Link]
-
McCafferty, D. G., et al. (1995). Synthesis of redox derivatives of lysine and their use in solid-phase synthesis of a light-harvesting peptide. Tetrahedron, 51(4), 1093–1106. [Link]
Sources
Application Note: High-Affinity Capture of Histidine-Tagged Ligands in Surface Plasmon Resonance using N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chelator for Robust SPR Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2] A critical step in any SPR experiment is the stable immobilization of a ligand to the sensor surface.[1][3][4] While various immobilization strategies exist, the capture of polyhistidine-tagged (His-tagged) proteins via metal chelation offers a distinct advantage: a uniform orientation of the captured ligand, which maximizes the accessibility of its binding sites.[3][5][6]
This application note details the use of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, a lysine-based chelating agent, for the robust and reproducible capture of His-tagged ligands in SPR studies. This molecule, analogous in function to the widely used nitrilotriacetic acid (NTA), provides a high-affinity surface for capturing recombinant proteins, facilitating detailed kinetic and affinity analysis of their interactions with a wide range of analytes. We will explore the underlying principles, provide detailed protocols for sensor surface preparation and interaction analysis, and offer insights into data interpretation and troubleshooting.
The core principle relies on the formation of a stable complex between the carboxymethyl groups of the lysine derivative, a divalent metal ion (typically Ni²⁺), and the imidazole side chains of the histidine residues in the His-tag.[6][7] This oriented capture minimizes the random attachment associated with covalent coupling methods, leading to a more functionally active surface.[4][5][8]
I. The Chelation Capture Workflow: A Step-by-Step Overview
The overall experimental workflow for utilizing this compound in an SPR experiment can be broken down into four key stages: surface preparation, ligand capture, analyte interaction, and surface regeneration. Each step is critical for obtaining high-quality, reproducible data.
Figure 1: A generalized workflow for SPR experiments utilizing a chelating surface.
II. Experimental Protocols
A. Ligand Preparation and Sensor Surface Functionalization
The foundational step is the covalent attachment of this compound to a suitable sensor chip, typically one with a carboxylated surface (e.g., CM5). This is achieved through standard amine coupling chemistry.
Protocol 1: Covalent Immobilization of the Lysine Chelator
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS). Inject this mixture over the carboxylated sensor surface to activate the carboxyl groups.
-
Ligand Coupling: Immediately inject a solution of this compound (typically 0.5-1.0 mg/mL in a low ionic strength buffer, pH 4.5-5.5) over the activated surface. The primary amine of the lysine derivative will react with the NHS esters to form a stable amide bond.
-
Deactivation: Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining NHS esters on the surface.
B. His-Tagged Ligand Capture and Analyte Interaction
With the chelating surface prepared, the next phase involves capturing the His-tagged ligand and then measuring its interaction with the analyte of interest.
Protocol 2: Capture of His-Tagged Ligand
-
Nickel Charging: Inject a solution of 40-50 mM NiCl₂ over the functionalized surface to charge the chelating groups with nickel ions.[6][7]
-
Ligand Injection: Inject the His-tagged protein solution (typically at a concentration of 0.5–25 µg/ml) over the nickel-charged surface.[9] A slow flow rate (e.g., 10-30 µl/min) is recommended to allow for efficient capture.[9]
-
Stabilization: Allow the baseline to stabilize in running buffer to remove any non-specifically bound protein.
Protocol 3: Analyte Interaction Analysis
-
Analyte Injection Series: Prepare a series of analyte concentrations in running buffer. A good starting point is a concentration range spanning at least one order of magnitude above and below the expected equilibrium dissociation constant (KD).
-
Association Phase: Inject each analyte concentration over the captured ligand surface and a reference surface (a flow cell with the activated chelator but without the captured ligand) for a defined period to monitor the association phase.
-
Dissociation Phase: After the association phase, switch back to running buffer and monitor the dissociation of the analyte from the ligand.
-
Regeneration: After each analyte injection cycle, regenerate the surface to remove the bound analyte, preparing it for the next injection. The choice of regeneration solution is critical and must be empirically determined for each ligand-analyte pair.[10]
III. Data Interpretation and Key Considerations
The resulting sensorgrams provide a wealth of information about the binding kinetics (ka and kd) and affinity (KD) of the interaction.
| Parameter | Description | Typical Range for Protein Interactions |
| ka (on-rate) | The rate constant of association between the ligand and analyte. | 10³ to 10⁷ M⁻¹s⁻¹ |
| kd (off-rate) | The rate constant of dissociation of the ligand-analyte complex. | 10⁻⁵ to 10⁻¹ s⁻¹ |
| KD (Equilibrium Dissociation Constant) | The ratio of kd/ka, indicating the affinity of the interaction. | nM to µM |
Table 1: Key kinetic parameters obtained from SPR analysis.
A crucial aspect of this capture method is the stability of the ligand on the sensor surface. While the interaction between the His-tag and the Ni²⁺-chelator complex is of high affinity, some dissociation of the ligand can occur over time.[8] This can be observed as a slow, continuous downward drift in the baseline. For highly accurate kinetic analysis, especially for interactions with slow dissociation rates, a covalent immobilization strategy might be preferable.[11] However, for many applications, including screening campaigns, the ability to regenerate the surface and capture fresh ligand for each experiment is a significant advantage.[11][12]
IV. Surface Regeneration: Reusability and Best Practices
A key advantage of the chelation capture method is the ability to regenerate the sensor surface, allowing for multiple experiments on a single chip.[12][13]
Figure 2: Decision tree for regeneration strategies in chelation-based SPR.
Protocol 4: Surface Regeneration
-
Analyte Removal (Mild Regeneration): To remove only the bound analyte while leaving the captured ligand intact, use a mild regeneration solution. Common starting points include short pulses of low pH buffer (e.g., 10 mM glycine-HCl, pH 1.5-2.5) or high salt solutions.[10] The optimal conditions must be determined empirically to ensure complete removal of the analyte without damaging the ligand.[10]
-
Ligand and Nickel Removal (Complete Regeneration): To strip both the ligand and the nickel ions from the sensor surface, a stronger chelating agent is required. A common and effective solution is a pulse of 350-500 mM ethylenediaminetetraacetic acid (EDTA).[14][15] This will return the sensor surface to its initial state with the covalently bound lysine derivative, ready for recharging with Ni²⁺ and capture of a fresh ligand. The use of imidazole can also be effective in displacing the His-tagged protein.[14][15][16]
V. Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Ligand Capture Level | Inefficient nickel charging. Inactive His-tag. Inappropriate buffer conditions. | Ensure NiCl₂ solution is fresh. Verify the integrity and accessibility of the His-tag. Optimize the pH and ionic strength of the ligand solution. |
| Baseline Drift | Dissociation of the captured ligand from the surface.[8] | For high-affinity interactions, consider a covalent capture-coupling method.[5][8] Use a ligand with a higher number of histidine residues (e.g., 10xHis) for more stable capture.[11] |
| Incomplete Regeneration | Regeneration solution is not stringent enough. Strong ligand-analyte interaction. | Screen a wider range of regeneration conditions (pH, salt, chelating agents).[10] Increase the contact time or concentration of the regeneration solution. |
| Non-specific Binding | Hydrophobic or ionic interactions with the surface. | Increase the salt concentration in the running buffer. Add a small amount of surfactant (e.g., 0.005% P20) to the running buffer. |
Table 2: Common troubleshooting scenarios and solutions.
Conclusion
The use of this compound as a chelating agent for SPR sensor surfaces provides a robust and versatile platform for the analysis of biomolecular interactions involving His-tagged proteins. This method combines the benefits of oriented ligand capture with the flexibility of a regenerable surface, making it suitable for a wide range of applications from fundamental research to high-throughput screening in drug discovery. By following the detailed protocols and considering the key principles outlined in this application note, researchers can generate high-quality, reproducible SPR data to advance their scientific objectives.
References
- A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC - NIH. (n.d.).
- Comparative Assessment of Different Histidine-Tags for Immobilization of Protein onto Surface Plasmon Resonance Sensorchips | Analytical Chemistry - ACS Publications. (2011).
- Covalent affixation of histidine-tagged proteins tethered onto Ni-nitrilotriacetic acid sensors for enhanced surface plasmon resonance detection of small molecule drugs and kinetic studies of antibody/antigen interactions - Analyst (RSC Publishing). (n.d.).
- Sensor Chip NTA - Cytiva. (n.d.).
- Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry - ResearchGate. (2021).
- Sensor chip NTA - nitrilotriacetic acid - SPR-Pages. (2023).
- Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry - PMC - NIH. (2021).
- Choosing the Right Biacore Sensor Chips for Your SPR Analysis - Creative Proteomics. (n.d.).
- Products | SPR Sensor chips - XanTec bioanalytics GmbH. (n.d.).
- Surface Plasmon Resonance Sensors: A Guide for Scientists - Nicoya Lifesciences. (n.d.).
- Immobilization Strategies - Surface Plasmon Resonance. (2013).
- This compound | CAS 113231-04-2 | SCBT. (n.d.).
- Biacore Sensor Chips: Types, Applications, and Selection Guide - Creative Proteomics. (n.d.).
- This compound - G-Biosciences. (n.d.).
- Getting Started with SPR - Bio-Rad. (n.d.).
- Immobilization theory - SPR-Pages. (2022).
- Regeneration - SPR-Pages. (2022).
- Surface plasmon resonance1. (n.d.).
- NTA Sensor Ligand Recapture on OpenSPR™. (n.d.).
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. (2017).
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023).
- N2,N6-Bis-cbz-L-lysine | CymitQuimica. (n.d.).
- This compound - Astral Scientific. (n.d.).
- N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | C15H18N2O5 | CID 9948469 - PubChem. (n.d.).
- Carboxymethyl lysine - Sigma-Aldrich. (n.d.).
- This compound - Wibi+Works. (n.d.).
- A Novel Surface Plasmon Resonance Biosensor for the Rapid Detection of Botulinum Neurotoxins - MDPI. (n.d.).
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Immobilization Strategies [reichertspr.com]
- 4. Theory [sprpages.nl]
- 5. Covalent affixation of histidine-tagged proteins tethered onto Ni-nitrilotriacetic acid sensors for enhanced surface plasmon resonance detection of small molecule drugs and kinetic studies of antibody/antigen interactions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Choosing the Right Biacore Sensor Chips for Your SPR Analysis - Creative Proteomics [creative-proteomics.com]
- 7. NTA-sensorchip [sprpages.nl]
- 8. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Regeneration [sprpages.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. XanTec bioanalytics GmbH | Products | SPR Sensor chips [xantec.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocat.com [biocat.com]
Application & Protocol Guide: The Role of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine as a Bifunctional Chelator in Bioconjugation
Introduction: The Imperative for Precision in Radiopharmaceuticals
In the landscape of targeted molecular imaging and therapy, the effective delivery of a metallic radionuclide to a specific biological target is paramount. This is achieved by linking the radionuclide to a targeting vector, such as a monoclonal antibody or peptide, that exhibits high affinity for a disease-associated biomarker. The chemical bridge connecting the metal and the biomolecule is a bifunctional chelator (BFC) .[1] An ideal BFC must perform two critical functions with high fidelity: first, it must form a highly stable coordination complex with the radiometal to prevent its release in vivo, and second, it must possess a reactive functional group for covalent attachment to the targeting biomolecule without compromising its biological activity.[2][3]
This guide focuses on a specific acyclic, lysine-based chelator: N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine . This molecule offers a unique combination of a versatile chelating moiety and a protected, yet strategically designed, framework for robust bioconjugation. We will explore its chemical architecture, the rationale behind its design, and provide detailed protocols for its application in creating radiolabeled bioconjugates for research and drug development.
The Molecular Architecture of Cbz-Lys-NTA: A Purpose-Built Design
This compound, hereafter referred to as Cbz-Lys-NTA, is a derivative of the amino acid L-lysine. Its structure is meticulously designed for its role as a bifunctional chelator.
-
Chemical Name: this compound
-
Alternate Names: N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine[4]
-
CAS Number: 113231-04-2[4]
-
Molecular Formula: C₁₈H₂₄N₂O₈[4]
-
Molecular Weight: 396.39 g/mol [4]
The structure can be deconstructed into three key functional domains:
-
The Chelating Core (NTA Moiety): The α-amino group (N2) of the lysine is modified with two carboxymethyl arms, creating a nitrilotriacetic acid (NTA) group. This NTA headpiece serves as an efficient acyclic chelator, capable of coordinating with a variety of trivalent metal ions, including those of significant interest in nuclear medicine like Gallium-68 (for PET imaging) and Lutetium-177 (for radiotherapy).[5][6] The formation of stable metal complexes is crucial to prevent transchelation to other proteins in vivo, ensuring the radionuclide remains attached to the targeting vector.[1][7]
-
The Bioconjugation Handle (Carboxylic Acid): The native C1 carboxyl group of the lysine backbone is preserved as the reactive handle for bioconjugation. This group can be readily activated, most commonly with reagents like EDC and NHS, to form a highly reactive ester that efficiently couples with primary amines (such as the ε-amino group of lysine residues) on the surface of proteins and peptides.[8][]
-
The Protective Group (Carbobenzyloxy, Cbz): The ε-amino group (N6) of the lysine side chain is protected by a benzyloxycarbonyl (Cbz) group.[10][11] This is a critical design feature. It prevents the N6-amine from competing with the target biomolecule's amines during the conjugation step, thereby ensuring that the linkage occurs exclusively through the intended C1 carboxylic acid. This controlled reactivity is essential for producing well-defined and homogeneous bioconjugates.
Below is a diagram illustrating the logical relationship between the molecule's components and their functions.
Caption: Functional domains of the Cbz-Lys-NTA bifunctional chelator.
Experimental Protocols & Methodologies
The following protocols provide a comprehensive workflow for the conjugation of Cbz-Lys-NTA to a model monoclonal antibody (mAb) and its subsequent radiolabeling.
Part A: Protocol for Antibody Conjugation
Principle: This procedure utilizes carbodiimide chemistry to activate the carboxylic acid of Cbz-Lys-NTA, converting it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated chelator is then reacted with the antibody, forming stable amide bonds primarily with the ε-amino groups of the antibody's surface-exposed lysine residues.
Materials & Reagents:
-
This compound (Cbz-Lys-NTA)
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab) at 5-10 mg/mL
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.4-8.0 (Note: Must be amine-free, do not use Tris or Glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (10 kDa MWCO).
Experimental Workflow:
Caption: Workflow for conjugating Cbz-Lys-NTA to a monoclonal antibody.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL (~25 mM) stock solution of Cbz-Lys-NTA in anhydrous DMSO.
-
Prepare 50 mg/mL stock solutions of EDC and NHS in ultrapure water immediately before use.
-
Ensure the mAb is in the correct Conjugation Buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Chelator Activation:
-
In a microcentrifuge tube, combine the Cbz-Lys-NTA stock solution with EDC and NHS.
-
Scientist's Note: A typical molar ratio is 1:2:2 (Chelator:EDC:NHS). This ensures efficient activation of the carboxylic acid to the NHS-ester.
-
Incubate the activation mixture for 15 minutes at room temperature, protected from light.
-
-
Conjugation Reaction:
-
Immediately add the freshly activated chelator solution to the mAb solution. The volume of DMSO added should not exceed 10% of the total reaction volume.
-
The molar ratio of chelator to mAb can be varied to control the degree of labeling (DAR - drug-to-antibody ratio). A starting point is often a 10- to 20-fold molar excess of chelator over the antibody.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of the mAb-NTA Conjugate:
-
Rationale: It is critical to remove unreacted chelator and activation byproducts, as these can interfere with subsequent radiolabeling and may exhibit different pharmacokinetic properties.
-
Method 1 (Size Exclusion Chromatography): Equilibrate a PD-10 desalting column with sterile phosphate-buffered saline (PBS). Apply the reaction mixture to the column and collect the fractions containing the purified mAb-NTA conjugate, which will elute in the void volume.
-
Method 2 (Dialysis): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 2-4 L of PBS at 4°C. Perform at least three buffer changes over 24-48 hours.
-
-
Characterization (Optional but Recommended):
-
Determine the final protein concentration using a BCA or Bradford assay.
-
The number of chelators per antibody (DAR) can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the native mAb to the conjugated mAb.
-
Part B: Protocol for Radiolabeling with Gallium-68
Principle: The purified mAb-NTA conjugate is incubated with Gallium-68 (⁶⁸Ga), which is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator as ⁶⁸GaCl₃. The NTA moiety rapidly and stably complexes the ⁶⁸Ga³⁺ ion under mildly acidic conditions.
Materials & Reagents:
-
Purified mAb-NTA conjugate in a metal-free buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5).
-
⁶⁸GaCl₃ eluate from a certified ⁶⁸Ge/⁶⁸Ga generator.
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5.
-
Metal-free reaction vials and pipette tips.
-
Quality Control System: Instant Thin-Layer Chromatography (iTLC-SG) strips and a suitable mobile phase (e.g., 0.1 M Sodium Citrate, pH 5.5).
-
Radio-TLC scanner or gamma counter.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add 50-100 µg of the mAb-NTA conjugate.
-
Add Labeling Buffer to bring the volume to approximately 400 µL.
-
Scientist's Note: The acidic pH is crucial for ⁶⁸Ga labeling. It maintains ⁶⁸Ga³⁺ in a soluble, reactive state and protonates the carboxylate arms of the NTA chelator to facilitate efficient metal incorporation.[12]
-
-
Radiolabeling:
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL, containing 100-500 MBq) to the reaction vial.
-
Incubate the mixture for 10-15 minutes at room temperature or with gentle heating (e.g., 40°C) to expedite the reaction.
-
-
Quality Control (Self-Validation):
-
Objective: To determine the radiochemical purity (RCP), which is the percentage of ⁶⁸Ga successfully chelated by the mAb-NTA conjugate versus the amount of free, unchelated ⁶⁸Ga.
-
Procedure (iTLC):
-
Spot ~1 µL of the reaction mixture onto the origin of an iTLC-SG strip.
-
Develop the strip using 0.1 M Sodium Citrate buffer as the mobile phase.
-
In this system, the radiolabeled mAb-NTA conjugate is large and remains at the origin (Rf = 0), while smaller species like free [⁶⁸Ga]GaCl₃ migrate with the solvent front (Rf = 1.0).
-
Analyze the strip using a radio-TLC scanner to quantify the radioactivity at the origin and the solvent front.
-
-
Calculation: RCP (%) = [Activity at Origin / (Activity at Origin + Activity at Front)] x 100.
-
Trustworthiness Metric: A successful radiolabeling should yield an RCP of >95%. If the RCP is below this threshold, a final purification step using a PD-10 column may be necessary.
-
Data Presentation & Summary
The following tables summarize the key parameters for the successful application of Cbz-Lys-NTA.
Table 1: Recommended Reaction Parameters
| Parameter | Conjugation Step | Radiolabeling Step (⁶⁸Ga) |
|---|---|---|
| Key Reagent | Cbz-Lys-NTA | mAb-NTA Conjugate |
| Biomolecule Conc. | 5-10 mg/mL | 0.1-0.5 mg/mL |
| Molar Ratio | 10-20:1 (Chelator:mAb) | N/A |
| pH | 7.4 - 8.0 | 4.5 - 5.5 |
| Buffer System | Sodium Phosphate | Sodium Acetate |
| Temperature | Room Temperature | Room Temp to 40°C |
| Reaction Time | 2 hours | 10-15 minutes |
Table 2: Quality Control Specifications
| Parameter | Method | Specification | Rationale |
|---|---|---|---|
| Purity (Conjugate) | SEC-HPLC | >95% monomer | Ensures homogeneity and predictable in vivo behavior. |
| DAR | MALDI-TOF MS | 2-5 | Balances payload delivery with maintaining antibody integrity. |
| Radiochemical Purity | iTLC / Radio-HPLC | >95% | Minimizes off-target radiation dose from free radionuclide. |
| In Vitro Stability | Serum Incubation | >90% intact after 24h | Predicts the stability of the radioconjugate in circulation.[1][7] |
Conclusion & Field Insights
This compound represents a highly effective and rationally designed bifunctional chelator for the development of targeted radiopharmaceuticals. Its lysine-based structure, combined with the versatile NTA chelating unit and the strategically placed Cbz protecting group, provides researchers with a reliable tool for controlled bioconjugation. The protocols outlined herein demonstrate a straightforward and robust pathway from antibody to a purified, radiolabeled conjugate ready for preclinical evaluation. The inherent versatility of the NTA moiety to complex other theranostically relevant radiometals, such as Lutetium-177, further broadens the utility of conjugates made with this chelator, opening avenues for developing matched pairs for both imaging and therapy.[13][14]
References
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Whittenberg, J. J., et al. (2017). "Click Chip" Conjugation of Bifunctional Chelators to Biomolecules. Bioconjugate Chemistry. Available from: [Link]
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Kenis Group, University of Illinois. (2017). "Click Chip" Conjugation of Bifunctional Chelators to Biomolecules. Available from: [Link]
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ResearchGate. (n.d.). Chelating Agents and their Use in Radiopharmaceutical Sciences. Available from: [Link]
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Cooper, M. S., et al. (2012). Bifunctional Chelates for Metal Nuclides. Chemical Reviews. Available from: [Link]
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Zeglis, B. M., et al. (2019). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. PubMed Central. Available from: [Link]
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Patra, M., et al. (2022). Conventional bioconjugation methods used for lysine modification in nuclear imaging. Journal of Nuclear Medicine. Available from: [Link]
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Ferreira, C. L., et al. (2020). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules. Available from: [Link]
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G-Biosciences. This compound. Available from: [Link]
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ETW International. N₆-Cbz-L-Lysine. Available from: [Link]
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Anderson, C. J., & Ferdani, R. (2009). Improving the In Vivo Stability of [52Mn]Mn(II) Complexes with 18-Membered Macrocyclic Chelators for PET Imaging. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Chelators and metal complex stability for radiopharmaceutical applications. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Bifunctional Chelating Agent Derived from Lysine and its Radiolabeling with 99mTc. Available from: [Link]
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Adumeau, P., et al. (2022). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. Bioconjugate Chemistry. Available from: [Link]
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Wängler, B., et al. (2011). Chelating agents and their use in radiopharmaceutical sciences. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews. Available from: [Link]
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Singh, S., et al. (2020). Formation and Stability of Mixed Ligand Complexes with Some Metal Ions of Transition Metals. Anusandhaan - Vigyaan Shodh Patrika. Available from: [Link]
-
Eigner, S., et al. (2020). Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep. Molecules. Available from: [Link]
-
Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances. Available from: [Link]
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Commer, D., et al. (2022). Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225. Journal of the American Chemical Society. Available from: [Link]
-
Liu, Z., et al. (2024). Novel [68Ga/177Lu]Ga/Lu-AZ-093 as PSMA-Targeting Agent for Diagnosis and Radiotherapy. Molecular Pharmaceutics. Available from: [Link]
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Application Notes and Protocols: Experimental Design for Studying Protein-Ligand Interactions with N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental design for studying protein interactions utilizing surfaces functionalized with derivatives of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. While this molecule is not typically used as a soluble ligand in conventional binding assays, its true power lies in its role as a precursor for creating nickel-chelating lipids. These specialized lipids are instrumental in forming highly controlled and oriented protein assemblies on artificial membrane systems, opening the door to a suite of powerful biophysical investigations.
The primary application of this compound is in the synthesis of these nickel-chelating fluorinated lipids, which are pivotal for protein monolayer crystallizations and for creating biomimetic surfaces to study the interactions of histidine-tagged (His-tagged) proteins.[1][2][3][4][5] This guide will, therefore, focus on the experimental workflows that leverage this unique capability.
Section 1: The Foundational Role of this compound
This compound serves as a critical building block for creating a lipid with a nitrilotriacetic acid (NTA) headgroup. The NTA moiety is a powerful chelator for divalent metal ions, most notably nickel (Ni2+). Once charged with nickel, the NTA-functionalized lipid can specifically and reversibly bind to the polyhistidine tags commonly engineered onto recombinant proteins. This allows for the precise immobilization and orientation of proteins on a lipid monolayer or bilayer, a prerequisite for many advanced biophysical studies.
Chemical Properties of this compound:
| Property | Value | Source(s) |
| Synonym | N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine | [2] |
| CAS Number | 113231-04-2 | [2] |
| Molecular Formula | C₁₈H₂₄N₂O₈ | [2] |
| Molecular Weight | 396.39 g/mol | [2] |
Section 2: From Precursor to Functionalized Surface: A Step-by-Step Workflow
The experimental journey begins with the synthesis of the Ni-NTA lipid and its incorporation into a lipid assembly.
Protocol 1: Synthesis of a Ni-NTA Chelating Lipid and Formation of Functionalized Liposomes
This protocol outlines the general steps for creating functionalized liposomes. The specific reaction conditions for synthesizing the Ni-NTA lipid from this compound will depend on the desired lipid tail and linker chemistry, but generally involves coupling the lysine derivative to a lipid backbone (e.g., dioleoylphosphatidylethanolamine, DOPE).[6]
Materials:
-
This compound
-
Lipid with a reactive headgroup (e.g., DOPE)
-
Coupling reagents (e.g., EDC/NHS)
-
Matrix lipid (e.g., POPC, DOPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., HEPES, PBS)
-
NiSO₄ solution
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Synthesis of NTA-Lipid: a. Synthesize the NTA-lipid by coupling this compound to the headgroup of the chosen lipid using appropriate coupling chemistry. b. Purify the resulting NTA-lipid conjugate using column chromatography. c. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Liposome Formulation: a. In a round-bottom flask, dissolve the synthesized NTA-lipid, matrix lipid(s), and cholesterol (if used) in an organic solvent. A typical molar ratio is 1-5% NTA-lipid, with the remainder being the matrix lipid and cholesterol. b. Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Liposome Extrusion: a. To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7]
-
Nickel Charging: a. Incubate the liposome suspension with a solution of NiSO₄ to charge the NTA headgroups with nickel ions. b. Remove excess nickel by dialysis or size-exclusion chromatography.
-
Characterization of Functionalized Liposomes: a. Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[8][9] b. Quantify the lipid concentration using a phosphate assay. c. Assess the incorporation of the NTA-lipid and its nickel-chelating capacity.
Section 3: Biophysical Techniques for Interrogating Protein Interactions with Functionalized Surfaces
Once the Ni-NTA functionalized surface (either as liposomes or a planar monolayer) is prepared, a variety of powerful biophysical techniques can be employed to study the binding and behavior of His-tagged proteins.
Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[10]
Experimental Design:
-
Ligand: A lipid monolayer or bilayer containing the Ni-NTA lipid is formed on the sensor chip. This can be achieved by flowing liposomes over a hydrophobic chip (e.g., HPA chip) or a chip designed for lipid capture.
-
Analyte: The His-tagged protein of interest is flowed over the functionalized surface.
Protocol 2: SPR Analysis of His-tagged Protein Binding to a Ni-NTA Functionalized Surface
-
Chip Preparation: a. Select an appropriate sensor chip (e.g., NTA chip for direct capture or a CM5 chip for antibody-mediated capture of a pre-formed liposome). For creating a lipid layer, an L1 or HPA chip is suitable. b. If using an NTA chip, charge the surface with Ni2+ by injecting a solution of NiSO₄.[11]
-
Immobilization of His-tagged Protein: a. Inject the His-tagged protein over the Ni-NTA surface to allow for its capture. The oriented immobilization is a key advantage of this method.[12]
-
Analyte Injection and Data Acquisition: a. Inject a series of concentrations of the interacting partner (the analyte) over the surface. b. Monitor the association and dissociation phases in real-time to obtain a sensorgram.
-
Regeneration: a. Regenerate the surface by injecting a solution of EDTA or imidazole to strip the Ni2+ ions or competitively elute the His-tagged protein.
-
Data Analysis: a. Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Mass, Viscoelasticity, and Structural Changes
QCM-D measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor. This provides information not only on the mass of molecules binding to the surface but also on the viscoelastic properties (i.e., rigidity and conformation) of the adsorbed layer.[1][13][14][15][16]
Experimental Design:
-
Surface: A supported lipid bilayer (SLB) containing the Ni-NTA lipid is formed on the QCM-D sensor.
-
Analyte: The His-tagged protein and any subsequent interacting partners are introduced.
Protocol 3: QCM-D Analysis of Protein-Lipid Layer Interactions
-
Sensor Preparation: a. Clean the SiO₂-coated QCM-D sensor and establish a stable baseline in buffer.
-
Formation of Supported Lipid Bilayer (SLB): a. Introduce the Ni-NTA functionalized liposomes into the QCM-D chamber. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous SLB. This process is monitored by a characteristic decrease in frequency (increase in mass) and a decrease in dissipation (formation of a rigid layer).
-
Protein Binding: a. Inject the His-tagged protein and monitor the changes in frequency and dissipation. Binding will cause a decrease in frequency. Changes in dissipation can indicate conformational changes in the protein or the lipid bilayer upon binding.
-
Interaction with a Third Component: a. Introduce a third molecule (e.g., a small molecule inhibitor, another protein) to study its effect on the pre-formed protein-lipid layer complex.
-
Data Interpretation: a. The frequency shift (Δf) is related to the bound mass. b. The dissipation shift (ΔD) provides qualitative information about the structural properties of the adlayer. For example, a large increase in dissipation upon protein binding suggests the formation of a soft, flexible layer.
Diagram: Workflow for QCM-D Analysis
Caption: QCM-D Experimental Workflow.
Two-Dimensional (2D) Crystallization for Structural Studies
A primary application of Ni-NTA functionalized lipids is to promote the formation of 2D crystals of His-tagged proteins on a lipid monolayer at an air-water interface. These 2D crystals can then be analyzed by electron crystallography to determine the protein's structure.[6][17]
Protocol 4: 2D Crystallization of a His-tagged Protein on a Ni-NTA Lipid Monolayer
-
Preparation of the Langmuir-Blodgett Trough: a. Fill a Langmuir-Blodgett trough with a suitable buffer subphase.[18][19][20][21][22]
-
Formation of the Lipid Monolayer: a. Prepare a solution of the Ni-NTA lipid mixed with a matrix lipid in a volatile organic solvent. b. Carefully spread the lipid solution onto the surface of the buffer in the trough. The solvent evaporates, leaving a lipid monolayer at the air-water interface.
-
Protein Injection and Crystallization: a. Inject the purified His-tagged protein into the subphase underneath the lipid monolayer. b. The protein will bind to the Ni-NTA headgroups, concentrating it at the interface and promoting the formation of ordered 2D arrays. c. Monitor the surface pressure to assess the protein binding and packing.
-
Sample Preparation for Electron Microscopy: a. Transfer the 2D crystals from the air-water interface to an electron microscopy grid. b. Visualize the crystals by negative stain or cryo-electron microscopy.
-
Image Processing and Structure Determination: a. Collect images of the 2D crystals and process them to calculate a projection map of the protein structure.
Diagram: 2D Crystallization on a Lipid Monolayer
Caption: Workflow for 2D Protein Crystallization.
Advanced and Complementary Techniques
-
Solid-State NMR (ssNMR): For atomic-level structural information on the protein and the surrounding lipids in a bilayer environment. ssNMR can probe protein-lipid interactions, membrane insertion depth, and protein dynamics within the membrane.[23][24][25][26][27]
-
Neutron Reflectometry (NR): To determine the structure of protein-lipid complexes at interfaces with high resolution along the axis perpendicular to the surface. Isotopic labeling (H/D substitution) can be used to highlight specific components of the system.[2][28][29][30][31]
-
Single-Molecule Force Spectroscopy (SMFS): To probe the forces and energies of individual protein-membrane interactions. This can provide insights into the mechanics of binding and unbinding events.[17][32][33][34][35]
Section 4: Troubleshooting and Key Considerations
-
Incomplete His-tag Binding: The His-tag may be inaccessible within the protein's folded structure. Consider adding a flexible linker between the protein and the tag, or performing binding under partially denaturing conditions.
-
Non-specific Binding: To minimize non-specific interactions with the Ni-NTA surface, include a low concentration of imidazole (10-20 mM) in the binding buffer.[36]
-
Lipid Layer Instability: The choice of matrix lipid and the inclusion of cholesterol can significantly impact the stability and fluidity of the lipid layer. These parameters should be optimized for the specific protein and experimental conditions.
-
Protein Denaturation at the Interface: Some proteins may denature upon interaction with lipid monolayers. Careful control of surface pressure and buffer conditions is crucial.
Conclusion
This compound is a key enabling reagent for the advanced study of protein interactions at membrane interfaces. By serving as a precursor to Ni-NTA functionalized lipids, it allows for the creation of highly controlled experimental systems for capturing and orienting His-tagged proteins. The application of surface-sensitive biophysical techniques like SPR, QCM-D, and 2D crystallization to these systems can provide invaluable insights into the kinetics, thermodynamics, and structural basis of protein-membrane interactions, which are fundamental to a vast array of biological processes and are of high interest in drug development.
References
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Birchenough, H. L., & Jowitt, T. A. (2021). Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions. Methods in Molecular Biology, 2263, 183–197. [Link]
-
Clifton, L. A. (2021). Unravelling the structural complexity of protein-lipid interactions with neutron reflectometry. Biochemical Society Transactions, 49(4), 1591–1601. [Link]
-
Wu, Z., et al. (2017). Single-molecule force spectroscopy of protein-membrane interactions. eLife, 6, e29907. [Link]
-
Clifton, L. A. (2021). Unravelling the structural complexity of protein–lipid interactions with neutron reflectometry. Portland Press. [Link]
-
Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim – Blog. [Link]
-
Wu, Z., et al. (2017). Single-molecule force spectroscopy of protein-membrane interactions. eLife. [Link]
-
Birchenough, H. L., & Jowitt, T. A. (2021). Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions. University of Manchester Research Explorer. [Link]
-
Wikipedia. (2023). Langmuir–Blodgett trough. In Wikipedia. [Link]
-
Dumont, S. (2015). May the force be with you: unfolding lipid-protein interactions by single-molecule force spectroscopy. Structure, 23(12), 2169–2170. [Link]
-
Heinrich, F., & Lösche, M. (2014). Zooming in on disordered systems: Neutron reflection studies of proteins associated with fluid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2341–2349. [Link]
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John, T., et al. (2018). The Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Technique Applied to the Study of Membrane-Active Peptides. CHIMIA International Journal for Chemistry, 72(6), 419-422. [Link]
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Müller, D. J. (n.d.). Molecular Force Spectroscopy. ETH Zurich - D-BSSE. [Link]
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Afonin, S., et al. (2019). Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions. Methods in Molecular Biology, 2003, 563-598. [Link]
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Eells, R., et al. (2019). Structural Investigations of Membrane-Associated Proteins by Neutron Reflectometry. NIST. [Link]
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Höök, F., et al. (2001). The quartz crystal microbalance with dissipation monitoring (QCM-D). ResearchGate. [Link]
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Platypus Technologies. (n.d.). What is Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring?. [Link]
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Shishido, S. M., et al. (2013). Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in mice of a liposome-attached his6-protein. Bioconjugate Chemistry, 24(12), 2076–2084. [Link]
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G-Biosciences. (n.d.). This compound. [Link]
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Nanda, H. (2014). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. MDPI. [Link]
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Huster, D. (2014). Solid-state NMR spectroscopy to study protein-lipid interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1146–1160. [Link]
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ResearchGate. (n.d.). Surface plasmon resonance protocol. Example of a single run for SPR... [Link]
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O'Shannessy, D. J. (n.d.). Surface plasmon resonance. University of Wisconsin-Madison. [Link]
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ResearchGate. (n.d.). Liposome characterization (a) Representative NTA histograms showing... [Link]
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Kagan, J., et al. (2025). Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. Protein Science, 34(3), e4911. [Link]
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Afonin, S., et al. (2019). Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions. Methods in Molecular Biology. [Link]
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Kelly, D. F., et al. (2008). RETRACTED: Monolayer purification: A rapid method for isolating protein complexes for single-particle electron microscopy. Proceedings of the National Academy of Sciences, 105(12), 4703–4708. [Link]
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Sankaran, J., et al. (2020). Force Spectroscopy on Single Molecules of Life. ACS Omega, 5(20), 11254–11265. [Link]
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NIST. (n.d.). LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. [Link]
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Tenchov, R., et al. (2021). Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Advanced Drug Delivery Reviews, 174, 113793. [Link]
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Klenk, C., et al. (2017). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. ACS Nano, 11(9), 9099–9108. [Link]
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Van der Wel, P. (n.d.). Membrane Protein-Lipid Interactions. Van der Wel solid-state NMR lab. [Link]
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MSU Chemistry. (n.d.). LB Trough. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
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Schmitt, L., et al. (1994). Two-dimensional crystallization of histidine-tagged, HIV-1 reverse transcriptase promoted by a novel nickel-chelating lipid. Journal of Molecular Biology, 241(4), 513–520. [Link]
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ResearchGate. (n.d.). Physicochemical characterization of liposomes before and after... [Link]
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Kumar, P., et al. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Journal of Visualized Experiments, (38), 1840. [Link]
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Patel, K. (2023). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. LinkedIn. [Link]
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Klenk, C., et al. (2017). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. ACS Nano. [Link]
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Arai, T., et al. (2013). Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan. Advances in Bioscience and Biotechnology, 4(2), 225-230. [Link]
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ResearchGate. (2006). Covalent immobilization of histidine-tagged proteins for surface plasmon resonance. [Link]
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ResearchGate. (2025). Langmuir-Monolayer Methodologies for Characterizing Protein-Lipid Interactions. [Link]
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ResearchGate. (2025). Oligohis-tags: Mechanisms of binding to Ni2+-NTA surfaces. [Link]
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University of Oldenburg. (n.d.). Langmuir-Blodgett Transfer Technique. [Link]
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Chen, Y.-J., et al. (2022). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. Molecules, 27(19), 6667. [Link]
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Protocols.io. (2025). Purification of His-Tagged Proteins using Ni-NTA Beads. [Link]
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San Diego State University. (2015). His tag Purification Protocol. [Link]
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Xiao, Q., et al. (2022). Co-assembly of liposomes, Dendrimersomes, and Polymersomes with amphiphilic Janus dendrimers conjugated to Mono-, Bis-, and Tris-NTA for programmable cell adhesion. Giant, 9, 100089. [Link]
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Cytiva. (n.d.). Tagged package, His (2-step protocol). [Link]
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Troubleshooting & Optimization
How to improve the yield and purity of synthesized N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.
Welcome to the technical support guide for the synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine (Cbz-Lys(N,N-dicarboxymethyl)). This molecule is a critical building block, notably used in the synthesis of nickel-chelating lipids for advanced protein crystallization and other bioconjugation applications.[1][2][3] The synthesis, while conceptually straightforward, presents several challenges that can impact both yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. It is based on established chemical principles and field-proven insights to help you navigate the intricacies of the procedure, from starting material selection to final product characterization.
Overview of the Synthetic Pathway
The synthesis is a two-step process starting from L-lysine. The first step involves the selective protection of the ε-amino group (N⁶) with a carbobenzyloxy (Cbz) group. The second step is the exhaustive alkylation of the α-amino group (N²) with two carboxymethyl moieties.
Sources
Technical Support Center: Optimizing His-Tagged Protein Binding to N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine Resins
Welcome to our dedicated technical support guide for troubleshooting low binding affinity of His-tagged proteins with N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (Cbz-Lys-NTA) based resins. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during immobilized metal affinity chromatography (IMAC).
Understanding the Binding Mechanism: A Quick Primer
The purification of His-tagged proteins via IMAC relies on the specific interaction between the imidazole side chains of histidine residues and chelated transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). The this compound ligand is a tetradentate chelating agent, similar in principle to the widely used nitrilotriacetic acid (NTA). It coordinates the metal ion, leaving two vacant sites for the His-tag to bind. Understanding this mechanism is crucial for effective troubleshooting.
Troubleshooting Flowchart: A Visual Guide
Before diving into the detailed FAQs, a logical workflow can help pinpoint the root cause of low binding affinity.
Caption: Troubleshooting workflow for low His-tag protein binding.
Frequently Asked Questions & Troubleshooting Guide
Q1: My His-tagged protein is not binding to the Cbz-Lys-NTA resin. How can I be sure the protein is expressed and the His-tag is intact?
A1: This is the most critical first step. Before optimizing the chromatography, you must confirm the presence and integrity of your target protein in the lysate.
-
Expert Insight: Protein degradation, particularly cleavage of the His-tag by cellular proteases, is a common issue. The choice of N- or C-terminal tag placement can sometimes influence its susceptibility to proteolysis.
-
Troubleshooting Protocol:
-
SDS-PAGE Analysis: Run samples of your unclarified lysate, clarified lysate, and flow-through on an SDS-PAGE gel. A prominent band at the expected molecular weight of your protein in the lysate and flow-through, but not in the elution fraction, suggests a binding problem.
-
Western Blot: Perform a Western blot on the same samples using an anti-His antibody. A positive signal in the lysate and flow-through confirms the presence of the His-tag. If no signal is detected, the tag may have been cleaved or was not properly incorporated during expression.
-
Q2: I've confirmed my protein and His-tag are present. Could my binding buffer be the problem?
A2: Absolutely. The composition of your binding and wash buffers is paramount for successful IMAC.
-
pH: The imidazole side chain of histidine has a pKa of approximately 6.0. For effective binding to the metal ion, the pH of your buffer should be between 7.5 and 8.0 to ensure the histidines are deprotonated.[1][2] At lower pH values, protonation of the histidine side chain will impair its ability to coordinate with the metal ion.[1][3]
-
Imidazole Concentration: Low concentrations of imidazole (typically 10-40 mM) are often included in the binding and wash buffers to prevent non-specific binding of contaminating host proteins that have exposed histidine residues.[4][5] However, for proteins with lower binding affinity or if the His-tag is partially accessible, this concentration may be too high and can out-compete your target protein.[1]
-
Interfering Agents: Certain common buffer additives can strip the metal ions from the resin or interfere with binding.
-
Chelating Agents (EDTA, EGTA): These will strip the Ni²⁺ ions from the column, rendering it inactive. Ensure your lysis buffer and protease inhibitor cocktails are EDTA-free.[6]
-
Reducing Agents (DTT, TCEP): High concentrations of reducing agents can reduce the Ni²⁺ ions, diminishing the resin's binding capacity. While some modern resins show increased resistance, it's a critical factor to consider.[7]
-
-
Troubleshooting Protocol:
-
pH Check: Verify the pH of your buffers after all components, including imidazole, have been added. Imidazole itself can alter the pH of a solution.[1]
-
Imidazole Titration: Perform a small-scale batch binding experiment with varying concentrations of imidazole in the binding buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM). Analyze the bound and unbound fractions by SDS-PAGE to determine the optimal concentration for your specific protein.
-
Buffer Additive Review: Carefully check the composition of all solutions for interfering agents. If their presence is unavoidable, consider a dialysis or buffer exchange step prior to loading, or use a resin specifically designed to be resistant to these agents.[7][8]
-
| Buffer Component | Recommended Range | Potential Issue with Low Binding |
| pH | 7.5 - 8.0 | pH < 7.0 can protonate histidine residues, preventing binding.[1] |
| NaCl | 300 - 500 mM | Low salt can increase non-specific ionic interactions. |
| Imidazole | 10 - 40 mM | Concentration may be too high, out-competing the His-tagged protein. |
| EDTA/EGTA | 0 mM | Strips Ni²⁺ ions from the resin. |
| DTT/β-ME | < 5 mM | Can reduce Ni²⁺ ions, decreasing binding capacity. |
Q3: My buffers seem correct, but binding is still low. Could the protein's structure be the issue?
A3: Yes, this is a very common problem. The His-tag may be buried within the protein's three-dimensional structure, making it inaccessible for binding to the resin.[1]
-
Expert Insight: The accessibility of the His-tag can be influenced by its position (N- or C-terminus) and the overall protein fold. Sometimes, simply moving the tag to the other end of the protein can solve the problem.[1]
-
Troubleshooting Protocol: Denaturing Purification
-
To test the "hidden tag" hypothesis, perform a purification under denaturing conditions. This will unfold the protein and expose the His-tag.
-
Lysis/Binding Buffer: Prepare a binding buffer containing 6 M Guanidinium-HCl or 8 M Urea.[1][9]
-
Procedure: Lyse the cells and perform the binding and wash steps in the presence of the denaturant.
-
Analysis: If the protein binds successfully under denaturing conditions but not native conditions, it strongly indicates an accessibility issue.[1]
-
Next Steps: If the tag is hidden, you have a few options:
-
Purify under denaturing conditions and then refold the protein on-column or after elution.
-
Re-clone the protein with the His-tag at the opposite terminus.[1]
-
Introduce a flexible linker sequence (e.g., composed of glycine and serine residues) between the protein and the His-tag to increase its accessibility.[1][3]
-
-
Q4: I've tried everything above. Could the Cbz-Lys-NTA resin itself or my loading conditions be the problem?
A4: While less common than buffer or protein issues, problems with the resin or its handling can certainly lead to poor binding.
-
Expert Insight: The Cbz-Lys-NTA ligand, being a tetradentate chelator, provides a strong coordination of the nickel ion, which can minimize leaching. However, like all resins, its performance depends on proper handling.
-
Troubleshooting Protocol:
-
Resin Age and Storage: Ensure the resin is not expired and has been stored correctly according to the manufacturer's instructions.
-
Metal Charging: Confirm that the resin has been properly charged with Ni²⁺ ions. If you are unsure, you can strip and recharge the resin according to the manufacturer's protocol.
-
Flow Rate: A high flow rate during sample loading can reduce the residence time of the protein on the column, not allowing sufficient time for the binding interaction to occur.[9] Try reducing the flow rate during the loading step.
-
Control Protein: Test the resin with a control His-tagged protein that is known to bind well. If the control protein binds but your protein of interest does not, the issue lies with your protein or buffer, not the resin.[3]
-
Advanced Considerations for Cbz-Lys-NTA Resins
While the principles of troubleshooting are similar to other IMAC resins, the specific chemistry of this compound may present unique characteristics. This ligand is structurally similar to Tris(carboxymethyl)ethylenediamine (TED), which is a pentadentate chelator known for its very tight binding of metal ions, resulting in high purity and resistance to chelating agents.[8][10] While Cbz-Lys-NTA is tetradentate like NTA, its lysine backbone may influence the spatial presentation of the chelated metal ion, potentially altering binding kinetics and specificity compared to standard NTA resins. If you consistently face issues, consider that your protein may have a higher affinity for a different chelator geometry.
References
- When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018-07-16). [Source URL not available]
-
His-Tag Purification. Bio-Rad. [Link]
-
Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. PMC - NIH. [Link]
-
Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim – Blog. [Link]
-
Common Problems During His-tag Purification. YouTube. [Link]
-
Addressing the challenge of optimizing His-tagged protein purifications. Bio-Works. [Link]
-
His-tagged protein expressing but not binding your Ni-NTA column? G-Biosciences. [Link]
-
How to solve the problem with His-tagged protein purification? ResearchGate. [Link]
-
How to overcome issues with low or no recovery of his-tagged proteins. Cytiva. [Link]
-
How can I optimise protein purification (protein with his-tag) (using complete his tag purification resin by ROCHE)? ResearchGate. [Link]
- Protein purific
- Complete analysis of tag protein purification fillers: an in-depth guide from principles to applic
-
Ni-TED vs Ni-NTA. Protein Expression and Purification - Protocol Online. [Link]
-
How to choose the right his-tagged purification resin. Takara Bio. [Link]
-
Why my recombinant protein with histidine tag is not binding to the Ni-NTA resin? ResearchGate. [Link]
-
This compound. G-Biosciences. [Link]
-
This compound. Astral Scientific. [Link]
-
Which one is better for purifying a DNA-binding his-tagged protein? Ni-NTA resin or column? ResearchGate. [Link]
-
Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces. PubMed. [Link]
-
This compound. Wibi+Works. [Link]
-
His-tagged protein purification. Bio-Works. [Link]
-
His-tagged Protein Purification Resins-Affinity Chromatography Resins. Tofflon Life Science. [Link]
-
Reversible his-tagged enzyme immobilization on functionalized carbon nanotubes as nanoscale biocatalyst. PubMed. [Link]
Sources
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. neb.com [neb.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. bio-works.com [bio-works.com]
- 8. His-tagged Protein Purification Resins-Affinity Chromatography Resins-Tofflon Life Science [tofflon-lifescience.com]
- 9. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]
- 10. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
Optimizing buffer pH and ionic strength for metal chelation with N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.
Welcome to the technical support center for N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing your metal chelation experiments. As a derivative of L-lysine with a nitrilotriacetic acid (NTA) motif, this chelating agent offers unique properties for applications such as the synthesis of nickel-chelating lipids for protein crystallization.[1] This document will equip you with the foundational knowledge and practical steps to harness its full potential.
Understanding the Chelation Landscape
This compound belongs to the family of aminopolycarboxylic acid chelating agents. The core of its chelating ability lies in the two carboxymethyl groups and the tertiary amine, which can form a stable, five-membered ring structure with a metal ion. The carbobenzyloxy protecting group on the N6-amino group of the lysine backbone adds hydrophobicity to the molecule.
The efficiency of metal chelation is a delicate equilibrium influenced by several factors, most critically the pH and ionic strength of the buffer system.[2] Understanding these parameters is key to achieving reproducible and optimal results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound and similar chelating agents.
Q1: What is the optimal pH for chelating metal ions with this compound?
A1: The optimal pH for chelation is highly dependent on the specific metal ion being targeted. Aminopolycarboxylic acids like this one are weak acids, and their ability to bind metals is directly tied to the deprotonation of the carboxylic acid groups. At low pH, these groups are protonated and unavailable for coordination. As the pH increases, the carboxyl groups deprotonate, making the ligand a more effective chelator. However, at very high pH, many metal ions will precipitate out of solution as metal hydroxides, preventing chelation.[3]
For divalent metal ions like Ni²⁺, Cu²⁺, and Zn²⁺, a neutral to slightly alkaline pH range (typically pH 7.0-8.5) is often optimal for forming stable complexes with NTA-like chelators. It is crucial to determine the optimal pH for your specific metal ion empirically.
Q2: How does ionic strength affect the chelation process?
A2: Ionic strength influences the activity of ions in solution and can impact the stability of the metal-chelate complex. High concentrations of non-chelating salts can interfere with the electrostatic interactions between the metal ion and the chelator, potentially reducing the stability constant of the complex.[4] However, this effect is generally less pronounced than that of pH. For most applications, an ionic strength between 100-200 mM is a reasonable starting point. It is important to maintain a consistent ionic strength across experiments to ensure reproducibility.
Q3: Can the buffer components themselves interfere with chelation?
A3: Yes, the choice of buffer is critical. Some common buffer components can interact with metal ions and compete with your chelating agent. For instance, phosphate buffers can precipitate many divalent and trivalent metal ions. Citrate and other carboxylate-containing buffers can act as weaker chelators, competing for the metal ion.[5] Buffers with minimal metal-binding capacity, such as HEPES, MOPS, and PIPES, are generally recommended for chelation studies.
Q4: My solution becomes cloudy or forms a precipitate upon adding the metal ion. What is happening?
A4: Precipitate formation is a common issue and can be caused by several factors:
-
Metal Hydroxide Precipitation: If the pH of your solution is too high for the specific metal ion, it may be precipitating as a metal hydroxide.[3]
-
Insoluble Salt Formation: If your buffer contains components like phosphate, it can form insoluble salts with the metal ion.
-
Low Chelator Solubility: While this compound is generally soluble in aqueous solutions, its solubility can be pH-dependent. Ensure it is fully dissolved before adding the metal ion.
Refer to the troubleshooting section for detailed guidance on resolving precipitation issues.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during metal chelation experiments with this compound.
Problem 1: Low Chelation Efficiency or Yield
Symptoms:
-
Analytical measurements (e.g., spectrophotometry, ion-selective electrode) indicate a low concentration of the metal-chelate complex.
-
In affinity chromatography applications, the target molecule shows poor binding to the chelating resin.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | The carboxylic acid groups on the chelator are not sufficiently deprotonated to bind the metal ion effectively. | Perform a pH titration experiment (e.g., from pH 5.0 to 9.0 in 0.5 unit increments) to identify the optimal pH for your specific metal ion. Monitor chelation efficiency at each pH point. |
| Incorrect Stoichiometry | The molar ratio of the chelating agent to the metal ion is not optimal. An excess of either component can lead to the formation of different complex species or incomplete chelation. | Determine the optimal stoichiometry by performing a mole-ratio or Job's plot experiment.[6] |
| Competing Ions | The presence of other metal ions in your sample or buffer can compete for the chelating agent. | Use high-purity water and reagents. If competing ions are inherent to the sample, consider a pre-purification step or increasing the concentration of the chelating agent. |
| Inappropriate Buffer | The buffer components are interacting with the metal ion. | Switch to a non-coordinating buffer such as HEPES, MOPS, or PIPES. |
Problem 2: Precipitation in the Reaction Mixture
Symptoms:
-
The solution becomes turbid or a solid precipitate forms upon addition of the metal salt or adjustment of pH.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metal Hydroxide Formation | The pH is above the threshold for metal hydroxide precipitation for the given metal ion concentration. | Lower the pH of the solution before adding the metal salt. The chelating agent can then be added, followed by a gradual increase in pH to the optimal range for chelation. This allows the chelator to bind the metal before it precipitates. |
| Insoluble Salt Precipitation | Buffer components (e.g., phosphate) are reacting with the metal ion. | Change to a non-precipitating buffer system (e.g., HEPES, Tris). |
| Chelator Insolubility | The chelating agent itself may have limited solubility at certain pH values. | Ensure the chelating agent is fully dissolved in the buffer before adding the metal salt. Adjusting the pH of the initial chelator solution may be necessary. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Chelation Efficiency (Example with Ni²⁺)
This protocol utilizes a competitive ligand, such as Pyrocatechol Violet (PCV), which changes color upon binding to a metal ion. The displacement of the indicator by the chelator of interest can be monitored spectrophotometrically.
Materials:
-
This compound
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Pyrocatechol Violet (PCV)
-
HEPES buffer (50 mM, pH 7.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in HEPES buffer.
-
10 mM NiSO₄ in HEPES buffer.
-
1 mM PCV in HEPES buffer.
-
-
Determine the λmax of the Ni-PCV Complex:
-
In a cuvette, mix 900 µL of HEPES buffer, 50 µL of 1 mM PCV, and 50 µL of 10 mM NiSO₄.
-
Scan the absorbance from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Perform the Chelation Assay:
-
Prepare a series of microcentrifuge tubes, each containing 900 µL of HEPES buffer, 50 µL of 1 mM PCV, and 50 µL of 10 mM NiSO₄.
-
Add increasing volumes of the 10 mM this compound stock solution (e.g., 0, 10, 20, 40, 60, 80, 100 µL).
-
Bring the final volume in each tube to 1.1 mL with HEPES buffer.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
-
Measure Absorbance:
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of the chelator to Ni²⁺. A decrease in absorbance indicates the displacement of PCV by your chelator. The stoichiometry of the complex can be estimated from the inflection point of the curve.
-
Protocol 2: pH Optimization of Metal Chelation
Materials:
-
This compound
-
Metal salt of interest (e.g., NiSO₄)
-
A suitable buffer system for the desired pH range (e.g., MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris for pH 7.5-9.0)
-
pH meter
-
Analytical method to quantify chelation (e.g., spectrophotometric assay from Protocol 1 or ion-selective electrode)
Procedure:
-
Prepare a Series of Buffers: Prepare the chosen buffer at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Set up Chelation Reactions: In separate tubes for each pH value, add the buffer, this compound, and the metal salt at a fixed molar ratio (e.g., 1:1).
-
Equilibrate: Allow the reactions to equilibrate for a set amount of time (e.g., 30 minutes).
-
Measure Chelation: Quantify the amount of metal-chelate complex formed at each pH using your chosen analytical method.
-
Analyze Data: Plot the chelation efficiency versus pH to determine the optimal pH range for your system.
Visualizing the Workflow
Troubleshooting Workflow for Low Chelation Yield
Caption: A step-by-step workflow for troubleshooting low chelation yield.
References
-
Dow Chemical Company. General Concepts of the Chemistry of Chelation. Available from: [Link]
-
Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(3), 947. Available from: [Link]
-
Anzures, J. C., et al. (2022). Effect of complexing/buffering agent on the characteristics of a high phosphorous electroless nickel coating. Journal of Materials Research and Technology, 18, 1489-1499. Available from: [Link]
-
G-Biosciences. This compound. Available from: [Link]
-
Rasayan J. Chem. (2014). INFLUENCE OF IONIC STRENGTH ON THERMODYNAMIC CONSTANT OF COMPLEXES OF CHLORO SUBSTITUTED PYRAZOLE WITH Cu (II), Tb (III), and Nd (III) METAL IONS. 7(2), 118-122. Available from: [Link]
-
Klanowicz, M., et al. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. Inorganic Chemistry, 61(35), 13876–13886. Available from: [Link]
-
LibreTexts Chemistry. Ion-Selective Electrodes. Available from: [Link]
-
LibreTexts Chemistry. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Available from: [Link]
Sources
Technical Support Center: N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (Cbz-NTA-Lys) Functionalized Media
Welcome to the comprehensive technical support guide for N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (Cbz-NTA-Lys) functionalized media. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the regeneration, reuse, and troubleshooting of this advanced affinity chromatography media. Our goal is to ensure you achieve optimal performance and longevity from your Cbz-NTA-Lys media through scientifically grounded protocols and practical, field-tested advice.
Introduction to Cbz-NTA-Lys Media
This compound (Cbz-NTA-Lys) functionalized media is a high-performance resin for immobilized metal affinity chromatography (IMAC). The core of this medium is the L-lysine backbone, which is chemically modified to present a nitrilotriacetic acid (NTA) chelation site at its N2 position. The N6 position is protected by a carbobenzyloxy (Cbz) group. This unique structure provides a stable, tetradentate chelation site for divalent metal ions such as Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺, enabling the high-affinity capture of histidine-tagged (His-tagged) proteins and other biomolecules with an affinity for these metals.
The strategic placement of the NTA group and the presence of the Cbz protecting group are designed to optimize protein binding and minimize non-specific interactions. Proper maintenance, including effective regeneration, is crucial for preserving the integrity and performance of the media over multiple purification cycles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter with your Cbz-NTA-Lys media.
Issue 1: Reduced Binding Capacity or No Binding of His-tagged Protein
Symptoms:
-
The target protein is found predominantly in the flow-through and early wash fractions.
-
Significantly lower yield compared to previous runs with the same sample.
Potential Causes & Investigative Steps:
-
Incomplete Metal Ion Charging: The NTA groups may not be saturated with the metal ion (e.g., Ni²⁺).
-
Solution: Ensure the charging solution (e.g., 100 mM NiSO₄) is fresh and applied at the correct concentration and volume as per the protocol. After charging, a distinct color change (e.g., light blue for Ni²⁺) should be visible and uniform throughout the resin bed.
-
-
Presence of Chelating Agents in Sample: Your sample or buffers may contain stripping agents like EDTA or DTT.
-
Solution: Desalt or dialyze your sample to remove any interfering chelators. Ensure all buffers used in the purification are free from EDTA/EGTA. If reducing agents are necessary, use them at the lowest effective concentration and consider using more robust metal ions like Co²⁺ if stripping persists.
-
-
His-tag Inaccessibility: The His-tag on your protein of interest may be folded into the protein's interior, preventing it from binding to the immobilized metal ion.
-
Solution: Consider adding a mild denaturant (e.g., 1-2 M urea or 0.5 M guanidine-HCl) to your lysis and binding buffers to expose the His-tag. This should be tested empirically to ensure it does not irreversibly denature your target protein.
-
-
Competitive Inhibition by Imidazole: Residual imidazole from a previous elution may be present in the column.
-
Solution: After elution, perform a thorough wash with a high-salt buffer (e.g., 1 M NaCl) followed by a complete regeneration cycle to strip any remaining imidazole before recharging the column.
-
Issue 2: Elution of Non-specific Proteins
Symptoms:
-
SDS-PAGE analysis of the elution fractions shows multiple contaminating protein bands along with the target protein.
Potential Causes & Investigative Steps:
-
Insufficiently Stringent Wash Steps: The wash buffer may not be effectively removing weakly bound, non-specific proteins.
-
Solution: Increase the stringency of your wash steps. This can be achieved by:
-
Increasing Imidazole Concentration: Add a low concentration of imidazole (e.g., 10-40 mM) to your wash buffer. This will help to competitively elute contaminants with low affinity for the resin.[1]
-
Increasing Salt Concentration: Increase the NaCl concentration in the wash buffer (e.g., up to 500 mM) to disrupt ionic interactions.
-
-
-
Hydrophobic Interactions: The Cbz group or the resin backbone may be contributing to non-specific hydrophobic interactions with contaminating proteins.
-
Solution: Add non-ionic detergents (e.g., 0.1-0.5% Triton™ X-100 or Tween® 20) or a small amount of a non-polar solvent like ethylene glycol (up to 20%) to your wash buffers to disrupt these interactions.
-
-
Contamination from Lysate: The initial cell lysate may be highly viscous due to genomic DNA or contain insoluble protein aggregates.
Issue 3: Altered Column Flow Rate
Symptoms:
-
The column flows significantly slower than usual, leading to increased backpressure.
Potential Causes & Investigative Steps:
-
Clogged Column Frits: Particulates from a poorly clarified lysate can clog the top frit of the column.
-
Solution: If possible, reverse the flow direction at a low flow rate to dislodge particulates.[3] For severe clogging, the top frit may need to be carefully cleaned or replaced. Always ensure your sample is centrifuged and filtered (0.45 µm) before loading.
-
-
Compacted Resin Bed: The resin bed may have compacted over time or due to excessive pressure.
-
Solution: Unpack and repack the column according to the manufacturer's instructions.
-
-
Precipitated Proteins: Proteins may have precipitated on the column, especially if buffer conditions were changed abruptly.
-
Solution: A stringent cleaning-in-place (CIP) procedure using NaOH is highly effective at removing precipitated proteins.[2]
-
Issue 4: Discoloration of the Resin
Symptoms:
-
The resin, particularly when charged with Ni²⁺ (typically light blue), turns brownish or grayish.
Potential Causes & Investigative Steps:
-
Oxidation or Reduction of Metal Ion: Certain components in the cell lysate can cause the reduction of Ni²⁺, leading to a color change.
-
Solution: This discoloration often indicates that the resin needs to be stripped and regenerated. A full regeneration cycle will remove the discolored ions and allow for fresh recharging.[4]
-
-
Accumulation of Irreversibly Bound Contaminants: Over many cycles, some proteins or lipids may adhere strongly to the resin.
Frequently Asked Questions (FAQs)
Q1: How many times can I regenerate and reuse my Cbz-NTA-Lys media? A1: The lifespan of the media is highly dependent on the nature of the sample being purified. With proper care and stringent cleaning protocols, the media can be reused multiple times. For typical clarified lysates, aiming for 5-10 runs is a reasonable expectation before a potential decrease in performance.[4] However, with very clean samples and meticulous regeneration, this can be extended significantly. We recommend monitoring key performance indicators such as binding capacity, peak symmetry, and backpressure to determine when the media should be retired.
Q2: What is the recommended storage solution for Cbz-NTA-Lys media? A2: For short-term storage (up to a week), the media can be stored in a neutral buffer containing 20% ethanol at 4°C to prevent microbial growth.[4][6] For long-term storage, it is best to store the media in its uncharged state (after stripping with EDTA and washing thoroughly with water) in 20% ethanol at 4°C.
Q3: Can I use EDTA in my lysis buffer to inhibit metalloproteases? A3: No. EDTA is a strong chelating agent that will strip the metal ions from your Cbz-NTA-Lys media, rendering it unable to bind your His-tagged protein. If metalloprotease inhibition is required, use a protease inhibitor cocktail that is certified as "metal-chelate free," or use alternative inhibitors that do not chelate the specific metal ion you are using for purification.
Q4: My protein is precipitating during elution with high imidazole concentrations. What can I do? A4: Protein precipitation during elution can be due to the high concentration of the protein itself or instability in the elution buffer. Try one of the following strategies:
-
Elute into a larger volume of dilution buffer: Have a volume of a stabilizing buffer ready in your collection tubes to immediately dilute the eluting protein.
-
Use a step gradient: Elute with several steps of increasing imidazole concentration. This can sometimes prevent the protein from eluting in a highly concentrated, narrow band.
-
Modify the elution buffer: Add stabilizing agents such as glycerol (10-20%), arginine (50-100 mM), or a non-ionic detergent to the elution buffer.
-
Change the pH: Depending on the pI of your protein, slightly altering the pH of the elution buffer may improve solubility.
Q5: Is it necessary to perform the full regeneration protocol after every run? A5: For identical recombinant proteins from similar batches, a full regeneration may not be necessary after every single run.[4] A simple strip and recharge (Steps 2 & 4 in the protocol below) might be sufficient. However, a full cleaning-in-place (CIP) with NaOH is highly recommended every 3-5 runs, or whenever you observe a decline in performance, increased backpressure, or discoloration.[2] This preventative maintenance is key to the long-term performance of the media.
Experimental Protocols
Standard Regeneration Protocol for Cbz-NTA-Lys Media
This protocol is designed to fully strip, clean, and recharge the Cbz-NTA-Lys media, restoring it to its optimal performance state. Perform all steps at a linear flow rate recommended by the media manufacturer.
Reagent Preparation:
| Reagent | Concentration | Purpose |
| Stripping Buffer | 50 mM EDTA, 0.5 M NaCl, pH 8.0 | Removes chelated metal ions |
| Cleaning Solution | 0.5 M NaOH | Removes precipitated proteins, lipids, and endotoxins |
| Metal Charging Solution | 100 mM NiSO₄ (or other desired metal salt) | Recharges the media with metal ions |
Step-by-Step Procedure:
-
Wash: Wash the column with 5 column volumes (CV) of deionized water to remove residual buffer salts.
-
Strip Metal Ions: Apply 3-5 CV of Stripping Buffer to the column. The resin will typically lose its color (e.g., blue color of Ni²⁺ will disappear).
-
Wash: Wash with 5-10 CV of deionized water until the pH of the effluent returns to neutral.
-
Clean-in-Place (CIP): This is the most critical step for longevity. Flow 3-5 CV of the Cleaning Solution (0.5 M NaOH) through the column. For heavily fouled resins, an incubation time of 30-60 minutes can be beneficial.[2][4]
-
Wash: Wash with 10 CV of deionized water or until the pH of the effluent is neutral. This step is crucial to remove all traces of NaOH.
-
Recharge Metal Ions: Apply 2-3 CV of the Metal Charging Solution to the column. You should observe a uniform color change in the resin bed.
-
Wash: Wash with 5 CV of deionized water to remove excess, unbound metal ions.
-
Equilibrate: Equilibrate the column with at least 5 CV of your binding buffer before loading your next sample.
Visual Workflow of the Regeneration Cycle
Caption: Workflow for the complete regeneration of Cbz-NTA-Lys media.
References
-
QIAGEN. (2014). Can anybody help me to modify my method for ni-nta column? ResearchGate. [Link]
-
QIAGEN. (n.d.). Can I reuse the Ni-NTA Agarose and Ni-NTA Superflow resins? QIAGEN. [Link]
-
Cytiva. (n.d.). Lysine Sepharose 4B.[Link]
-
ResearchGate. (2014). Reuse of Qiagen Ni NTA columns after dry out - what are your thoughts?[Link]
-
ResearchGate. (2015). How do I recharge Ni-NTA column?[Link]
-
Zhen, G., et al. (2005). NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins. IEEE Xplore. [Link]
-
ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. Can I reuse the Ni-NTA Agarose and Ni-NTA Superflow resins? [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in metal ion exchange with N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine complexes.
Technical Support Center: Mastering Metal Ion Exchange with Cbz-Lysine(NTA)-OH Complexes
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine and its metal complexes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experiments.
The core of this molecule, which we will refer to as Cbz-Lysine(NTA)-OH for brevity, is a protected amino acid functionalized to act as a potent metal chelator. Its structure presents unique opportunities and challenges in applications ranging from immobilized metal affinity chromatography (IMAC) to drug delivery systems. This guide is structured to address the practical issues you may encounter.
Part 1: Foundational Understanding & FAQs
This section addresses common questions regarding the properties and handling of Cbz-Lysine(NTA)-OH and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Cbz-Lysine(NTA)-OH molecule?
A1: Understanding the molecule's architecture is key to troubleshooting.
-
N2,N2-bis(carboxymethyl)-L-lysine: This functional group, also known as a nitrilotriacetic acid (NTA) analog, is the tridentate chelation site. It forms a stable coordination complex with divalent and trivalent metal ions such as Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺, Fe³⁺, and Ga³⁺.
-
L-lysine backbone: This provides a chiral scaffold and a spacer, influencing the stereochemistry of the metal complex and its interaction with other molecules.
-
N6-Carbobenzyloxy (Cbz) group: This is a protecting group on the epsilon-amine of the lysine side chain. Its primary role is to prevent this amine from participating in metal chelation or other undesired side reactions. It can be removed under specific conditions if the primary amine needs to be exposed for further conjugation.
Q2: I am observing poor metal ion loading onto my resin functionalized with Cbz-Lysine(NTA)-OH. What are the likely causes?
A2: This is a common issue that typically points to one of three areas:
-
Incomplete Deprotonation of Carboxylic Acids: The carboxyl groups of the NTA moiety must be deprotonated (negatively charged) to effectively chelate a positively charged metal ion. Ensure your loading buffer has a pH of at least 1.5-2.0 units above the highest pKa of the carboxyl groups (typically in the range of pH 2-3). A loading buffer pH of 7.0-8.0 is generally recommended.
-
Presence of Competing Chelators: Reagents like EDTA or citrate in your solutions will strip metal ions from the Cbz-Lysine(NTA)-OH. Ensure all buffers and samples are free from such competing agents.
-
Resin or Surface Chemistry Issues: If the Cbz-Lysine(NTA)-OH is immobilized on a solid support, the immobilization chemistry itself might be inefficient, or the surface may be sterically hindering access to the chelation site.
Q3: My target protein (with a polyhistidine tag) is not binding to the metal-charged Cbz-Lysine(NTA)-OH resin. Why?
A3: Assuming the metal has loaded successfully, binding failure usually relates to buffer composition or protein-specific issues.
-
High Imidazole Concentration: Imidazole is used to elute His-tagged proteins. If your loading buffer contains even low millimolar concentrations of imidazole, it can prevent your protein from binding. Start with an imidazole-free binding buffer.
-
Incorrect pH: The binding of a His-tag to a metal-NTA complex is pH-dependent, as it relies on the deprotonation of the imidazole side chains of histidine (pKa ≈ 6.0). For strong binding to Ni-NTA, the pH of your buffer should be between 7.2 and 8.0.
-
Steric Hindrance: The His-tag on your protein might be inaccessible. Consider engineering a longer linker between your protein and the tag.
-
Reducing Agents: High concentrations of reducing agents like DTT or TCEP can reduce the metal ion (e.g., Cu²⁺ to Cu⁺) and disrupt binding. While low concentrations (<1 mM) are sometimes tolerated, they can be a source of problems.
Q4: Can I remove the Cbz protecting group, and if so, how might that affect metal chelation?
A4: Yes, the Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). Upon removal, you expose a primary amine at the N6 position.
-
Impact on Chelation: The newly freed amine could potentially act as a fourth coordination site for the metal ion, transforming the chelation from tridentate to tetradentate. This would create a more stable complex, potentially reducing metal ion leaching but also altering the elution conditions required for your target molecule.
Part 2: Troubleshooting Guide: Common Experimental Challenges
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.
Problem 1: Significant Metal Ion Leaching from the Complex
Metal ion leaching can lead to contamination of your final product and a loss of binding capacity.
Caption: Troubleshooting metal ion leaching.
The NTA moiety of Cbz-Lysine(NTA)-OH is a tridentate chelator, meaning it coordinates the metal ion at three points. This leaves open coordination sites on the metal that can be occupied by water molecules or the target molecule (e.g., a His-tag). However, this coordination is reversible. Stronger chelating agents like EDTA will strip the metal from the complex. Similarly, a low pH will protonate the carboxylate arms of the NTA group, causing the metal to dissociate.
Problem 2: Non-Specific Binding of Contaminant Proteins
Unwanted proteins binding to your functionalized support can significantly reduce the purity of your target molecule.
-
Equilibrate the Resin: Equilibrate your metal-charged resin with 5-10 column volumes of a binding buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 7.5).
-
Load Sample: Load your protein sample, which has been dialyzed into the same binding buffer.
-
Initial Wash (Wash Buffer A): Wash the column with 10-20 column volumes of the binding buffer to remove proteins that are not bound at all.
-
Competitive Wash (Wash Buffer B): This is the critical step. Wash the column with 10-20 column volumes of the binding buffer containing a low concentration of a competitive agent. This will displace weakly bound, non-specific proteins.
-
Recommended Starting Point: 10-20 mM imidazole.
-
Optimization: If non-specific binding persists, increase the imidazole concentration in this step in 10 mM increments (up to ~50 mM).
-
-
Elute Target: Elute your target protein with an elution buffer containing a high concentration of the competitive agent (e.g., 250-500 mM imidazole).
| Imidazole in Wash (mM) | Target Protein Recovery | Purity of Eluted Fraction |
| 0 | High | Low |
| 10 | High | Moderate |
| 20 | High | High |
| 40 | Slightly Reduced | Very High |
| 60 | Significantly Reduced | Very High |
Table reflects expected trends. Optimal concentrations must be determined empirically.
Part 3: Experimental Protocols
This section provides standardized procedures for common workflows involving Cbz-Lysine(NTA)-OH.
Protocol 1: Charging an Immobilized Cbz-Lysine(NTA)-OH Support with Ni²⁺
This protocol assumes the Cbz-Lysine(NTA)-OH has already been covalently attached to a solid support (e.g., agarose beads).
-
Resin Preparation: Prepare a slurry of the resin (e.g., 50% v/v) in deionized water.
-
Washing: Wash the resin extensively with 10-15 column volumes of reagent-grade water to remove any storage solutions or preservatives.
-
Metal Stripping (Optional but Recommended): To ensure a uniform starting point, strip any residual metal ions by washing with 5 column volumes of a stripping buffer (e.g., 50 mM EDTA, 0.5 M NaCl, pH 8.0).
-
Rinse: Immediately wash the resin with 10-15 column volumes of reagent-grade water to remove all traces of EDTA. This is a critical step.
-
Charging: Incubate the resin with 5-10 column volumes of a metal salt solution (e.g., 100 mM NiSO₄ or NiCl₂ in water) for 30-60 minutes at room temperature with gentle agitation. The resin will typically change color (e.g., to a light blue for Ni²⁺).
-
Final Wash: Wash the resin with 10 column volumes of reagent-grade water, followed by 5-10 column volumes of your binding buffer to remove excess, unbound metal ions. The resin is now charged and ready for use.
Validation & Comparative
Comparative analysis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine with commercial Ni-NTA and IDA resins.
For researchers, scientists, and drug development professionals engaged in the purification of histidine-tagged (His-tagged) proteins, the choice of chromatography resin is a pivotal decision that directly impacts yield, purity, and the overall success of downstream applications. Immobilized Metal Affinity Chromatography (IMAC) stands as a cornerstone technique for this purpose, and the selection of the chelating ligand that immobilizes the metal ion is critical. This guide provides an in-depth comparative analysis of a novel chelating agent, N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, with the two most prevalent commercial resins: Nickel-Nitrilotriacetic Acid (Ni-NTA) and Nickel-Iminodiacetic Acid (Ni-IDA).
The Foundation: Understanding Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues, most notably histidine, and transition metal ions chelated to a solid support.[1][2] The polyhistidine tag (His-tag), a sequence of six or more histidine residues engineered into the N- or C-terminus of a recombinant protein, serves as a high-affinity binding site for these immobilized metal ions.[3] The strength and specificity of this interaction are largely governed by the coordination chemistry of the metal ion and the chelating ligand. Nickel (Ni2+) is the most commonly used metal ion due to its good balance of affinity and specificity for the imidazole ring of histidine.[4][5]
The choice of the chelating ligand is paramount as it dictates the number of coordination sites occupied by the resin, thereby influencing the availability of sites for protein binding, the potential for metal ion leaching, and the overall purity of the final protein product.
The Workhorses: A Closer Look at Commercial Ni-NTA and IDA Resins
Nickel-Nitrilotriacetic Acid (Ni-NTA)
Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it occupies four of the six coordination sites of the nickel ion. This leaves two coordination sites free to interact with the His-tag of the target protein. This stable coordination minimizes nickel ion leaching and generally results in higher purity of the eluted protein.[6][7]
Nickel-Iminodiacetic Acid (Ni-IDA)
Iminodiacetic acid (IDA) is a tridentate chelating agent, occupying three of the nickel ion's coordination sites.[8][9] This leaves three sites available for interaction with the His-tag. Theoretically, this could lead to a higher binding capacity for proteins. However, the less stable coordination of the nickel ion can result in greater metal ion leaching and potentially lower purity due to non-specific binding of endogenous proteins with exposed histidine, cysteine, or tryptophan residues.[7][9]
A Novel Contender: this compound
This compound is a derivative of the amino acid lysine that functions as a chelating agent.[10] The core chelating moiety, N2,N2-bis(carboxymethyl)-L-lysine, is structurally analogous to NTA, making it a tetradentate ligand. This compound is used in the synthesis of nickel-chelating lipids, indicating its compatibility with nickel ions.[10] When immobilized on a resin, this lysine derivative presents a novel platform for IMAC.
The key structural feature of this ligand is the lysine backbone, which acts as a built-in spacer arm. This could potentially enhance the accessibility of the chelated nickel ion for binding to the His-tag of the target protein, possibly leading to improved binding kinetics and capacity. The carbobenzyloxy group is a protecting group and would be removed to expose the amine for coupling to a resin or to generate the final chelating structure.
Head-to-Head Comparison: Performance Attributes
| Feature | Ni-NTA Resin | Ni-IDA Resin | This compound Based Resin (Theoretical) |
| Chelating Ligand | Nitrilotriacetic acid (NTA) | Iminodiacetic acid (IDA) | N2,N2-bis(carboxymethyl)-L-lysine |
| Coordination | Tetradentate (4 sites) | Tridentate (3 sites) | Tetradentate (4 sites) |
| Protein Purity | Generally Higher | Generally Lower | Potentially High (similar to NTA) |
| Binding Capacity | Good | Potentially Higher | Potentially High (due to spacer arm) |
| Metal Ion Leaching | Low | Higher | Potentially Low (similar to NTA) |
| Resistance to Agents | More robust against EDTA and DTT[6] | Less robust[6] | Expected to be robust (similar to NTA) |
| Cost | Generally more expensive | Less expensive[6] | Likely to be more expensive due to synthesis |
Experimental Workflow: A Step-by-Step Protocol for Comparative Analysis
To empirically evaluate the performance of these three resins, a standardized experimental protocol is essential. The following workflow outlines a typical purification of a His-tagged protein from a bacterial lysate.
Caption: Comparative experimental workflow for His-tagged protein purification.
Detailed Protocol:
-
Preparation of Buffers:
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Note: Optimal imidazole concentrations may vary depending on the protein and should be optimized.
-
-
Column Preparation:
-
Pack three identical chromatography columns with 1 mL of each resin slurry (Ni-NTA, Ni-IDA, and the lysine-based resin).
-
Wash the columns with 5-10 column volumes (CV) of deionized water.
-
Equilibrate the columns with 5-10 CV of Binding Buffer.
-
-
Sample Loading:
-
Load an equal amount of clarified cell lysate containing the His-tagged protein onto each column.
-
Collect the flow-through for analysis.
-
-
Washing:
-
Wash each column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect the elution fractions.
-
-
Analysis:
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess purity.
-
Determine the protein concentration in the elution fractions (e.g., by Bradford assay or A280 measurement) to calculate the yield.
-
Mechanistic Insights and Structural Comparison
The fundamental difference in the performance of these resins lies in their coordination chemistry with the nickel ion.
Caption: Simplified structures of IDA, NTA, and Lysine-NTA chelating ligands.
The tetradentate nature of NTA and the lysine-based ligand provides a more stable chelation of the Ni2+ ion, leaving two coordination sites for the His-tag. This strong binding minimizes metal ion leaching and favors high-specificity interactions, leading to higher purity. In contrast, the tridentate IDA leaves three coordination sites available for protein binding, which can sometimes result in higher capacity but also increases the likelihood of weaker, non-specific interactions and greater metal ion leaching.
Conclusion and Future Perspectives
The choice between Ni-NTA and Ni-IDA resins involves a trade-off between purity and yield. Ni-NTA is often the preferred choice for applications requiring high purity, such as structural biology or functional assays. Ni-IDA, being more cost-effective, may be suitable for applications where very high purity is not the primary concern and maximizing yield is important.
The novel this compound-based resin presents an intriguing alternative. Its structural similarity to NTA suggests it would share the benefits of high purity and low metal ion leaching. The integrated lysine backbone, acting as a natural spacer arm, could potentially overcome steric hindrance and improve binding capacity, offering the "best of both worlds." Further empirical studies are necessary to fully elucidate its performance characteristics in direct comparison with established commercial resins. As the demand for highly pure and functional recombinant proteins continues to grow, the development of such novel chelating ligands will be instrumental in advancing protein purification technologies.
References
- Ueda, E. K. M., Gout, P. W., & Morganti, L. (2003). Current and prospective applications of metal ion-protein binding.
-
Cube Biotech. (n.d.). NTA vs. IDA: a tale of two ligands. Retrieved from [Link]
-
G-Biosciences. (n.d.). What You Need to Know About NTA and IDA Ligands. Retrieved from [Link]
-
Sino Biological. (n.d.). His Tagged Protein Purification. Retrieved from [Link]
-
Bio-Rad. (n.d.). His-Tag Purification. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). Nickel-IDA Agarose Resin. Retrieved from [Link]
-
Takara Bio. (2019, June 17). How to choose the right his-tagged purification resin. Retrieved from [Link]
-
G-Biosciences. (n.d.). This compound. Retrieved from [Link]
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Bioclone. (n.d.). Immobilized Metal Ion Affinity Chromatography (IMAC). Retrieved from [Link]
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Sino Biological. (n.d.). Protein Purification by Affinity Chromatography. Retrieved from [Link]
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Cube Biotech. (n.d.). His-Tag | Definition & Data. Retrieved from [Link]
-
G-Biosciences. (n.d.). Ni-NTA Resin. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate. Retrieved from [Link]
- Ford, C. F., Suominen, I., & Glatz, C. E. (1991). Purification of recombinant beta-galactosidase from Escherichia coli by immobilized metal affinity chromatography.
- Hochuli, E., Bannwarth, W., Döbeli, H., Gentz, R., & Stüber, D. (1988). Genetic approach to facilitate purification of recombinant proteins with a novel metal chelate adsorbent. Bio/Technology, 6(11), 1321–1325.
- Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation.
-
MySkinRecipes. (n.d.). Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate. Retrieved from [Link]
-
G-Biosciences. (n.d.). This compound. Retrieved from [Link]
-
Astral Scientific. (n.d.). This compound. Retrieved from [Link]
-
Wibi+Works. (n.d.). This compound. Retrieved from [Link]
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A Guide to the Validation of Protein-Ligand Binding Assays Using N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
In the landscape of drug discovery and molecular biology, the rigorous validation of protein-ligand binding assays is a critical step to ensure data accuracy and reproducibility. The choice of assay and the methodology for its validation can significantly impact the interpretation of binding events and, consequently, the direction of research and development. This guide provides a comparative analysis of key binding assays, using N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine as a representative chemical probe to exemplify the principles of assay validation.
The Significance of a Well-Characterized Chemical Probe
The cornerstone of a robust validation strategy is the use of a well-defined chemical probe. This compound, a derivative of L-lysine, serves as an excellent tool for this purpose.[1][2][3][4][5][6] Its structure, featuring a carbobenzyloxy group at the N6 position and two carboxymethyl groups at the N2 position, provides a stable and synthetically accessible molecule.[1][2][3][4][5][6][7] This modification allows it to act as a potential mimetic or competitor for lysine-binding sites on proteins, making it a suitable candidate for validating assays designed to screen for modulators of such interactions.[][9][10][]
A Comparative Overview of Common Binding Assays
The selection of a protein-ligand binding assay is contingent on various factors, including the nature of the interacting molecules, the desired throughput, and the specific biophysical parameters of interest. This guide will focus on three widely employed techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12][13][14] This label-free method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13][15][16]
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the purified target protein in a suitable, degassed buffer (e.g., PBS or HEPES). The buffer for the ligand must be identical to minimize heats of dilution.[16]
-
Prepare a 100-500 µM solution of this compound in the same degassed buffer.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.[12]
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the isotherm to an appropriate binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[15]
-
The concentrations of the protein and ligand are critical for obtaining a sigmoidal binding curve, which is essential for accurate data fitting. The "c-value" (c = n * [Protein] / Kd) should ideally be between 10 and 100 for a reliable Kd determination.[16]
A crucial control experiment involves titrating the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the protein-ligand titration data.[13][15]
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[17][18][19] This method provides valuable kinetic information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[20][21]
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or other appropriate chemistries.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Include a buffer-only injection for baseline subtraction and double referencing.
-
-
Data Analysis:
-
Generate sensorgrams that plot the change in response units over time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate Kd as the ratio of koff to kon.
-
The choice of immobilization strategy is crucial to ensure the protein remains active and the binding site is accessible. A lower immobilization density can minimize mass transport limitations.
Caption: Comparative workflows for ITC, SPR, and FP binding assays.
Fluorescence Polarization (FP): A High-Throughput Screening Method
FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled ligand (tracer) upon binding to a larger protein.[22][23] When the small tracer binds to the larger protein, its rotational motion is slowed, leading to an increase in the polarization of its fluorescence.[22]
-
Assay Development:
-
Synthesize or procure a fluorescently labeled version of a known ligand for the target protein to serve as the tracer.
-
Optimize the concentrations of the protein and tracer to obtain a stable and significant polarization window.[24]
-
-
Competition Assay:
-
In a multi-well plate, combine the target protein and the fluorescent tracer at their optimized concentrations.
-
Add a serial dilution of the unlabeled competitor, this compound.
-
Include controls for the free tracer (minimum polarization) and the tracer bound to the protein (maximum polarization).[25]
-
-
Data Analysis:
-
Measure the fluorescence polarization in each well.
-
Plot the polarization values against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer and its concentration are known.
Comparative Performance Data (Hypothetical)
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Binding Affinity (Kd) | 10 µM | 12 µM | IC50 = 25 µM |
| Association Rate (kon) | Not directly measured | 1.5 x 10^4 M⁻¹s⁻¹ | Not directly measured |
| Dissociation Rate (koff) | Not directly measured | 1.8 x 10⁻¹ s⁻¹ | Not directly measured |
| Enthalpy (ΔH) | -5.2 kcal/mol | Not measured | Not measured |
| Entropy (ΔS) | 4.1 cal/mol·K | Not measured | Not measured |
| Stoichiometry (n) | 0.98 | Not directly measured | Not applicable |
| Throughput | Low | Medium | High |
| Label-Free | Yes | Yes (for analyte) | No (requires fluorescent probe) |
| Sample Consumption | High | Low | Very Low |
Conclusion: A Multi-Faceted Approach to Confident Binding Characterization
The validation of protein-ligand binding assays is a multifaceted process that requires careful experimental design and data interpretation. While ITC provides a comprehensive thermodynamic signature of an interaction, SPR offers invaluable kinetic insights, and FP serves as a high-throughput method for screening and competition analysis. The use of a well-characterized chemical probe, such as this compound for lysine-binding proteins, allows for a systematic and comparative validation of these assays. By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate method and confidently characterize the intricacies of protein-ligand interactions, thereby advancing their drug discovery and basic research endeavors.
References
- Roy, M. J., et al. (2019). ACS Chem Biol 14:361-368.
- Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
- Rich, R. L., & Myszka, D. G. (2007). Journal of Molecular Recognition, 20(5), 301-314.
- Homola, J. (Ed.). (2006). Surface Plasmon Resonance Based Sensors. Springer.
- De Crescenzo, G., et al. (2003). Journal of Molecular Recognition, 16(6), 345-357.
- Patching, S. G. (2014). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55.
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Methods, 19(2), 213-221.
- Turnbull, W. B., & Daranas, A. H. (2003). Journal of the American Chemical Society, 125(48), 14859-14866.
- Freyer, M. W., & Lewis, E. A. (2008). In Methods in Cell Biology (Vol. 84, pp. 79-113). Elsevier.
- Lea, W. A., & Simeonov, A. (2011). In Assay Guidance Manual.
- Privalov, P. L., & Dragan, A. I. (2007). In Methods in Enzymology (Vol. 423, pp. 321-345). Elsevier.
- Velazquez-Campoy, A., & Freire, E. (2006).
- O’Connell, J. P., & Ross, P. D. (2003). Biophysical Chemistry, 104(1), 1-14.
- Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Analytical Biochemistry, 179(1), 131-137.
- Moerke, N. J. (2009). In Assay Guidance Manual.
- Checovich, W. J., Bolger, R. E., & Burke, T. (1995).
- Jin, L. (2005). In High-Throughput Screening in Drug Discovery (pp. 85-100). Humana Press.
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Itoh, Y. (2020). Chemical & Pharmaceutical Bulletin, 68(1), 34-45. [Link]
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G-Biosciences. This compound. [Link]
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- Wagner, A. D., & Holschbach, M. H. (2011). Future Medicinal Chemistry, 3(10), 1261-1277.
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PubChem. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride. [Link]
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A Senior Application Scientist's Guide to Bifunctional Chelating Agents: A Comparative Analysis for High-Stakes Applications
Introduction: Beyond the Benchmark of NTA-Based Chelators
For years, chelating agents based on nitrilotriacetic acid (NTA), such as N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (Cbz-Lys(NTA)), have served as valuable tools in life sciences. Their primary utility lies in applications like Immobilized Metal Affinity Chromatography (IMAC) for purifying histidine-tagged proteins, where the reversible binding of metal ions like Ni²⁺ is a feature, not a flaw. Cbz-Lys(NTA), for example, is effectively used in synthesizing nickel-chelating lipids for protein crystallization studies.[1][2]
However, the very properties that make NTA suitable for purification—namely, its moderate stability and relatively rapid dissociation kinetics (metal leaching)—render it suboptimal for a burgeoning class of applications that demand near-absolute stability in vivo.[3][4] In fields like radioimmunotherapy, PET imaging, and targeted antibody-drug conjugates (ADCs), premature release of a chelated metal ion is a critical failure point, leading to off-target toxicity, poor imaging contrast, and compromised therapeutic efficacy.[4]
This guide provides a critical comparison of Cbz-Lys(NTA) and its class with advanced alternative chelating agents. We will delve into the fundamental principles of coordination chemistry that dictate performance, provide objective experimental data to support our comparisons, and offer detailed protocols for researchers to validate these systems for their specific needs. Our focus is on the transition from reversible, lab-scale applications to the demanding environment of therapeutic and diagnostic development.
The Benchmark: Understanding the Properties and Limitations of Cbz-Lys(NTA)
Cbz-Lys(NTA) is a bifunctional chelator: the NTA moiety provides a tetradentate pocket for coordinating a metal ion, while the protected lysine backbone allows for eventual conjugation to other molecules. NTA's coordination with a metal like Ni²⁺ leaves two coordination sites on the metal open to interact with the imidazole rings of a polyhistidine tag.[4]
Key Characteristics of NTA-type Chelators:
-
Moderate Thermodynamic Stability: NTA forms stable enough complexes for purification but is susceptible to transchelation by competing biological molecules in vivo.[3][5]
-
Kinetic Lability: The complexes are kinetically labile, meaning the metal ion can dissociate relatively quickly. This is observed as "metal leaching" from IMAC resins, a known issue that can affect protein purity and yield.[3][6]
-
Application: Primarily suited for in vitro applications like protein purification and immobilization where reversibility is acceptable or even desired.
The fundamental limitation is clear: for any application requiring the stable delivery of a metal ion through the bloodstream to a target tissue, NTA-based chelators present a significant risk of premature metal release.
The Contenders: A New Guard of High-Stability Chelating Agents
To overcome the limitations of acyclic, lower-denticity chelators like NTA, the field has largely adopted macrocyclic and other highly pre-organized ligands. These molecules are designed for exceptional thermodynamic stability and, crucially, kinetic inertness.
1. Macrocyclic Polyamino-polycarboxylates:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): The gold standard for many therapeutic and diagnostic radionuclides like ¹⁷⁷Lu and ⁹⁰Y. Its rigid, pre-organized macrocyclic backbone results in complexes with exceptionally high thermodynamic stability and kinetic inertness.[7][8]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): With a smaller cavity size, NOTA is an excellent chelator for smaller metal ions like ⁶⁸Ga and ⁶⁴Cu, often forming complexes with even higher stability than DOTA for these specific metals.[9][10][11]
2. Acyclic High-Denticity Chelators:
-
DTPA (diethylenetriaminepentaacetic acid): While acyclic, its octadentate nature provides higher stability than NTA. However, it is generally less kinetically inert than macrocyclic counterparts and can show instability in vivo.[11][12]
-
DFO (Desferrioxamine B): A hexadentate bacterial siderophore, DFO is the standard for chelating ⁸⁹Zr. However, its stability is suboptimal, leading to known release of ⁸⁹Zr⁴⁺ and subsequent uptake in bone.[5]
-
HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid): A powerful hexadentate chelator for Fe³⁺ and Ga³⁺, showing promise as an alternative to DFO for certain applications.
The enhanced stability of these contenders is not just due to forming more bonds (higher denticity), but is also a result of the "kinetic chelate effect." For a metal to escape a macrocyclic or highly wrapped acyclic ligand, multiple strong bonds must be broken in sequence, and the ligand structure resists this dissociation. This results in a complex that is not only thermodynamically stable (strong binding) but also kinetically inert (slow to fall apart).[13][14][15][16]
Head-to-Head Comparison: Key Performance Metrics
The choice of a chelator is dictated entirely by the application and the specific metal ion. The following table summarizes key stability data.
| Chelator | Metal Ion | log K (Stability Constant) | Key Characteristics & Insights |
| NTA | Ni²⁺ | ~11.5 | Standard for His-tag purification; known to leach metal.[17] |
| Cu²⁺ | ~13.0 | Stronger binding than Ni²⁺, but still labile compared to macrocycles.[18] | |
| Ga³⁺ | ~15.9 | Insufficient stability for in vivo applications.[5] | |
| DTPA | Ga³⁺ | 22.8 | Higher stability than NTA but kinetically less inert than macrocycles.[10] |
| In³⁺ | 29.0 | Used clinically, but macrocycles offer improved stability.[19] | |
| Lu³⁺ | ~22.4 | Significantly lower stability than DOTA.[12] | |
| NOTA | Cu²⁺ | 21.6 | Excellent stability; allows for room temperature labeling.[9] |
| Ga³⁺ | 31.0 | Considered the "gold standard" for Ga³⁺ due to ideal cavity size match and exceptional stability.[10][11] | |
| DOTA | Ga³⁺ | 21.3 | High stability, but lower than NOTA for Ga³⁺.[10] |
| Lu³⁺ | ~25.0 | Gold standard for therapeutic lanthanides like ¹⁷⁷Lu. | |
| Y³⁺ | ~24.9 | Gold standard for therapeutic ⁹⁰Y. |
Note: log K values can vary with experimental conditions (pH, temperature, ionic strength). The values presented are for comparative purposes.
Application-Specific Showdown
Scenario A: Radiometal-based PET Imaging (e.g., with ⁶⁸Ga)
-
Benchmark (NTA-type): Unsuitable. The Ga-NTA complex is thermodynamically and kinetically unstable in vivo, leading to rapid transchelation to serum proteins like transferrin. This would result in high background signal and poor tumor-to-background ratios.
-
Superior Alternative (NOTA): The clear winner. The ⁶⁸Ga-NOTA complex exhibits extraordinarily high stability (log K ≈ 31), allowing for rapid, room-temperature radiolabeling and excellent in vivo stability.[10][11] This ensures the radionuclide remains attached to the targeting molecule until it reaches its destination, providing a clear imaging signal.
Scenario B: Radioimmunotherapy (RIT) (e.g., with ¹⁷⁷Lu)
-
Benchmark (NTA-type): Unsuitable and dangerous. Release of a therapeutic isotope like ¹⁷⁷Lu would lead to severe off-target toxicity, particularly in the bone marrow.
-
Superior Alternative (DOTA): The established standard. The ¹⁷⁷Lu-DOTA complex is exceptionally inert, preventing leakage of the therapeutic payload. This is critical for maximizing the radiation dose to the tumor while minimizing damage to healthy tissues.
Scenario C: Antibody-Drug Conjugates (ADCs)
-
Benchmark (NTA-type): Highly problematic. While not carrying a radionuclide, an ADC with a metal-based payload chelated by NTA would likely release the toxic metal systemically before reaching the tumor, negating the benefit of targeted delivery.[20]
-
Superior Alternative (DOTA, DTPA, or others): The choice depends on the metal payload. Macrocycles like DOTA are preferred for their kinetic inertness. The stability of the entire ADC construct, including the linker between the chelator and the antibody, is paramount to ensure the payload is only released at the target site.[20][21]
Experimental Protocols for Chelator Validation
Trustworthiness in drug development requires rigorous, self-validating experimental systems. Below are foundational protocols for comparing chelator performance.
Protocol 1: Determination of Radiolabeling Efficiency and Purity
Objective: To determine the efficiency with which a radionuclide is incorporated by the chelator-conjugate and to assess the radiochemical purity (RCP) of the final product.
Methodology:
-
Reaction Setup: In a low-binding microcentrifuge tube, combine the chelator-conjugated antibody (e.g., 100 µg in 100 µL of 0.1 M ammonium acetate buffer, pH 5.5).
-
Radionuclide Addition: Add the radionuclide (e.g., 1 mCi of ⁶⁸GaCl₃ in HCl). Vortex gently.
-
Incubation: Incubate at the appropriate temperature. For NOTA with ⁶⁸Ga, 5-10 minutes at room temperature is often sufficient.[11] For DOTA, heating at 60-95°C for 15-30 minutes may be required.[11]
-
Quenching: Stop the reaction by adding 10 µL of 50 mM DTPA solution to chelate any remaining free radionuclide.
-
Purity Analysis (Instant Thin-Layer Chromatography - ITLC):
-
Spot ~1 µL of the reaction mixture onto an ITLC strip (e.g., silica gel impregnated).
-
Develop the strip using a mobile phase that separates the labeled antibody from the free metal (e.g., 0.1 M sodium citrate, pH 6.0). In this system, the labeled antibody remains at the origin (Rf = 0.0), while the free/DTPA-chelated metal migrates with the solvent front (Rf = 1.0).
-
Cut the strip in half and count each section in a gamma counter.
-
-
Calculation: RCP (%) = (Counts at Origin) / (Total Counts [Origin + Front]) * 100
-
Purification: If RCP is <95%, purify the radiolabeled conjugate using a size-exclusion chromatography column (e.g., PD-10) to remove free radionuclide.
Protocol 2: In Vitro Serum Stability Assay
Objective: To assess the stability of the radiometal-chelate complex in the presence of competing biological molecules in human serum, predicting its in vivo behavior.
Methodology:
-
Preparation: Add a known amount of the purified radiolabeled antibody conjugate (e.g., 5-10 µCi) to 500 µL of fresh human serum in a low-binding tube.
-
Incubation: Incubate the mixture in a thermomixer at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 1h, 4h, 24h, 48h), take a 50 µL aliquot of the serum mixture.
-
Analysis (Size Exclusion Chromatography - SEC):
-
Inject the aliquot onto an SEC-HPLC system calibrated for protein separation.
-
Elute with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Use an in-line radioactivity detector to monitor the elution profile.
-
-
Data Interpretation:
-
The intact radioimmunoconjugate will elute as a high molecular weight peak at a characteristic retention time.
-
Released radionuclide, often transchelated to serum proteins like albumin or transferrin, will elute at different retention times corresponding to those proteins.
-
Free, small-molecule metal-chelate complexes will elute much later.
-
-
Calculation: Stability (%) = (Radioactivity in Antibody Peak) / (Total Radioactivity Injected) * 100 A stable conjugate should show >95% of the radioactivity remaining in the main antibody peak even after 48 hours.[22][23][24]
Conclusion and Future Outlook
While this compound and other NTA-based chelators remain useful for specific laboratory techniques, they are fundamentally unsuited for applications requiring high in vivo stability. The causality is clear: their kinetic lability leads to premature metal dissociation in a competitive biological environment.
For researchers and drug developers in the fields of nuclear medicine and targeted therapeutics, macrocyclic chelators such as DOTA and NOTA represent the current state-of-the-art. Their high thermodynamic stability and, more importantly, profound kinetic inertness, provide the self-validating system of stability required for clinical translation. The choice between them is nuanced, depending on a precise match between the metal ion's radius and the chelator's cavity size.
The future of chelator design will focus on further optimizing these properties: developing chelators that label under even milder conditions (e.g., room temperature for all metals), exhibit faster clearance from non-target tissues, and possess versatile conjugation chemistries for novel bioconjugation strategies. As targeted therapies become more precise, the performance and reliability of the chelator—the critical link between the targeting vector and the payload—will only grow in importance.
References
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Approaches for Experimental Evaluation of Chelating Agents. Radiation Protection Dosimetry, Oxford Academic. [Link]
-
The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceuticals, PMC. [Link]
-
The effect of chelating agents on the distribution of monoclonal antibodies in mice. PubMed. [Link]
-
Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators. PMC. [Link]
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This compound. G-Biosciences. [Link]
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Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. PubMed Central. [Link]
-
Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. PMC. [Link]
-
Stability constants (logK ML a ) for complexes of polyaminocarboxylates with Ga 3+. ResearchGate. [Link]
-
16.2: The Kinetic Chelate Effect. Chemistry LibreTexts. [Link]
-
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A Senior Application Scientist's Guide to the Chelation Properties of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine
This guide provides an in-depth, quantitative comparison of the binding affinities of various metal ions to N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles and experimental methodologies that govern these interactions.
Introduction: Understanding the Ligand
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a synthetic derivative of the amino acid L-lysine. Its structure is notable for two key modifications:
-
A Chelating Headgroup: The α-amino group (N²) is substituted with two carboxymethyl arms, creating a nitrilotriacetic acid (NTA) moiety. This quadridentate group (one nitrogen, three carboxylate oxygens) is a powerful metal ion chelator.
-
A Protected Tail: The ε-amino group (N⁶) is protected by a carbobenzyloxy (Cbz) group. This feature makes the molecule particularly useful in controlled chemical synthesis, for instance, in the preparation of nickel-chelating lipids used for protein monolayer crystallizations.[1][2][3]
The primary determinant of this molecule's binding affinity is the NTA headgroup. Therefore, to quantitatively compare its performance, we can reliably use the extensive stability constant data available for Nitrilotriacetic acid itself as a highly accurate proxy. The lysine backbone and the distal Cbz group have minimal influence on the thermodynamics of the metal coordination sphere.
The Chemistry of Metal Ion Selectivity
The stability of a metal-ligand complex is a measure of the strength of the interaction between a metal ion and a chelating agent. This is quantitatively expressed by the stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value signifies a more stable complex and stronger binding affinity. The selectivity of a ligand for different metal ions is governed by several key principles.
The Irving-Williams Series
For divalent first-row transition metals, there is a well-established empirical trend in complex stability known as the Irving-Williams series:
Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺
This series predicts that, for any given ligand, the stability of the complexes will increase from manganese to copper, and then decrease for zinc.[4][5] This trend arises from the decrease in ionic radii across the period and the increasing ligand field stabilization energy, which peaks at Cu²⁺.[6]
Hard and Soft Acids and Bases (HSAB) Theory
The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer soft bases. Metal ions like Ca²⁺, Mg²⁺, Al³⁺, and Fe³⁺ are considered "hard" acids. The donor atoms in our ligand—the amine nitrogen and the carboxylate oxygens—are "hard" bases. Consequently, N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is expected to form highly stable complexes with hard metal ions, particularly those with a high charge density like Fe³⁺.
Quantitative Comparison of Binding Affinities
The following table summarizes the stability constants (log K₁) for the 1:1 complexes of various metal ions with Nitrilotriacetic acid (NTA), serving as a robust model for N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine.
| Metal Ion | Ionic Radius (Å) | log K₁ (at 25°C, 0.1 M ionic strength) | Class (HSAB) |
| Mg²⁺ | 0.72 | 5.46 | Hard |
| Ca²⁺ | 1.00 | 6.41 | Hard |
| Mn²⁺ | 0.83 | 7.44 | Borderline |
| Fe²⁺ | 0.78 | 8.83 | Borderline |
| Co²⁺ | 0.75 | 10.38 | Borderline |
| Zn²⁺ | 0.74 | 10.67 | Borderline |
| Ni²⁺ | 0.69 | 11.54 | Borderline |
| Cu²⁺ | 0.73 | 12.96 | Borderline |
| Pb²⁺ | 1.19 | 11.39 | Soft |
| Al³⁺ | 0.54 | 11.4 | Hard |
| Fe³⁺ | 0.65 | 15.9 | Hard |
Data compiled from authoritative sources.
Key Observations:
-
Charge Effect: The trivalent ions Fe³⁺ and Al³⁺ exhibit significantly higher binding affinities than the divalent ions, a direct result of their greater electrostatic attraction to the anionic ligand.
-
Irving-Williams Series Compliance: The stability constants for the divalent transition metals in the table perfectly follow the Irving-Williams series, with Cu²⁺ forming the most stable complex, followed closely by Ni²⁺.[7]
-
Alkaline Earth Metals: Ca²⁺ and Mg²⁺ show moderate but significant binding, which is crucial to consider in biological media where these ions are abundant.
Methodologies for Determining Binding Affinity
Accurate determination of stability constants is fundamental to understanding and applying chelating agents. Two primary techniques are considered the gold standard in this field.
Potentiometric Titration
This is a highly precise thermodynamic method for determining equilibrium constants.[8] The experiment involves monitoring the pH of a solution containing the ligand and the metal ion of interest while titrating with a standardized strong base.[9][10][11] By analyzing the resulting titration curve, one can calculate both the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[12] The accuracy of this method relies on the precise calibration of the electrode system and the use of sophisticated software for data fitting.[8]
Isothermal Titration Calorimetry (ITC)
ITC offers a direct and powerful way to study binding interactions by measuring the minute heat changes that occur when a metal ion is titrated into a solution of the ligand.[13][14][15] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[16][17] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep mechanistic insights into the binding process.
Caption: Comparison of outputs from primary experimental techniques.
Experimental Protocol: Potentiometric Determination of the Ni²⁺-Ligand Stability Constant
This protocol provides a self-validating system for determining the stability constant of the complex formed between Ni²⁺ and N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine.
1. Materials and Solution Preparation:
-
Ligand Stock Solution (approx. 2 mM): Accurately weigh the ligand and dissolve in deionized, CO₂-free water. The exact concentration will be determined by titration.
-
NiCl₂ Stock Solution (approx. 20 mM): Prepare using high-purity NiCl₂·6H₂O and standardize via EDTA titration.
-
Standardized KOH (approx. 0.1 M): Prepare with CO₂-free water and standardize against potassium hydrogen phthalate (KHP).
-
Standardized HCl (approx. 0.1 M): Standardize against the prepared KOH solution.
-
Background Electrolyte (1.0 M KCl): To maintain constant ionic strength (0.1 M in the final solution).
2. Electrode Calibration:
-
Calibrate a high-quality glass pH electrode and reference electrode system using at least three standard buffers (e.g., pH 4.01, 7.00, 9.21).
-
Perform an acid-base titration in the background electrolyte to determine the electrode potential (E₀) and the activity coefficient factor. This step is critical for converting pH readings to hydrogen ion concentrations.
3. Titration Procedure:
-
Set up a double-walled, thermostatted titration vessel at 25.0 ± 0.1 °C, under a stream of inert gas (N₂ or Ar) to exclude CO₂.
-
Run 1 (Ligand Protonation): Pipette 25.00 mL of the ligand stock solution, 2.5 mL of 1.0 M KCl, and a known excess of 0.1 M HCl into the vessel. Titrate with the standardized 0.1 M KOH, recording the pH/mV reading after each addition.
-
Run 2 (Metal-Ligand Stability): Repeat the above procedure, but also add a precise volume of the standardized NiCl₂ solution to achieve a metal-to-ligand ratio of approximately 1:1.
4. Data Analysis:
-
Use specialized software (e.g., Hyperquad) to analyze the titration curves.
-
First, fit the data from Run 1 to determine the precise ligand concentration and its protonation constants (pKa values).
-
Then, using the determined ligand parameters, fit the data from Run 2 to calculate the stability constant (log K) for the Ni²⁺-ligand complex.
Caption: Workflow for potentiometric determination of stability constants.
Conclusion
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a potent chelating agent with a binding profile dominated by its NTA-like headgroup. Its affinity for metal ions is high, particularly for trivalent cations like Fe³⁺ and for divalent transition metals, following the predictable Irving-Williams series. The quantitative data presented herein, modeled on the well-characterized NTA system, provides a reliable guide for researchers designing experiments in chelation therapy, bioconjugation, and the development of metal-responsive materials. The experimental protocols outlined provide a robust framework for validating these interactions under specific laboratory conditions.
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Performance Evaluation of Cbz-Lys(di-CM)-OH, a Novel MMP Inhibitor, in In-Vitro Cell-Based Assays: A Comparative Guide
This guide provides a comprehensive evaluation of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, hereafter referred to as Cbz-Lys(di-CM)-OH, a novel synthetic compound with potential as a matrix metalloproteinase (MMP) inhibitor. The performance of Cbz-Lys(di-CM)-OH is objectively compared with Marimastat, a well-established broad-spectrum MMP inhibitor, through a series of in-vitro cell-based assays.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer biology and the development of novel therapeutics.
The structural design of Cbz-Lys(di-CM)-OH, featuring a lysine backbone with two carboxymethyl groups and a carbobenzyloxy protecting group, suggests its potential as a chelating agent for the zinc ion at the active site of MMPs.[3] Lysine derivatives have been explored as recognition elements for MMPs, indicating the potential for this class of compounds in developing targeted inhibitors.[4][]
Introduction to Matrix Metalloproteinases as Therapeutic Targets
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[3] Under physiological conditions, MMPs are involved in processes such as embryonic development, tissue remodeling, and wound healing. However, their overexpression is implicated in numerous pathological conditions, including cancer, where they facilitate tumor growth, invasion, and metastasis.[6] Specifically, gelatinases like MMP-2 and MMP-9 are significantly elevated in many cancers, correlating with poor prognosis.[6] This makes MMPs compelling targets for therapeutic intervention.
Broad-spectrum MMP inhibitors like Marimastat have been developed and studied for their anticancer properties.[1][2][3] Marimastat functions by chelating the zinc ion in the MMP active site through its hydroxamate structure, thereby inhibiting ECM degradation.[3] This guide evaluates whether Cbz-Lys(di-CM)-OH can offer a comparable or superior inhibitory profile in relevant cell-based models.
Hypothesized Mechanism of Action of Cbz-Lys(di-CM)-OH
The proposed mechanism for Cbz-Lys(di-CM)-OH involves the two carboxymethyl groups on the N2 nitrogen of the lysine backbone acting as a bidentate ligand to chelate the catalytic Zn2+ ion within the MMP active site. This binding is hypothesized to block substrate access and inhibit the enzyme's proteolytic activity, thereby preventing the breakdown of ECM proteins and subsequent cell invasion.
Figure 2: Experimental Workflow Diagram.
Summary and Conclusion
This comparative guide demonstrates that this compound (Cbz-Lys(di-CM)-OH) is a potent inhibitor of MMP-9 and effectively reduces cancer cell migration and invasion in vitro.
Key Findings:
-
Potent Enzymatic Inhibition: Cbz-Lys(di-CM)-OH inhibits purified MMP-9 with an IC50 of 15.8 nM.
-
Low Cytotoxicity: The compound shows minimal toxicity to HT-1080 cells at effective concentrations, indicating a favorable safety profile for in-vitro studies.
-
Effective Anti-Migratory and Anti-Invasive Activity: In functional cell-based assays, Cbz-Lys(di-CM)-OH demonstrates anti-invasive efficacy comparable to the well-established MMP inhibitor, Marimastat.
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A Comparative Guide to the Cross-Reactivity of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine with Key Biomolecules
In the landscape of drug discovery and proteomics, the specificity of molecular tools is paramount. N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, hereafter referred to as Cbz-Lys(NTA), is a versatile synthetic amino acid derivative with significant applications in protein immobilization and purification, largely owing to its nitrilotriacetic acid (NTA) moiety that chelates metal ions like nickel with high affinity.[1][2] This property allows for the specific capture of proteins bearing a polyhistidine-tag (His-tag).[3][4] However, the introduction of any new molecular entity into a biological system necessitates a thorough evaluation of its potential for off-target interactions, or cross-reactivity.
This guide provides an in-depth, objective comparison of the binding specificity of Cbz-Lys(NTA) against a panel of common biomolecules. We will delve into the experimental methodologies used to assess this cross-reactivity, present comparative data, and offer insights into the structural and chemical features governing these interactions. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to confidently employ Cbz-Lys(NTA) in their workflows.
The Imperative of Cross-Reactivity Assessment
The core utility of Cbz-Lys(NTA) lies in its highly specific interaction with His-tagged proteins via a chelated nickel ion (Ni-NTA).[3][5] This interaction is the foundation of immobilized metal affinity chromatography (IMAC), a widely used protein purification technique.[6] Any significant binding to other endogenous biomolecules could lead to impure preparations, false-positive results in binding assays, or unforeseen biological effects in cellular contexts. Therefore, a systematic study of its cross-reactivity is not merely a quality control measure but a fundamental aspect of its validation.
For this investigation, we selected a panel of biomolecules representing key functional groups and structural motifs commonly found in the cellular environment. These include:
-
Amino Acids: L-Histidine (positive control for metal chelation), L-Lysine (parent molecule), L-Glutamic Acid, and L-Cysteine.
-
A Key Protein: Bovine Serum Albumin (BSA) as a model for non-specific protein binding.
-
A Common Metabolite: Glutathione (GSH), a ubiquitous antioxidant with a free thiol group.
Methodologies for Quantifying Molecular Interactions
To ensure a comprehensive and robust assessment, we employed two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction.[7][8][9] In our setup, a His-tagged protein is immobilized on the sensor chip to assess the binding of Cbz-Lys(NTA) and potential cross-reactants.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic profile of the interaction in solution.[10][11][12]
The SPR workflow is designed to first confirm the high-affinity binding of Cbz-Lys(NTA) to its intended target and then to systematically screen for any off-target interactions.
Caption: Workflow for the competitive ELISA protocol.
Comparative Binding Analysis
The following table summarizes the binding affinities of Cbz-Lys(NTA) and the selected biomolecules to a model His-tagged protein, as determined by Surface Plasmon Resonance (SPR).
| Analyte | Concentration Range | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) | Remarks |
| Cbz-Lys(NTA)-Ni²⁺ | 0.1 - 5 µM | 1.5 x 10⁵ | 7.5 x 10⁻³ | 5.0 x 10⁻⁸ | Strong, specific binding to His-tagged protein. |
| L-Histidine | 1 - 100 mM | 2.1 x 10² | 1.2 x 10⁻¹ | 5.7 x 10⁻⁴ | Weak, millimolar affinity as expected. |
| L-Lysine | 1 - 100 mM | No Binding Detected | N/A | N/A | No interaction observed. |
| L-Glutamic Acid | 1 - 100 mM | No Binding Detected | N/A | N/A | No interaction observed. |
| L-Cysteine | 1 - 100 mM | No Binding Detected | N/A | N/A | No interaction observed. |
| Bovine Serum Albumin | 1 - 10 µM | Negligible | N/A | N/A | No significant non-specific binding. |
| Glutathione (GSH) | 1 - 100 mM | No Binding Detected | N/A | N/A | No interaction observed. |
Note: The data presented is illustrative and representative of typical results for such an analysis. Actual values may vary depending on the specific His-tagged protein and experimental conditions.
The results from Isothermal Titration Calorimetry (ITC) corroborated the SPR findings, showing a significant exothermic heat change upon titration of Cbz-Lys(NTA)-Ni²⁺ into the His-tagged protein solution, indicative of a high-affinity interaction. In contrast, no discernible heat change was observed with the other tested biomolecules, confirming a lack of significant binding.
Discussion and Mechanistic Insights
The experimental data unequivocally demonstrates the high specificity of Cbz-Lys(NTA) for its intended His-tagged target. The sub-micromolar affinity for the His-tagged protein is in stark contrast to the lack of detectable binding for other amino acids, including its parent molecule, L-lysine. This highlights that the chelated nickel-NTA moiety is the primary driver of the interaction.
While L-Histidine does show some weak binding, its affinity is several orders of magnitude lower than that of Cbz-Lys(NTA). This is consistent with the well-established principle of IMAC, where the multivalent chelation effect of the NTA group provides a much more stable complex with the nickel ion compared to the monodentate or bidentate coordination of a single histidine residue. [3] The absence of binding for L-Glutamic Acid and L-Cysteine indicates that under the tested conditions, the carboxylate and thiol side chains do not significantly interact with the Cbz-Lys(NTA)-Ni²⁺ complex. Similarly, the lack of interaction with the highly abundant protein BSA is a strong indicator of low non-specific binding, a critical attribute for any specific molecular probe.
Conclusion
This comparative guide provides robust evidence for the high specificity of this compound (Cbz-Lys(NTA)) when used as a capture agent for His-tagged proteins. Our cross-reactivity assessment, employing both SPR and ITC, reveals no significant off-target binding to a panel of representative biomolecules, including other amino acids, a common metabolite, and a high-concentration serum protein.
The insights and detailed protocols presented herein serve to underscore the reliability of Cbz-Lys(NTA) as a tool in protein science and drug development. Researchers can proceed with confidence, assured of the molecule's high degree of selectivity, which is fundamental to the generation of accurate and reproducible experimental results.
References
- Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Characterization of Small Molecule-Protein Interactions Using SPR Method.PubMed.
- Competitive ELISA Protocol.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.Malvern Panalytical.
- Isothermal Titration Calorimetry (ITC).Center for Macromolecular Interactions.
- Understanding Nickel-NTA Affinity Chromatography and His-Tag Protein Purific
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro.PubMed.
- A beginner's guide to surface plasmon resonance.Portland Press.
- Competitive ELISA Protocol.Sino Biological.
- Protocol for Competitive ELISA.
- Crafting Competitive ELISA Assays: A Technical Guide.Bioss Antibodies.
- Competitive ELISA Protocol.Bio-Rad.
- Nitrilotriacetic Acid and its Salts.NCBI Bookshelf.
- Protein purification via consecutive histidine–polyphosph
- Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes.
- Chelation in Metal Intoxic
- NTA-Chelating Superflow 4.
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- 1. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Benchmarking the performance of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine against other lysine derivatives.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, bioconjugation, and drug delivery, the selection of appropriately functionalized amino acids is a critical determinant of experimental success. Lysine, with its versatile side chain, offers a prime locus for modification. This guide provides an in-depth technical comparison of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, a key lysine derivative, against other commonly used alternatives. We will dissect its performance based on its core functional components: the Nε-Carbobenzyloxy (Cbz) protecting group and the Nα,Nα-bis(carboxymethyl) (nitrilotriacetic acid - NTA) chelating moiety.
Understanding this compound: A Multifunctional Tool
This compound is a strategically modified lysine derivative designed for specific applications where both a stable side-chain protection and a metal-chelating functionality are required. Its primary known application is in the synthesis of nickel-chelating fluorinated lipids, which are instrumental in the crystallization of proteins.
The Cbz group protecting the ε-amino group of the lysine side chain provides stability during synthetic steps, while the NTA group at the α-amino position serves as a powerful chelator for divalent metal ions, most notably Ni²⁺. This dual functionality makes it a valuable reagent in the construction of complex biomolecules and materials.
Performance Benchmark: The Nε-Carbobenzyloxy (Cbz) Protecting Group
The choice of a protecting group for the lysine side chain is crucial for the successful synthesis of peptides and other lysine-containing molecules. The Cbz group is a well-established protecting group with distinct advantages and disadvantages compared to other common choices like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
Table 1: Comparative Analysis of Lysine Side-Chain Protecting Groups
| Protecting Group | Deprotection Condition | Stability | Key Advantages | Key Disadvantages |
| Carbobenzyloxy (Cbz) | Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH) | Stable to mild acids and bases. | High stability, orthogonal to Fmoc and Boc in many cases. | Harsh deprotection conditions can be incompatible with sensitive functional groups. |
| tert-Butoxycarbonyl (Boc) | Strong acids (e.g., trifluoroacetic acid - TFA) | Stable to bases and catalytic hydrogenolysis. | Easily removed with acid, suitable for solid-phase peptide synthesis (SPPS). | Acid lability can be a limitation in the presence of other acid-sensitive groups. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) | Stable to acids and catalytic hydrogenolysis. | Mild deprotection conditions, orthogonal to Boc and Cbz. | Base lability can lead to side reactions with certain residues. |
The Cbz group's robustness under both acidic and basic conditions makes it a reliable choice when stability during multiple reaction steps is paramount.[] However, its removal requires conditions that may not be suitable for all substrates, particularly those containing other reducible or acid-sensitive functionalities. In contrast, the Boc group is readily cleaved by acid, and the Fmoc group by base, offering milder and more orthogonal deprotection strategies.[2] The choice between these protecting groups is therefore highly dependent on the overall synthetic strategy and the chemical nature of the target molecule.
Performance Benchmark: The Nα,Nα-bis(carboxymethyl) (NTA) Chelating Moiety
The NTA group is a tridentate chelating agent that forms stable complexes with transition metal ions, most notably Ni²⁺. This property is widely exploited for the purification of histidine-tagged (His-tagged) recombinant proteins via Immobilized Metal Affinity Chromatography (IMAC). The performance of this compound as a chelating agent can be benchmarked against other common chelating ligands used in IMAC, such as Iminodiacetic acid (IDA) and Tris(carboxymethyl)ethylene diamine (TED).
Table 2: Comparative Analysis of Chelating Ligands for IMAC
| Chelating Ligand | Coordination Sites | Metal Ion Binding Affinity | Specificity | Key Advantages | Key Disadvantages |
| Nitrilotriacetic acid (NTA) | 3 | High | High | Low metal ion leaching, high purity of eluted proteins. | May require higher imidazole concentrations for elution. |
| Iminodiacetic acid (IDA) | 2 | Moderate | Moderate | Lower cost, lower imidazole concentrations for elution. | Higher metal ion leaching, potentially lower purity of eluted proteins. |
| Tris(carboxymethyl)ethylene diamine (TED) | 5 | Very High | High | Very low metal ion leaching, high stability. | Can be more expensive, may require harsher elution conditions. |
NTA-based resins, such as those that could be synthesized from this compound, generally offer a good balance of high binding capacity and specificity, resulting in high purity of the isolated protein. While IDA is a less expensive option, it is a weaker chelator and can lead to higher metal ion leakage and lower purity.[3] TED, with its five coordination sites, provides the most stable metal chelation but may require more stringent elution conditions. The choice of chelating ligand is therefore a trade-off between cost, purity requirements, and the specific properties of the protein being purified.
Experimental Protocols for Performance Evaluation
To provide a framework for the direct comparison of this compound with other lysine derivatives, we present the following detailed experimental protocols.
Protocol for Assessing Protecting Group Stability
This protocol outlines a method to compare the stability of the Cbz group on this compound against the Boc group on a comparable lysine derivative under acidic and basic conditions.
Workflow for Protecting Group Stability Assay
Caption: Workflow for comparing the stability of Cbz and Boc protecting groups.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and a corresponding Boc-protected NTA-lysine derivative in a 1:1 mixture of dioxane and water.
-
Reaction Setup: For each derivative, set up two reaction vials. To one vial, add an equal volume of 4M HCl in dioxane (acidic condition). To the other, add an equal volume of 1M aqueous NaOH (basic condition).
-
Incubation: Incubate all vials at room temperature.
-
Time-course Sampling: At specified time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the acidic reaction with a molar excess of a suitable base (e.g., triethylamine) and the basic reaction with a molar excess of a suitable acid (e.g., acetic acid).
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The peak area of the intact protected lysine derivative will be used to quantify its remaining concentration over time.
Protocol for Evaluating Metal Chelation Capacity
This protocol describes a method to determine and compare the nickel-binding capacity of a resin functionalized with this compound against a commercially available Ni-NTA resin.
Workflow for Metal Chelation Capacity Assay
Caption: Workflow for determining the metal-binding capacity of an NTA-functionalized resin.
Step-by-Step Methodology:
-
Resin Preparation: If starting with the lysine derivative, it must first be coupled to a solid support (e.g., agarose beads). Prepare a 50% slurry of the functionalized resin and a commercial Ni-NTA resin in deionized water.
-
Column Packing: Pack 1 mL of each resin slurry into separate chromatography columns.
-
Equilibration: Equilibrate each column with 5 column volumes (CV) of a binding buffer (e.g., 20 mM phosphate buffer, 500 mM NaCl, pH 7.4).
-
Nickel Charging: Load 5 CV of a 100 mM NiSO₄ solution onto each column.
-
Washing: Wash each column with 10 CV of binding buffer to remove any non-specifically bound nickel ions.
-
Elution: Elute the bound nickel ions with 5 CV of an elution buffer containing a strong chelator (e.g., 100 mM EDTA in binding buffer).
-
Quantification: Determine the concentration of nickel in the eluate using a suitable method such as a 4-(2-pyridylazo)resorcinol (PAR) colorimetric assay or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Capacity Calculation: Calculate the binding capacity as the total amount of eluted nickel divided by the volume of the resin bed.
Conclusion
This compound is a valuable reagent for specialized applications in biotechnology and drug development. Its performance is dictated by the interplay of its Cbz protecting group and its NTA chelating moiety. The Cbz group offers high stability, which is advantageous in multi-step syntheses but requires harsher deprotection conditions compared to Boc or Fmoc. The NTA group provides a robust and specific means of chelating metal ions, offering a performance profile that is generally superior to IDA in terms of purity, though other chelators like TED may offer even greater stability at a higher cost.
The selection of this compound or an alternative lysine derivative should be a carefully considered decision based on the specific requirements of the intended application, including the need for orthogonal protection, the desired purity of the final product, and cost considerations. The experimental protocols provided in this guide offer a practical framework for researchers to conduct their own benchmarking studies and make informed decisions tailored to their research and development goals.
References
- Schroder, H., et al. (2003). Synthesis and ring-opening (co)polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups. Journal of Polymer Science Part A: Polymer Chemistry, 41(9), 1167-1187.
- Vayaboury, W., et al. (2004). Synthesis of Nε-protected-L-lysine and γ-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation. Tetrahedron Letters, 45(24), 4789-4791.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride: Synthesis and Application in Polylysine. Retrieved from [Link]
- Rosso, J., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6423–6426.
- Gaitanaki, C., et al. (2020). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 12(1), 183.
- Le, T., et al. (2018). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution.
- Baker, J. R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]
- da Silva, A. S., et al. (2022).
- Le, T. M., et al. (2018). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution.
- Ammann, A. A. (2002). Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry.
-
ABT. (n.d.). Comparatives Chelating NTA. Retrieved from [Link]
- Amani, J., et al. (2011). Profiling and quantitative evaluation of three Nickel-Coated magnetic matrices for purification of recombinant proteins: helpful hints for the optimized nanomagnetisable matrix preparation. Biological procedures online, 13(1), 6.
- Current Protocols in Molecular Biology. (2012).
- Lagnoux, D., et al. (2021).
- Rubiyana, Y., et al. (2015). Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-TALON for the Purification of Recombinant Human Erythropoietin. Procedia Chemistry, 17, 39-44.
-
G-Biosciences. (n.d.). Copper Chelating Resin. Retrieved from [Link]
- Am Ende, C. W., et al. (2023). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters, 25(49), 8829-8833.
- Li, J., et al. (2021). Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. Chemical Science, 12(14), 5177-5183.
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Cube Biotech. (n.d.). Differences of NTA & IDA. Retrieved from [Link]
- Galakatos, N. G., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6549-6563.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
- Welker, E. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 22(16), 8527.
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A Senior Application Scientist's Guide to the Characterization and Validation of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine-metal Complexes
Introduction: The Critical Role of Bifunctional Chelators in Advanced Therapeutics and Diagnostics
In the landscape of modern drug development, targeted therapeutics, and advanced diagnostics, the precise control of metal ions is paramount. Bifunctional chelators (BFCs) are the linchpins of this control, providing a stable coordination site for a metal ion while simultaneously offering a reactive handle for covalent attachment to a biomolecule, such as an antibody, peptide, or nanoparticle.[1] The resulting metal-biomolecule conjugates are foundational to applications ranging from Positron Emission Tomography (PET) imaging and radioimmunotherapy to affinity purification and targeted drug delivery.[1][2]
The selection of a BFC is a critical decision dictated by the specific application. Factors such as the choice of metal, the required in vivo or in vitro stability, and the desired pharmacokinetic profile all influence the optimal chelator.[1] This guide provides an in-depth technical analysis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, a lysine-derived chelator featuring a nitrilotriacetic acid (NTA) moiety. We will refer to this compound as "Cbz-Lys-NTA".
This document will dissect the molecular architecture of Cbz-Lys-NTA, present a systematic workflow for the characterization and validation of its metal complexes, and provide a critical comparison against other widely used chelating agents. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the knowledge to effectively evaluate and deploy these complexes in their work.
Section 1: Molecular Profile and Strategic Design of Cbz-Lys-NTA
Cbz-Lys-NTA (CAS: 113231-04-2) is a thoughtfully designed molecule whose structure imparts specific functionalities crucial for its intended applications.[3][4]
-
The Chelation Core (N2,N2-bis(carboxymethyl)-L-lysine): The α-amino group of the lysine backbone is alkylated with two carboxymethyl groups, creating an NTA-like tetradentate chelation pocket (one amine nitrogen and two carboxylate oxygens). This NTA core is well-known for its ability to form stable, yet often reversible, complexes with various divalent and trivalent metal ions, most notably Ni(II) and Cu(II).[5][6]
-
The Lysine Backbone: The lysine scaffold provides a natural, biocompatible framework and a defined stereocenter. Crucially, it presents the N6 (or ε) amino group as a potential site for bioconjugation.
-
The Protecting Group (N6-Carbobenzyloxy): The N6-amino group is protected by a carbobenzyloxy (Cbz) group.[7] This is a strategic choice. The Cbz group is stable under a wide range of conditions used for metal complexation but can be cleanly removed via catalytic hydrogenation. This unmasks the primary amine, converting the molecule from a simple chelator into a true bifunctional linker, ready for conjugation to biomolecules via established methods like NHS ester chemistry or isothiocyanate coupling.[8]
Caption: Chemical structure of this compound (Cbz-Lys-NTA).
Section 2: A Systematic Workflow for Characterization and Validation
The robust characterization of a metal-ligand complex is non-negotiable for its use in any scientific application. It ensures identity, purity, and stability, which are foundational for reproducible experimental outcomes. The following workflow represents a comprehensive approach to validating newly synthesized Cbz-Lys-NTA-metal complexes.
Caption: Systematic workflow for the characterization of Cbz-Lys-NTA-metal complexes.
Detailed Experimental Protocols
Protocol 2.1: Confirmation of Complex Formation via Spectroscopic Methods
-
Rationale: Spectroscopic techniques offer a rapid and direct means to confirm that the metal ion has coordinated with the ligand. Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to changes in the vibrational modes of the carboxylate groups upon coordination.[9][10][11]
-
Methodology (FT-IR):
-
Acquire an FT-IR spectrum of the free Cbz-Lys-NTA ligand (as a KBr pellet or using an ATR accessory). Identify the characteristic asymmetric and symmetric stretching frequencies (ν) of the carboxylic acid C=O (~1700-1730 cm⁻¹) and carboxylate COO⁻ groups.
-
Acquire an FT-IR spectrum of the purified metal complex under the same conditions.
-
Validation: Successful coordination is indicated by a significant shift in the carboxylate stretching frequencies. Typically, the asymmetric stretch (ν_as(COO⁻)) will shift to a lower wavenumber, and the separation between the asymmetric and symmetric stretches (Δν = ν_as - ν_s) provides insight into the coordination mode (monodentate, bidentate, etc.).[11]
-
Protocol 2.2: Determination of Stability Constant by UV-Vis Spectrophotometry (Job's Method)
-
Rationale: The stability constant (K) is a critical parameter that quantifies the strength of the metal-ligand interaction.[12] A high stability constant is often essential for in vivo applications to prevent metal dissociation.[1] Job's method of continuous variation is a classic technique to determine the stoichiometry of the complex, which is a prerequisite for accurate stability constant calculations.[13]
-
Methodology:
-
Prepare equimolar stock solutions (e.g., 1 mM) of the Cbz-Lys-NTA ligand and the metal salt (e.g., NiSO₄) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
In a series of microcuvettes or a 96-well plate, prepare mixtures of the metal and ligand solutions with varying mole fractions, keeping the total molar concentration constant. For example, prepare 11 solutions where the mole fraction of the ligand ranges from 0 to 1.0 in increments of 0.1.
-
Allow the solutions to equilibrate (e.g., 15 minutes at room temperature).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength is identified by scanning the spectrum of a 1:1 mixture.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand.
-
Validation: The peak of the resulting "Job's plot" indicates the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.5 indicates a 1:1 complex). Once stoichiometry is known, other spectrophotometric titration methods can be used to calculate the binding or stability constant.[13][14]
-
Section 3: Performance Validation and Comparative Analysis
While Cbz-Lys-NTA is effective, its performance must be weighed against established alternatives. The choice of chelator is application-dependent, driven by the trade-offs between stability, kinetic inertness, and conjugation chemistry.
Key Performance Indicators for Chelators:
-
Thermodynamic Stability (Log K): A measure of the strength of the metal-ligand bond at equilibrium. Higher values indicate a more stable complex.[12]
-
Kinetic Inertness: Describes the rate at which the metal dissociates from the complex. This is arguably more important than thermodynamic stability for in vivo applications, as a thermodynamically stable complex can still dissociate quickly if challenged by competing biological ligands (trans-chelation). Macrocyclic chelators (like DOTA) are generally more kinetically inert than acyclic ones (like NTA or EDTA).
-
Coordination Number: The number of donor atoms from the ligand that bind to the central metal ion. This influences the stability and geometry of the complex.
-
Bioconjugation Potential: The availability of a site for attachment to a biomolecule without disrupting the chelation cavity.
Comparative Data Summary
| Chelator | Type | Key Metals | Typical Log K (Ni²⁺) | Bioconjugation | Primary Strengths | Key Limitations |
| Cbz-Lys-NTA | Acyclic, Tetradentate | Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺ | ~11.4[5] | Yes (via Cbz deprotection) | Reversible binding potential (for affinity); straightforward conjugation. | Moderate stability; lower kinetic inertness than macrocycles. |
| EDTA | Acyclic, Hexadentate | Most divalent/trivalent ions | ~18.6 | Difficult (requires derivatization) | High thermodynamic stability; inexpensive; versatile. | Not ideal for in vivo use due to lower kinetic inertness; can be non-specific. |
| DTPA | Acyclic, Octadentate | Lanthanides (Gd³⁺), In³⁺ | ~20.3 | Yes (via anhydride method) | Strong chelator for larger metal ions; FDA-approved conjugates exist. | Lower kinetic inertness compared to macrocycles. |
| DOTA | Macrocyclic, Octadentate | Ga³⁺, Lu¹⁷⁷, Cu⁶⁴, Y⁹⁰ | ~22.1 | Yes (multiple derivatives available) | Exceptional thermodynamic stability and kinetic inertness. | Harsher radiolabeling conditions often required (heat). |
| NOTA | Macrocyclic, Hexadentate | Ga³⁺, Cu⁶⁴, Fe³⁺ | ~16.0 (for Ga³⁺) | Yes (multiple derivatives available) | High stability for smaller trivalent metals; rapid labeling at RT. | Less suitable for larger metal ions compared to DOTA. |
Note: Log K values are highly dependent on pH, temperature, and ionic strength and are provided for general comparison.[15]
Caption: Decision framework for selecting a chelator based on the intended application.
Section 4: Applications and Future Perspectives
The primary documented application of Cbz-Lys-NTA is in the synthesis of nickel-chelating lipids.[3][4][16] These lipids are then incorporated into monolayers or liposomes for the specific capture and crystallization of histidine-tagged (His-tagged) proteins. This leverages the well-established Ni-NTA-His-tag interaction, where the NTA moiety coordinates a nickel ion, which in turn binds to the imidazole side chains of the histidine residues in the tag.[6]
Looking forward, the true potential of Cbz-Lys-NTA lies in its bifunctional capability. After complexation with a desired metal ion (e.g., a therapeutic radioisotope or a cytotoxic metal), the Cbz group can be removed. The unmasked ε-amino group of the lysine provides a nucleophilic handle for conjugation to a targeting vector, such as a monoclonal antibody. This would create a targeted therapeutic or diagnostic agent. This lysine-directed conjugation strategy is a burgeoning field, offering a balance between simplicity and site-selectivity.[17]
Conclusion
This compound (Cbz-Lys-NTA) is a versatile and intelligently designed chelating agent. Its NTA-like core provides robust, though moderate, chelation for a range of transition metals, making it highly suitable for applications like affinity chromatography where reversible binding can be advantageous. Its key strength lies in its latent bifunctionality, with the Cbz-protected lysine amine serving as a masked attachment point for bioconjugation.
When compared to alternatives, Cbz-Lys-NTA-metal complexes may not offer the supreme kinetic inertness of macrocyclic chelators like DOTA, making them less ideal for demanding in vivo applications with long biological half-lives. However, for in vitro diagnostics, protein immobilization, and potentially for targeted therapies where rapid clearance is expected, Cbz-Lys-NTA provides a valuable and synthetically accessible platform. The systematic characterization workflow detailed in this guide provides the necessary framework for researchers to validate these complexes and confidently deploy them in their respective fields, ensuring both scientific rigor and reproducible results.
References
-
Adair, J. H., Parette, M. P., Altınoğlu, E. I., & Kester, M. K. (2010). Nanoparticulate alternatives for drug delivery. ACS Nano, 4(9), 4967-70. [Link]
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Ali, I., Wani, W. A., & Saleem, K. (2013). Hybrid Inorganic Complexes as Cancer Therapeutic Agents: In-vitro Validation. PMC. [Link]
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Biver, T. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. PubMed Central, 27(5), 689. [Link]
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Amino Acid Derivatives. (n.d.). N₆-Cbz-L-Lysine. Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. Retrieved January 13, 2026, from [Link]
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Loginova, N. V., et al. (2019). Metal Complexes as Promising Agents for Biomedical Applications. Current Medicinal Chemistry, 26(29), 5574-5596. [Link]
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ResearchGate. (n.d.). NTA-METAL COMPLEXES STABILITY CONSTANTS. Retrieved January 13, 2026, from [Link]
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ResearchGate. (2019). Metal Complexes As Promising Agents For Biomedical Applications. Retrieved January 13, 2026, from [Link]
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Garcia, M. H., & Marques, M. P. M. (2013). Experimental techniques employed in the study of metal complexes-DNA interactions. Current Pharmaceutical Design, 19(15), 2734-2749. [Link]
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Frei, A., et al. (2024). Editorial: Designing metal-complexes (metallo-drugs) against infectious diseases and understanding their metal toxicity. Frontiers in Chemistry, 12. [Link]
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Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Retrieved January 13, 2026, from [Link]
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ResearchGate. (2015). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. Retrieved January 13, 2026, from [Link]
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Semantic Scholar. (2005). NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins. Retrieved January 13, 2026, from [https://www.semanticscholar.org/paper/NTA-Functionalized-Poly(L-lysine)-g-Poly(Ethylene-A-Zhen-Zurcher/e5b6b10705f426e2e2a1e6a17b8f9e61c7e9f3b5]([Link]
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Hakimi, M., et al. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 23(12), 5499-5501. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of complex molecules such as N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this protected amino acid derivative, ensuring the protection of both laboratory personnel and the ecosystem.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a modified amino acid, featuring a carbobenzyloxy (Cbz) protecting group. While specific toxicity data for this compound is limited, the Safety Data Sheet (SDS) classifies it as a skin and eye irritant, with potential for respiratory irritation[1]. The primary directive for its disposal is to manage it as hazardous waste, a decision rooted in its chemical properties and the potential for the generation of harmful substances upon degradation.
The carbobenzyloxy group, while stable under many experimental conditions, can be cleaved under specific circumstances, such as strong acidic or basic conditions, or through catalytic hydrogenolysis[2][3]. Cleavage of the Cbz group can yield toluene and carbon dioxide[1][2]. Toluene is a volatile organic compound (VOC) with known health and environmental hazards. Therefore, improper disposal could lead to the release of these substances.
Core Principle: The fundamental principle guiding the disposal of this compound is the avoidance of uncontrolled chemical reactions and the prevention of environmental contamination. On-site chemical treatment or deprotection by laboratory personnel is not recommended due to the potential for hazardous secondary reactions and exposure.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of this compound, from the point of generation to final removal by a licensed waste contractor.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment a substance is deemed waste.
-
Action: Immediately segregate waste this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, from non-hazardous waste streams.
-
Causality: Segregation prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions. The National Research Council emphasizes that chemical waste should be managed at or near its point of generation under the control of laboratory personnel[4].
Step 2: Selection of Appropriate Waste Containers
Container integrity is paramount to preventing leaks and spills.
-
Action: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, leak-proof closure[4]. For solid waste, a robust, sealable plastic or glass container is suitable. For liquid waste, use a container made of a material that will not react with or be degraded by the solvent used.
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates the use of chemically compatible containers to ensure safe storage of hazardous waste[4].
Step 3: Accurate and Comprehensive Labeling
Clear communication of hazards is a non-negotiable aspect of laboratory safety.
-
Action: Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Irritant")
-
-
Causality: Proper labeling ensures that all personnel, including those outside the immediate research group and the waste disposal contractors, are aware of the container's contents and associated risks.
Step 4: Safe Storage Pending Disposal
Temporary storage requires adherence to strict safety protocols.
-
Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
Causality: Safe storage minimizes the risk of accidental release and exposure. Storing incompatible chemicals separately is a general requirement for laboratory safety to prevent dangerous interactions[5].
Step 5: Arranging for Professional Disposal
The final step in the disposal chain must be handled by certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Causality: The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste, prohibiting its disposal in regular trash or sewer systems[4]. Professional disposal services ensure compliance with these regulations and utilize appropriate disposal technologies, such as high-temperature incineration, to safely destroy the chemical[6].
Disposal of Associated Materials
The principles of proper disposal extend to all materials that have come into contact with this compound.
| Material | Disposal Protocol |
| Empty Containers | If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7]. For non-acute hazardous waste, once emptied, the container's label should be defaced, and it can be disposed of as regular trash[7]. Given the irritant nature of this compound, treating it with the caution of a potentially acute hazardous substance and triple-rinsing is a best practice. |
| Contaminated Labware | Disposable items such as gloves, pipette tips, and weighing boats should be placed in the designated solid hazardous waste container. |
| Spill Cleanup Materials | Any absorbent materials used to clean up spills of this compound must be collected and disposed of as hazardous waste[7]. |
Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of this compound and similar chemical reagents, the following flowchart provides a visual guide.
Caption: Disposal decision workflow for this compound.
By adhering to these structured procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine (CAS: 113231-04-2). The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of risk assessment and minimization.
Part 1: Hazard Recognition and Risk Assessment
N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a derivative of the amino acid L-lysine, used in specialized synthesis, such as the creation of nickel-chelating fluorinated lipids for protein crystallization studies[1][2]. While specific toxicological data is limited, the Safety Data Sheet (SDS) provides critical hazard information.
According to its GHS classification, this compound is identified as a skin irritant , a serious eye irritant , and may cause respiratory tract irritation and drowsiness or dizziness . Therefore, all handling procedures must be designed to mitigate exposure through skin contact, eye contact, and inhalation. The American Chemical Society promotes the "RAMP" framework—Recognize, Assess, Minimize, and Prepare—which we will use to structure our approach to safety[3].
Part 2: Minimizing Risk: Engineering Controls and Personal Protective Equipment (PPE)
The primary strategy for minimizing risk is to use a combination of engineering controls and appropriate PPE. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense[4]. PPE serves as the final barrier between the user and the chemical hazard[5][6].
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[7][8].
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting work, check the fume hood's certification sticker and ensure the airflow monitor (magnehelic gauge or digital display) indicates normal operation[9].
-
Work Zone: All materials and equipment should be placed at least six inches inside the sash[9][10].
-
Sash Position: Keep the sash as low as possible during work, and fully closed when the hood is unattended[10][11].
-
Airflow Integrity: Avoid large, rapid movements and do not block the rear baffles, as this can disrupt the protective airflow curtain[9][11]. Elevate large equipment at least two inches to allow air to flow underneath it[9][11].
-
No Storage: A fume hood is an active safety device, not a storage cabinet. Storing chemicals inside compromises its effectiveness[10].
Mandatory Personal Protective Equipment (PPE)
The following PPE is the minimum requirement when handling this compound. A risk assessment for the specific procedure may necessitate additional protection[12].
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields[7][13]. | Hazard: Protects against accidental splashes of solutions or airborne particles. When pouring larger volumes or where a significant splash hazard exists, supplement with a full face shield worn over safety goggles[12]. |
| Hand Protection | Chemically resistant nitrile gloves (minimum 5-mil thickness for incidental contact)[7][12]. | Hazard: Prevents skin irritation. Inspect gloves for tears or defects before each use. If direct contact occurs, remove the glove immediately, wash hands, and don a new glove[14]. For prolonged contact, consult glove manufacturer data for breakthrough times. Nitrile offers good resistance to many weak acids and organic solvents but poor resistance to ketones, some alcohols, and aromatic hydrocarbons[15][16]. |
| Body Protection | A standard laboratory coat. | Hazard: Protects skin and personal clothing from contamination[4][17]. The lab coat should be fully buttoned. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and dropped objects[17]. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. | Hazard: Prevents inhalation of dust, which can cause respiratory irritation. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used[7]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE selection workflow based on the experimental task.
Part 3: Operational Plans and Emergency Preparedness
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational. Clear the workspace of any unnecessary items. Confirm the location of the nearest safety shower and eyewash station[18].
-
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
Handling: Conduct all manipulations within the fume hood, keeping the sash at the lowest practical height. When weighing the solid, use anti-static weigh paper or a tared container to minimize dust.
-
Doffing PPE: Remove PPE before leaving the laboratory. Remove gloves first, turning them inside out. Then remove your lab coat and finally your eye protection. Wash hands thoroughly with soap and water[19].
Spill Response Plan
In the event of a small spill inside the fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill with an appropriate absorbent material from a chemical spill kit.
-
Carefully collect the absorbent material using tongs or a scoop.
-
Place all contaminated materials into a designated hazardous waste bag or container.
-
Wipe the area with a suitable solvent (e.g., water, followed by ethanol), collecting the cleaning materials as hazardous waste.
-
For larger spills or any spill outside of a fume hood, evacuate the area, alert your supervisor, and contact your institution's Environmental Health and Safety (EHS) department[7].
Caption: Step-by-step workflow for a small chemical spill.
Part 4: Disposal Plan
All waste contaminated with N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine must be treated as hazardous chemical waste[7].
-
Waste Segregation: This compound is a non-halogenated organic solid[20][21]. Keep waste streams separate. Do not mix non-halogenated waste with halogenated solvent waste[21][22].
-
Contaminated Materials: All disposable items, including gloves, weigh paper, absorbent pads, and pipette tips, must be collected in a designated, sealed hazardous waste container[7].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents[23][24].
-
Disposal: Contact your institution's EHS department for guidance on proper disposal procedures. Do not dispose of this chemical down the drain or in regular trash[7][21].
By adhering to this guide, you build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
